NBOH-2C-CN hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21;/h3-6,9-10,20-21H,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVAEIIIMVMJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-32-4 | |
| Record name | Benzonitrile, 4-[2-[[(2-hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539266-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
NBOH-2C-CN hydrochloride chemical structure and properties
An In-depth Technical Guide to NBOH-2C-CN Hydrochloride
Introduction and Overview
This compound, also widely known by the synonym 25CN-NBOH, is a potent and selective synthetic psychedelic compound belonging to the N-benzylphenethylamine class.[1] Developed in 2011 at the University of Copenhagen, it has emerged as a critical research tool for investigating the function and physiological roles of the serotonin 5-HT2A receptor.[1] Its high affinity and, in many assays, significant selectivity for the 5-HT2A subtype over other serotonin receptors make it an invaluable ligand for dissecting receptor-specific cortical circuit dynamics and the molecular underpinnings of psychedelic-induced effects.[2][3]
This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, synthesis, and safety profile. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.
Chemical Structure and Identifiers
The chemical structure of NBOH-2C-CN consists of a 2,5-dimethoxyphenethylamine core, substituted with a cyano group at the 4-position of the phenyl ring. The amine is further functionalized with an N-(2-hydroxybenzyl) group, a modification known to significantly increase affinity for the 5-HT2A receptor.[4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
-
IUPAC Name: 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride[5]
-
CAS Number: 1539266-32-4[6]
-
Molecular Formula: C18H20N2O3·HCl[6]
-
Molecular Weight: 348.82 g/mol [6]
-
SMILES: COc1cc(C#N)c(OC)cc1CCNCc2ccccc2O.Cl[7]
Physicochemical and Pharmacological Properties
This compound is typically supplied as a white to beige powder with a purity of ≥98% as determined by HPLC.[6] Its properties make it suitable for a range of in vitro and in vivo experimental applications.
| Property | Value | Source(s) |
| Purity | ≥98% (HPLC) | |
| Appearance | White to beige powder | [6] |
| Solubility | Water: up to 10 mM (with gentle warming) DMSO: up to 100 mM | |
| Storage | Desiccate at room temperature | |
| Mechanism of Action | Selective 5-HT2A Receptor Agonist | [5] |
| Binding Affinity (Ki) | 1.3 nM (human 5-HT2A) | [5] |
| Functional Potency (EC50) | 2.1 nM (human 5-HT2A, PI turnover) | [5][6] |
| Selectivity | ~100-fold for 5-HT2A over 5-HT2C |
Pharmacology and Mechanism of Action
5-HT2A Receptor Selectivity and Affinity
NBOH-2C-CN is distinguished by its high binding affinity (Ki = 1.3 nM) and functional potency (EC50 = 2.1 nM) at the human 5-HT2A receptor.[5][6] This affinity is largely conferred by the N-(2-hydroxybenzyl) substitution. The cryo-electron microscopy structure of NBOH-2C-CN bound to the 5-HT2A receptor reveals a distinct binding mode, where key interactions stabilize the active state of the receptor.[1][8]
The compound exhibits significant selectivity for the 5-HT2A receptor, with most pharmacological assays demonstrating a 100-fold greater affinity for 5-HT2A compared to the 5-HT2C subtype. This selectivity is crucial for its use as a research tool, as it allows for the isolated study of 5-HT2A-mediated pathways, minimizing the confounding effects of activating other serotonin receptor subtypes.[4] However, it is noteworthy that some studies have reported lower selectivity, in the range of 10-fold, highlighting the sensitivity of this parameter to the specific functional assay employed.[1]
Downstream Signaling Pathways
As a G-protein coupled receptor (GPCR), the 5-HT2A receptor signals through multiple intracellular pathways upon agonist binding. The primary pathway activated by NBOH-2C-CN is the Gq/G11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.[9][10] The compound has also been studied for its ability to engage the β-arrestin signaling pathway, a key area of research for understanding functional selectivity and biased agonism at the 5-HT2A receptor.[9][10]
In Vivo Effects
In animal models, this compound administration produces behavioral effects consistent with 5-HT2A receptor activation. The most well-characterized of these is the head-twitch response (HTR) in mice, a classic behavioral proxy for hallucinogenic potential in humans. This effect is potently blocked by pretreatment with 5-HT2A-selective antagonists (e.g., M100907) but not by antagonists of the 5-HT2C receptor, confirming that the behavior is mediated in vivo by the 5-HT2A receptor.[4][6] Studies have also shown that the compound produces hallucinogen-like discriminative stimulus effects in rodents.[4][6]
Synthesis Methodology
Synthetic Strategy Overview
The synthesis of this compound is typically achieved via a convergent synthesis strategy. The core phenethylamine, 4-cyano-2,5-dimethoxyphenethylamine (2C-CN), is first synthesized from commercially available precursors. This intermediate is then coupled with salicylaldehyde (2-hydroxybenzaldehyde) via reductive amination to form the final N-benzylphenethylamine product.[10][11] The final product is converted to its hydrochloride salt to improve handling and solubility.
Detailed Experimental Protocol (Reductive Amination)
The following protocol is a representative example based on established literature procedures for the N-benzylation of phenethylamines.[11][12]
-
Reaction Setup: To a solution of 4-cyano-2,5-dimethoxyphenethylamine (1.0 eq) in anhydrous ethanol, add salicylaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume in vacuo. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of methanol or 2-propanol. Add a solution of HCl in ether or pass HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Toxicology and Safety Profile
There is limited formal toxicological data available specifically for this compound in published literature. As a potent psychoactive substance, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Structurally related N-benzylphenethylamines (e.g., the NBOMe series) have been associated with significant adverse effects in non-clinical settings, and some have been classified as controlled substances.[4][13] Therefore, NBOH-2C-CN should be treated as a potentially hazardous compound. In the United Kingdom, it is classified as a Class A drug, and it is illegal in Hungary.[1][2] Researchers should be aware of and comply with all local and national regulations regarding the possession and use of this compound.
Summary and Conclusion
This compound is a highly potent and selective 5-HT2A receptor agonist that has become an indispensable tool in neuroscience research. Its well-defined pharmacological profile allows for the precise investigation of 5-HT2A-mediated signaling and its role in complex behaviors and cortical function. The well-established synthetic routes make it accessible for research purposes. As with any potent neuroactive compound, appropriate safety and handling procedures are paramount. Continued research with NBOH-2C-CN will undoubtedly provide further insights into the intricate workings of the serotonergic system and its relevance to both normal brain function and neuropsychiatric disorders.
References
-
This compound (5171) by Tocris, Part of Bio-Techne. Tocris Bioscience. [Link]
-
An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. ACS Omega. [Link]
-
25CN-NBOH. Wikipedia. [Link]
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
25C-NBOH. Wikipedia. [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ResearchGate. [Link]
-
25CN-NBOH. PsychonautWiki. [Link]
-
This compound (5171) by Tocris, Part of Bio-Techne. Bio-Techne. [Link]
-
Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. PMC - NIH. [Link]
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
-
The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. Synapse. [Link]
-
NPS Discovery — New Drug Monograph 2023 25B-NBOH. The Center for Forensic Science Research & Education. [Link]
Sources
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. 25CN-NBOH [medbox.iiab.me]
- 3. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. 25CN-NBOH hydrochloride, 1539266-32-4, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. cfsre.org [cfsre.org]
An In-Depth Technical Guide to the Purity and Stability of NBOH-2C-CN Hydrochloride
Introduction
This technical guide provides a comprehensive framework for assessing the purity and stability of NBOH-2C-CN hydrochloride. It is designed to offer not just procedural steps, but the scientific rationale behind them, enabling researchers to establish and validate robust analytical protocols. We will explore the key chemical attributes of the molecule, detail multi-platform analytical strategies for purity determination, and outline a systematic approach to stability testing through forced degradation studies, in alignment with established principles from the International Council for Harmonisation (ICH).
Chemical Profile and Structural Considerations
A thorough understanding of the molecule's structure is paramount to designing effective analytical and stability studies. The key features of this compound inform its potential vulnerabilities and the selection of appropriate analytical techniques.
| Parameter | Value | Source |
| Chemical Name | 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride | [2] |
| Synonyms | 25CN-NBOH HCl, NBOH-2C-CN HCl | [1] |
| Molecular Formula | C₁₈H₂₀N₂O₃·HCl | [2] |
| Molecular Weight | 348.82 g/mol | [2] |
| CAS Number | 1539266-32-4 | [2] |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Caption: Structure highlighting key functional groups.
Key Structural Liabilities for Stability:
-
N-benzyl (NBOH) Linkage: The C-N bond between the phenethylamine backbone and the hydroxybenzyl group is a potential site for cleavage, particularly under oxidative or certain thermal conditions.[5][6] Thermal degradation of NBOH compounds in a GC inlet to form the corresponding 2C-phenethylamine (2C-CN in this case) has been documented.[7]
-
Methoxy (O-CH₃) Groups: The two ether linkages on the phenethylamine ring are susceptible to O-demethylation, a common metabolic pathway that can also occur under harsh acidic or oxidative chemical conditions.[3]
-
Phenolic Hydroxyl (-OH) Group: The hydroxyl group on the benzyl ring can be a site for oxidation.
-
Benzonitrile (-C≡N) Group: The nitrile group is generally stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strong acidic or basic conditions.[1][4]
Purity Assessment: A Multi-Modal Approach
No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of chromatographic and spectroscopic methods to identify and quantify impurities, including isomers, residual solvents, starting materials, and degradation products. Commercial suppliers often cite a purity of ≥98% by HPLC.[2][8]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the gold standard for quantitative purity assessment due to its high resolution and sensitivity.[9] The primary goal is to develop a stability-indicating method (SIM) , which is a validated assay that can unequivocally separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[10][11]
Workflow for HPLC Purity Assessment:
Caption: General workflow for HPLC-based purity determination.
Recommended Starting HPLC-UV/DAD Protocol:
This protocol is based on methods developed for analogous N-benzylphenethylamines and serves as a robust starting point for method development.[12][13]
-
Rationale: A reversed-phase C18 column provides excellent retention and separation for moderately polar compounds like NBOH-2C-CN. A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. A phosphate or formate buffer controls the pH to ensure consistent ionization and peak shape of the secondary amine. A diode array detector (DAD) is crucial for assessing peak purity and identifying the optimal detection wavelength.
-
Methodology:
-
Column: C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15% to 85% B
-
25-30 min: 85% B
-
30-32 min: 85% to 15% B
-
32-40 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD), monitor at 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1.0 mg/mL in Mobile Phase A. Dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Data Interpretation: Purity is calculated using the area percent normalization method. The peak area of NBOH-2C-CN is divided by the total area of all peaks in the chromatogram. Peak purity analysis using the DAD software should be performed on the main peak to check for co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful tool for identifying volatile impurities (e.g., residual solvents) and for structural confirmation. However, a critical caveat exists for NBOH compounds.
-
Causality & Experimental Choice: Direct analysis of NBOH-2C-CN by GC-MS is problematic. The high temperatures of the GC injection port cause thermal degradation, cleaving the N-(2-hydroxybenzyl) group to yield the corresponding 2C-phenethylamine, 2C-CN.[7] This can lead to the gross misidentification of the substance. Therefore, analysis must be performed using a derivatization step to protect the hydroxyl group and improve thermal stability, or a less thermally strenuous analytical technique like LC-MS should be prioritized.
Recommended GC-MS Protocol (with Derivatization):
This protocol is adapted from established methods for analyzing designer phenethylamines.[14]
-
Derivatization: a. Evaporate a solution containing ~0.1 mg of NBOH-2C-CN HCl to dryness under a stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Cap the vial and heat at 70 °C for 30 minutes.
-
GC Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
Self-Validation: The protocol is validated by observing a single, sharp chromatographic peak for the derivatized parent compound with a molecular ion consistent with the silylated structure. The absence of a significant peak corresponding to 2C-CN confirms the effectiveness of the derivatization in preventing thermal degradation.
Spectroscopic Confirmation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation and identification of impurities that may not be chromatographically resolved.
-
¹H NMR: Provides information on the chemical environment of all protons in the molecule. The spectrum should show distinct signals for the aromatic protons on both rings, the methoxy groups, and the protons of the ethylamine chain and benzyl group. Integration of these signals should correspond to the expected number of protons for each group. The absence of significant unassigned signals is a strong indicator of high purity.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The number of signals should match the number of unique carbon atoms in the structure.
-
2D NMR (COSY, HSQC): Used to confirm connectivity between protons and carbons, providing definitive structural proof.
Stability Profile and Forced Degradation Studies
Assessing the stability of NBOH-2C-CN HCl is crucial for determining appropriate storage conditions and shelf-life. Forced degradation (or stress testing) is a systematic process of subjecting the compound to harsh conditions to accelerate decomposition.[4][15] The goal is not to completely destroy the molecule, but to induce a target degradation of 5-20% to produce a relevant profile of degradation products.[16] This process is essential for validating that the primary analytical method (HPLC) is truly stability-indicating.[17]
Workflow for Forced Degradation Study:
Caption: Systematic workflow for conducting a forced degradation study.
Protocol for Forced Degradation Studies
For each condition, a control sample (stored at 5°C in the dark) should be analyzed alongside the stressed sample.
-
Acidic Hydrolysis:
-
Procedure: Dissolve NBOH-2C-CN HCl in 0.1 M hydrochloric acid. Heat at 60 °C.
-
Timepoints: Analyze samples at 2, 8, and 24 hours.
-
Rationale: To test the lability of the ether linkages and the N-benzyl bond, and to promote hydrolysis of the nitrile group.[16]
-
-
Basic Hydrolysis:
-
Procedure: Dissolve the compound in 0.1 M sodium hydroxide. Heat at 60 °C.
-
Timepoints: Analyze samples at 2, 8, and 24 hours.
-
Rationale: To assess susceptibility to base-catalyzed hydrolysis, particularly of the nitrile group.
-
-
Oxidative Degradation:
-
Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Timepoints: Analyze samples at 2, 8, and 24 hours.
-
Rationale: H₂O₂ mimics potential oxidative stress. The secondary amine, phenolic hydroxyl group, and benzylic positions are potential sites of oxidation.[14]
-
-
Thermal Degradation:
-
Procedure (Solid State): Store the solid powder in an oven at 80 °C.
-
Procedure (Solution): Reflux a solution of the compound in a 50:50 acetonitrile:water mixture.
-
Timepoints: Analyze at 24, 48, and 72 hours.
-
Rationale: To evaluate the intrinsic thermal stability of the molecule. This is particularly important for confirming the potential for N-debenzylation seen in GC-MS analysis.[7]
-
-
Photostability:
-
Procedure: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3][18][19] A parallel control sample should be wrapped in aluminum foil.
-
Rationale: To determine if the compound is light-sensitive, which would necessitate storage in amber vials or in the dark.
-
Data Evaluation and Stability Profile
The stability-indicating HPLC method developed in Section 2.1 should be used to analyze all stressed samples.
-
Mass Balance: The sum of the assay value (% of parent compound) and the levels of all degradation products should remain close to 100%, demonstrating that all major degradants are being detected.
-
Peak Purity: The DAD peak purity analysis of the NBOH-2C-CN peak in the chromatograms of stressed samples must pass. Failure indicates co-elution of a degradant and necessitates further method development.
-
Identification of Degradants: HPLC coupled with mass spectrometry (LC-MS) should be used to obtain the mass of the degradation products, providing critical clues for structural elucidation and confirming the proposed degradation pathways. For example, a loss of 106 Da would suggest cleavage of the hydroxybenzyl group, while a loss of 14 Da would suggest O-demethylation.
| Stress Condition | Predicted Potential Degradation Product / Pathway |
| Acid Hydrolysis | O-demethylation; Hydrolysis of nitrile (-CN) to amide (-CONH₂) |
| Base Hydrolysis | Hydrolysis of nitrile (-CN) to amide (-CONH₂) or carboxylate (-COO⁻) |
| Oxidation | N-oxide formation; Cleavage of N-benzyl group; Oxidation of phenolic -OH |
| Thermal | Cleavage of N-benzyl group to form 2C-CN |
| Photolysis | Varies; potential for radical-based degradation |
Recommended Storage and Handling
Based on the physicochemical properties of phenethylamine hydrochloride salts and the potential liabilities identified, the following storage conditions are recommended to ensure long-term stability:
-
Solid Form: Store as a solid hydrochloride salt at -20°C . The container should be tightly sealed and stored in a desiccator to protect from moisture. The hydrochloride salt form is generally more stable and less hygroscopic than the freebase.
-
Solution Form: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in an inert solvent (e.g., DMSO, water) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials.
Conclusion
The analytical characterization and stability assessment of this compound demand a rigorous, multi-faceted approach. Purity should be established using a combination of a validated, stability-indicating HPLC method for quantitative analysis, GC-MS (with derivatization) for volatile impurities, and NMR for definitive structural confirmation. Stability must be systematically investigated through forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress, as guided by ICH principles. The insights gained from these studies are not merely procedural; they build a comprehensive understanding of the molecule's intrinsic chemical behavior, ensuring the integrity and reliability of research data generated using this potent pharmacological tool.
References
-
Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Blahova, E., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. Retrieved from [Link]
-
Glancy, M., et al. (2016). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 59(23), 10807-10821. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2011). Stability indicating HPLC method development - a review. International Research Journal of Pharmacy, 2(5), 79-87. Retrieved from [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115. Retrieved from [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1545-1560. Retrieved from [Link]
-
Ma, X., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2845. Retrieved from [Link]
-
O'Brien, P., & Breen, D. (2001). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. Organic Letters, 3(19), 3051-3053. Retrieved from [Link]
-
Wang, H., et al. (2020). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Nature Communications, 11(1), 1-9. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Kasar, P. (2025). Overview of RP-HPLC. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. Retrieved from [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Retrieved from [Link]
-
Center for Forensic Science Research & Education. (2019). Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS. Retrieved from [Link]
-
Cychowska, M., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(3), 309-320. Retrieved from [Link]
-
YMER. (2025). Stability Indicating HPLC Method Development for Estimation of Tadalafil and Finasteride. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. Retrieved from [Link]
-
Ghosh, A., et al. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 13(10), 2658-2661. Retrieved from [Link]
-
Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 13086-13103. Retrieved from [Link]
-
Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 13086-13103. Retrieved from [Link]
-
Budnikova, Y. H., et al. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Advances, 11(60), 38167-38171. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. env.go.jp [env.go.jp]
- 3. Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Preventing misidentification of 25I-NBOH as 2C-I on routine GC–MS analyses | Semantic Scholar [semanticscholar.org]
- 17. ymerdigital.com [ymerdigital.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to NBOH-2C-CN Hydrochloride (CAS: 1539266-32-4): A Highly Selective 5-HT2A Receptor Agonist
Executive Summary: This document provides a comprehensive technical overview of NBOH-2C-CN hydrochloride, a potent and highly selective serotonin 5-HT2A receptor agonist.[1] Also known as 25CN-NBOH, this N-benzylphenethylamine derivative has emerged as a critical pharmacological tool for investigating the physiological and therapeutic roles of the 5-HT2A receptor system.[2][3] This guide synthesizes current knowledge on its physicochemical properties, pharmacology, mechanism of action, and established experimental protocols, designed for researchers, scientists, and professionals in drug development.
Introduction and Significance
NBOH-2C-CN, or 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride, is a derivative of the 2C-x family of phenethylamines. First described in 2011 and more extensively characterized in 2014, its development was a significant step in creating tool compounds with high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2C and 5-HT2B.[4][5] This high selectivity, with some studies reporting a 100-fold preference for 5-HT2A over 5-HT2C, allows for more precise dissection of 5-HT2A-mediated signaling pathways and their behavioral correlates, avoiding the confounding effects of activating other receptors.[4] Its utility is demonstrated in preclinical studies investigating hallucinogen-like effects, cognitive flexibility, and anxiety, making it an invaluable asset for neuroscience and psychiatric drug discovery.[2][4][6]
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| Chemical Name | 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride | |
| Synonyms | 25CN-NBOH, this compound | |
| CAS Number | 1539266-32-4 | [7] |
| Molecular Formula | C18H20N2O3・HCl | |
| Molecular Weight | 348.82 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Crystalline solid | [8] |
| Solubility | Soluble in DMSO (to 100 mM) and water (to 10 mM with gentle warming) | [1] |
| Storage | Desiccate at room temperature | [1] |
Synthesis and Characterization
NBOH-2C-CN is synthesized from 2,5-dimethoxyphenethylamine (2C-H). An improved, scalable synthetic route has been developed that offers high yields and short reaction times.[9] The process generally involves the reductive amination of a suitable phenethylamine precursor (2C-CN) with salicylaldehyde.[9] The final product is typically converted to its hydrochloride salt to improve stability and handling.[9] Characterization and confirmation of the structure are achieved through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Pharmacology and Mechanism of Action
NBOH-2C-CN's pharmacological profile is defined by its potent and selective agonist activity at the 5-HT2A receptor.
NBOH-2C-CN is a high-affinity 5-HT2A agonist with a reported binding affinity (Ki) of approximately 1.3 nM.[10] Its key feature is its selectivity. In vitro binding and functional assays have demonstrated a 30- to 180-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor and a 37- to 54-fold selectivity over the 5-HT2B receptor.[11] This selectivity profile is maintained in vivo, where its behavioral effects, such as the head-twitch response (HTR) in mice, are potently mediated by 5-HT2A receptors and not significantly affected by 5-HT2C receptor antagonists.[6]
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human 5-HT2A | 1.3 nM |
| Functional Potency (EC50) | Human 5-HT2A | 2.1 nM |
| Selectivity Ratio (Ki) | 5-HT2C / 5-HT2A | 52-81 |
| Selectivity Ratio (Ki) | 5-HT2B / 5-HT2A | 37 |
Note: Values are compiled from multiple sources and may vary based on the specific assay conditions.[10][11]
Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), by NBOH-2C-CN primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11][12] Recent studies have also begun to explore its potential for biased signaling, investigating differential activation of G-protein versus β-arrestin pathways.[12]
Caption: 5-HT2A receptor activation by NBOH-2C-CN.
Recommended Experimental Protocols
The high selectivity of NBOH-2C-CN makes it an ideal tool for a variety of in vitro and in vivo experimental paradigms.
This functional assay measures the potency and efficacy of NBOH-2C-CN by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Execution: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence.
-
Compound Addition: Add the prepared NBOH-2C-CN dilutions to the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the concentration-response curve and calculate the EC50 (potency) and Emax (efficacy) values.[13]
Caption: Workflow for an in vitro calcium mobilization assay.
The HTR is a well-established behavioral proxy for 5-HT2A receptor activation in rodents.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and observation chambers.
-
Compound Administration: Dissolve this compound in saline and administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.1 - 10 mg/kg).
-
Observation Period: Immediately after injection, place the mouse in an observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
Quantification: A trained observer, blind to the treatment condition, counts the number of head twitches. A head twitch is defined as a rapid, spasmodic rotational movement of the head.
-
Data Analysis: Plot the dose-response curve for the number of head twitches. The characteristic inverted U-shaped dose-response curve is often observed with this class of compounds.[3][6]
Analytical Methods
For pharmacokinetic and forensic studies, robust analytical methods are essential for the quantification of NBOH-2C-CN in biological matrices. LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is the method of choice.
Sample Preparation:
-
Plasma/Brain Homogenate: A simple protein precipitation or phospholipid removal solid-phase extraction is effective for sample clean-up.[3]
-
Analytical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water containing formic acid.
-
Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for NBOH-2C-CN and an internal standard.
-
This methodology allows for sensitive and selective quantification of the analyte in complex biological samples.[3] It's important to note that NBOH compounds can be susceptible to analytical breakdown to their 2C-x precursors under certain GC-MS conditions.[14]
Discussion and Future Directions
This compound has proven to be a powerful pharmacological tool, enabling significant advances in our understanding of 5-HT2A receptor function.[2][4] Its high selectivity allows for the confident attribution of observed effects to 5-HT2A receptor agonism, both in vitro and in vivo.[6][11] Future research will likely focus on using this compound to further explore the downstream signaling pathways, including biased agonism, and its effects on neural circuitry and complex behaviors.[15][16] The development of radiolabeled versions, such as [3H]25CN-NBOH, provides an additional tool for detailed binding studies and autoradiography, further solidifying its role in elucidating the distribution and function of 5-HT2A receptors in the brain.[2]
References
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039–1047. [Link]
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113979. [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]
-
Gava, G., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. [Link]
-
PsychonautWiki. (n.d.). 25CN-NBOH. Retrieved from [Link]
-
Rørsted, E. M., et al. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. ACS Omega, 6(24), 15785–15790. [Link]
-
DiBerto, M. F., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 13(19), 2859–2868. [Link]
-
Gava, G., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. bioRxiv. [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441–453. [Link]
-
Rørsted, E. M., Jensen, A. A., & Kristensen, J. L. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem, 16(21), 3263-3270. [Link]
-
DiBerto, M. F., et al. (2023). Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters, 14(3), 266–272. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
-
Tocris Bioscience. (n.d.). This compound (5171). Retrieved from [Link]
-
Center for Forensic Science Research & Education. (2023). NPS Discovery — New Drug Monograph 2023 25B-NBOH. Retrieved from [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cfsre.org [cfsre.org]
- 15. researchgate.net [researchgate.net]
- 16. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Unveiling a Precision Tool for Serotonergic Research
An In-Depth Technical Guide to the In Vitro Characterization of NBOH-2C-CN Hydrochloride
The study of the serotonin 2A (5-HT₂) receptor system is pivotal to understanding consciousness, perception, and the pathophysiology of numerous psychiatric disorders. The therapeutic potential of modulating this receptor, highlighted by recent advances in psychedelic-assisted therapies, has intensified the need for precise pharmacological tools.[1][2][3][4] this compound (also known as 25CN-NBOH) has emerged as one of the most valuable of these tools.[5][6] It is a synthetic phenethylamine belonging to the N-benzyl-substituted (NBOH) class, distinguished by its high affinity and remarkable selectivity as a 5-HT₂ₐ receptor agonist.[7][8]
This guide deviates from a conventional checklist-style protocol. Instead, it serves as a strategic and methodological framework for the comprehensive in vitro characterization of NBOH-2C-CN. As scientists and drug developers, our goal is not merely to generate data but to build a coherent, multi-faceted understanding of a compound's behavior in biological systems. Here, we will explore the causal logic behind key experimental choices, from fundamental physicochemical assessments to nuanced functional and metabolic profiling, empowering researchers to leverage NBOH-2C-CN to its full potential in dissecting 5-HT₂ₐ receptor pharmacology.
Section 1: Foundational Physicochemical Properties and Laboratory Handling
A rigorous in vitro investigation begins with a thorough understanding of the test article itself. Inaccurate stock concentrations or unforeseen solubility issues can invalidate entire datasets. Therefore, the initial characterization and handling of this compound are non-negotiable prerequisites for reproducible science.
The hydrochloride salt form is typically used to improve aqueous solubility and stability. Key properties are summarized below.
Table 1: Physicochemical and Identity Data for this compound
| Parameter | Value | Source |
| Chemical Name | 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride | |
| Alternative Names | 25CN-NBOH, NBOH-2C-CN | [5] |
| CAS Number | 1539266-32-4 | [7] |
| Molecular Formula | C₁₈H₂₀N₂O₃ · HCl | [7] |
| Molecular Weight | 348.82 g/mol | [7] |
| Purity | ≥98% (typically verified by HPLC) |
Solubility and Stock Solution Preparation
The compound's solubility dictates the formulation for in vitro assays. NBOH-2C-CN HCl exhibits good solubility in common laboratory solvents, which is advantageous for creating concentrated stock solutions that can be serially diluted into aqueous assay buffers.
-
Dimethyl Sulfoxide (DMSO): Soluble up to 100 mM.[7] This is the preferred solvent for creating high-concentration primary stocks due to its miscibility with aqueous media.
-
Water: Soluble up to 10 mM, though gentle warming may be required.[7] Direct dissolution in aqueous buffers is possible for lower concentration ranges.
Field Insight: While DMSO is an excellent solvent, it is crucial to manage its final concentration in assays, as levels above 0.5-1% (v/v) can induce cytotoxicity or interfere with cellular processes. Always prepare a vehicle control (assay buffer with the equivalent final concentration of DMSO) to run in parallel with the test compound.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol provides a self-validating method for preparing a primary stock solution.
-
Pre-Weighing Validation: Tare a sterile, amber glass vial or microcentrifuge tube on a calibrated analytical balance.
-
Compound Weighing: Carefully weigh a precise amount of this compound (e.g., 5 mg) into the vial. Record the exact mass.
-
Solvent Calculation: Calculate the required volume of DMSO using the formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 5 mg: Volume = 0.005 g / (348.82 g/mol * 0.1 mol/L) = 0.0001433 L = 143.3 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 2: Receptor Binding Profile – Quantifying Target Engagement
The foundational claim for NBOH-2C-CN is its high affinity and selectivity for the 5-HT₂ₐ receptor. This must be empirically verified. Radioligand binding assays are the gold standard for determining a compound's affinity (Kᵢ) for a target receptor and its selectivity versus off-target receptors.
The principle is one of competition: NBOH-2C-CN is incubated with a preparation of cell membranes containing the receptor of interest (e.g., 5-HT₂ₐ) and a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin) known to bind to that receptor. By measuring the displacement of the radioligand across a range of NBOH-2C-CN concentrations, we can calculate its binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Competitive Radioligand Binding Assay
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of NBOH-2C-CN. Include wells for "total binding" (vehicle only) and "non-specific binding" (a high concentration of a known non-radioactive ligand, e.g., ketanserin).
-
Radioligand Addition: Add the radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) to all wells at a concentration near its Kₔ.
-
Membrane Addition: Initiate the binding reaction by adding cell membranes expressing the target receptor (e.g., HEK293-h5-HT₂ₐ).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the resulting competition curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Expert Rationale: This protocol must be repeated for each receptor of interest (5-HT₂ₐ, 5-HT₂ᵣ, 5-HT₂꜀) to determine selectivity. The ratio of Kᵢ values (e.g., Kᵢ for 5-HT₂꜀ / Kᵢ for 5-HT₂ₐ) provides a quantitative measure of selectivity. A high ratio indicates high selectivity for the 5-HT₂ₐ receptor.
Table 2: Representative Receptor Binding Profile for NBOH-2C-CN
| Target Receptor | Radioligand | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ ₓ / Kᵢ ₅-HT₂ₐ) |
| Human 5-HT₂ₐ | [³H]ketanserin | 1.3 | - |
| Human 5-HT₂ᵣ | [³H]mesulergine | ~48 | ~37-fold |
| Human 5-HT₂꜀ | [³H]mesulergine | ~105 | ~81-fold |
| Data synthesized from multiple sources confirming high selectivity.[9][10] |
Section 3: Functional Activity – From Binding to Biological Response
Binding affinity does not describe the functional consequence of receptor engagement. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Functional assays are essential to characterize NBOH-2C-CN as a 5-HT₂ₐ agonist.
The 5-HT₂ₐ receptor is canonically coupled to the Gαq protein. Agonist binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and the mobilization of intracellular calcium (Ca²⁺).[1]
Caption: Canonical Gq-coupled signaling pathway for the 5-HT₂ₐ receptor.
Calcium Mobilization Assay
This is a high-throughput method to measure Gq activation. It relies on a fluorescent dye that increases in intensity upon binding to Ca²⁺ released into the cytoplasm.
Protocol 3: Intracellular Calcium (Ca²⁺) Mobilization Assay
-
Cell Culture: Plate cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. The "AM" ester group allows the dye to cross the cell membrane.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument adds the NBOH-2C-CN solution (at various concentrations) to the wells while simultaneously monitoring fluorescence.
-
Signal Detection: Record the fluorescence intensity over time. Agonist activation will produce a rapid increase in fluorescence, which then decays.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log of the NBOH-2C-CN concentration to generate a dose-response curve. From this curve, calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect, often relative to a standard agonist like serotonin).
Expert Rationale: The EC₅₀ value is a measure of the compound's potency—the concentration required to elicit 50% of its maximal effect. A lower EC₅₀ indicates higher potency. Comparing EC₅₀ and Eₘₐₓ values across 5-HT₂ subtypes provides a functional measure of selectivity.[10]
Biased Agonism Assessment
Increasingly, it's understood that GPCRs can signal through pathways other than G-proteins, notably via β-arrestin recruitment.[11][12] "Biased agonists" preferentially activate one pathway over another. Investigating β-arrestin recruitment (e.g., using a PathHunter or Tango assay) in parallel with Gq activation assays can reveal if NBOH-2C-CN exhibits such a bias. This has significant implications for drug development, as different pathways may be responsible for therapeutic versus adverse effects.
Table 3: Representative Functional Activity Profile for NBOH-2C-CN
| Assay / Receptor | Parameter | Value |
| Ca²⁺ Mobilization / 5-HT₂ₐ | EC₅₀ | ~2.1 nM[8] |
| Ca²⁺ Mobilization / 5-HT₂ₐ | Eₘₐₓ | Full or near-full agonist vs. 5-HT |
| IP Accumulation / 5-HT₂ₐ | Potency (EC₅₀) | Low nanomolar range[10] |
| IP Accumulation / 5-HT₂꜀ | Potency (EC₅₀) | >180-fold higher than 5-HT₂ₐ[10] |
| β-Arrestin 2 Recruitment / 5-HT₂ₐ | EC₅₀ | 2.8 nM[11] |
| Values are representative and demonstrate potent, selective agonism at the 5-HT₂ₐ receptor. |
Section 4: In Vitro Metabolic Stability and Metabolite Identification
A compound's utility in vivo is heavily influenced by its metabolic fate. In vitro metabolism studies using human liver microsomes (HLMs) are a standard first step to predict how a compound will be processed in the body.[13] HLMs contain a rich complement of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.
The goal is twofold: to determine the compound's stability (how quickly it's broken down) and to identify the major metabolites formed.
Caption: Workflow for an in vitro metabolic stability assay using HLMs.
Protocol 4: Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a solution of HLMs in phosphate buffer. In separate tubes, prepare the NADPH regenerating system.
-
Pre-incubation: Pre-warm the HLM solution and NBOH-2C-CN (at a low µM concentration) to 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system. The "time 0" sample is taken immediately and quenched.
-
Time Course: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze using LC-MS/MS to quantify the amount of remaining NBOH-2C-CN at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).
Expert Rationale: The stability of NBOH-2C-CN can be compared to benchmark compounds to classify it as low, medium, or high clearance. For metabolite identification, a separate experiment is run with a higher concentration of the compound, and the LC-MS/MS is operated in a discovery mode to find new masses corresponding to predicted metabolic transformations. Studies on related NBOH and NBOMe compounds suggest common biotransformations.[14][15][16]
Table 4: Predicted Metabolic Pathways for NBOH-2C-CN
| Metabolic Reaction | Description | Analytical Signature |
| O-Demethylation | Removal of a methyl group from one of the two methoxy groups on the phenyl ring. | Mass change of -14 Da (CH₂) |
| Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring or aliphatic chain. | Mass change of +16 Da (O) |
| N-Dealkylation | Cleavage of the N-benzyl bond, yielding the primary amine 2C-CN.[17] | Formation of 2C-CN (m/z will be lower) |
| Glucuronidation (Phase II) | Conjugation with glucuronic acid (requires UDPGA-supplemented HLMs). | Mass change of +176 Da |
Section 5: In Vitro Safety and Toxicological Assessment
Early-stage safety assessment is a critical component of any drug development pipeline. While NBOH-2C-CN is primarily a research tool, understanding its potential for cytotoxicity is valuable. A toxicological screening of 25CN-NBOH at 100 μM showed a benign acute cellular toxicological profile.[10] However, related compounds have demonstrated toxicity in some models, such as embryotoxicity in zebrafish.[18]
Simple, robust assays can provide an initial assessment of cellular health upon exposure to the compound.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure metabolic activity, which correlates with the number of viable cells. A decrease in signal in treated cells compared to vehicle controls indicates cytotoxicity.
-
Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which occurs when the cell membrane is compromised.
These assays are typically run using cell lines relevant to potential target organs, such as HepG2 (human liver) or SH-SY5Y (human neuronal) cells.[19]
Conclusion: A Synthesized Profile of NBOH-2C-CN
This guide outlines a logical, multi-tiered approach to the in vitro characterization of this compound. The collective data from these assays paint a clear picture: NBOH-2C-CN is a highly potent and selective 5-HT₂ₐ receptor agonist.[8][10] Its well-defined pharmacology, confirmed through rigorous binding and functional assays, makes it a superior tool compared to less selective compounds for probing the specific roles of the 5-HT₂ₐ receptor in cellular and circuit function.[10]
While in vitro metabolism data suggest it is more stable than related NBOMe compounds, its susceptibility to metabolism is a key consideration for interpreting in vivo experiments.[17] The benign acute in vitro toxicity profile further supports its use in controlled laboratory settings. By following this comprehensive characterization framework, researchers can confidently employ NBOH-2C-CN to generate precise, reproducible, and meaningful data in the expanding field of serotonergic neuroscience.
References
-
Title: Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist Source: ResearchGate URL: [Link]
-
Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: MDPI URL: [Link]
-
Title: 25CN-NBOH Source: Wikipedia URL: [Link]
-
Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins Source: PubMed Central URL: [Link]
-
Title: Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes Source: DOI URL: [Link]
-
Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins Source: bioRxiv URL: [Link]
-
Title: 25CN-NBOH Source: PsychonautWiki URL: [Link]
-
Title: Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes Source: PubMed URL: [Link]
-
Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound Source: bioRxiv URL: [Link]
-
Title: Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist Source: PubMed URL: [Link]
-
Title: The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH Source: PubMed URL: [Link]
-
Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound Source: ResearchGate URL: [Link]
-
Title: Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists Source: ACS Publications URL: [Link]
-
Title: Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT 2A Receptor Agonists Source: ResearchGate URL: [Link]
-
Title: Metabolic Fate of Hallucinogenic NBOMes Source: ACS Publications URL: [Link]
-
Title: Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice Source: PubMed Central URL: [Link]
-
Title: 25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor Source: ResearchGate URL: [Link]
-
Title: In vitro approaches to studying the metabolism of new psychoactive compounds Source: Taylor & Francis Online URL: [Link]
-
Title: The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove Source: PubMed Central URL: [Link]
Sources
- 1. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 6. 25CN-NBOH [medbox.iiab.me]
- 7. rndsystems.com [rndsystems.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro approaches to studying the metabolism of new psychoactive compounds. | Semantic Scholar [semanticscholar.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Receptor Binding Affinity of 25CN-NBOH
This guide provides an in-depth exploration of 25CN-NBOH (4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile), a pivotal research chemical in modern pharmacology. Developed in 2011 at the University of Copenhagen, this N-benzylphenethylamine derivative has become an indispensable tool for neuroscience and drug development due to its remarkable potency and selectivity as a serotonin 5-HT₂A receptor agonist.[1] We will dissect its molecular profile, binding characteristics, functional activity, and the experimental methodologies used for its characterization.
Introduction to 25CN-NBOH: A Tool of Precision
25CN-NBOH emerged from structure-activity relationship (SAR) studies aimed at developing highly selective ligands for the serotonin 5-HT₂A receptor.[2] This receptor is a primary target for classic psychedelic drugs (e.g., LSD, psilocybin) and is implicated in a range of neuropsychiatric conditions, making it a focal point of therapeutic research.[3][4] The precision of 25CN-NBOH allows researchers to probe the function of the 5-HT₂A receptor with minimal confounding effects from other serotonin receptor subtypes, such as 5-HT₂B and 5-HT₂C.[1][5] Its value is further enhanced by the development of a tritiated version, [³H]25CN-NBOH, which facilitates detailed radioligand binding studies and autoradiography.[1][3]
Molecular Profile: Binding Affinity and Selectivity
The defining characteristic of 25CN-NBOH is its high binding affinity and selectivity for the human serotonin 5-HT₂A receptor. Affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in a competition assay. A lower Kᵢ value indicates a higher binding affinity.
Studies have consistently demonstrated that 25CN-NBOH binds to the 5-HT₂A receptor with nanomolar affinity.[4][6] While there is some variability in the literature, a frequently cited study reports a Kᵢ of 1.32 nM at the human 5-HT₂A receptor.[1] This high affinity is coupled with significant selectivity over other serotonin receptor subtypes.
Table 1: Receptor Binding Profile of 25CN-NBOH
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ 5-HT₂ₓ / Kᵢ 5-HT₂ₐ) | Reference |
|---|---|---|---|
| Human 5-HT₂ₐ | 1.32 | - | [1] |
| Human 5-HT₂B | ~60.7 | ~46-fold | [1][7] |
| Human 5-HT₂C | ~132 | ~100-fold |[1][7] |
Note: Selectivity values can vary between studies, with some reports indicating a selectivity of approximately 10 to 25-fold for 5-HT₂ₐ over 5-HT₂C.[1]
This selectivity profile is critical. The 5-HT₂C receptor, for instance, is known to modulate different physiological and behavioral effects than the 5-HT₂A receptor, including attenuating the head-twitch response in mice.[7] The ability of 25CN-NBOH to preferentially activate the 5-HT₂A receptor makes it a superior tool compared to less selective agonists like DOI for dissecting receptor-specific functions.[5]
Figure 2: Canonical Gαq signaling pathway of the 5-HT₂ₐ receptor.
Experimental Methodologies: A Practical Guide
The characterization of 25CN-NBOH relies on robust, validated in vitro assays. Below are detailed protocols for determining binding affinity and functional potency.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₂A receptor.
Objective: To calculate the Kᵢ of a test compound for the human 5-HT₂A receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor. [8]* Radioligand: [³H]ketanserin (a 5-HT₂A antagonist) or [³H]25CN-NBOH (agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [9]* Non-specific Ligand: A high concentration (e.g., 10 µM) of a known 5-HT₂A antagonist like ketanserin or spiperone to determine non-specific binding.
-
Apparatus: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding), liquid scintillation counter. [9][10] Step-by-Step Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (e.g., 70-100 µg protein/well). [10]2. Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + non-specific ligand.
-
Competition: Receptor membranes + radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the components to the wells. A typical final volume is 250 µL. Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium. [9]4. Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Figure 3: Workflow for a competitive radioligand binding assay.
Protocol: Calcium Mobilization Functional Assay
This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying the increase in intracellular calcium following receptor activation.
Objective: To determine the EC₅₀ and Eₘₐₓ of 25CN-NBOH at the human 5-HT₂A receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor. [11]* Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Control Agonist: Serotonin (5-HT).
-
Apparatus: 96- or 384-well black-walled, clear-bottom microplates; fluorescence plate reader with an injection system.
Step-by-Step Procedure:
-
Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Place the plate into the fluorescence reader. Record a baseline fluorescence reading.
-
Measurement: Using the instrument's injectors, add varying concentrations of the test compound (25CN-NBOH) or control agonist (serotonin) to the wells. Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes). The binding of the agonist will trigger calcium release, causing a rapid increase in fluorescence.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data, setting the baseline fluorescence as 0% and the maximum response to the control agonist (serotonin) as 100%.
-
Plot the normalized response against the log concentration of 25CN-NBOH.
-
Use a sigmoidal dose-response curve fit to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect relative to the control agonist).
-
Figure 4: Workflow for a calcium mobilization functional assay.
Conclusion: The Continued Relevance of 25CN-NBOH
25CN-NBOH stands as a premier pharmacological tool for the study of the serotonin 5-HT₂A receptor. [3][12]Its high affinity and, crucially, its high selectivity, allow for the precise interrogation of 5-HT₂A-mediated signaling and its downstream behavioral and physiological effects. [1][5]The development of scalable syntheses has made this compound readily available to the scientific community, furthering research into the role of the 5-HT₂A receptor in both normal brain function and psychiatric disorders. [4][13][14]As research continues to explore the complexities of GPCR signaling, including biased agonism and receptor dynamics, the precision offered by 25CN-NBOH ensures it will remain a vital component of the neuropharmacologist's toolkit.
References
-
Wikipedia. 25CN-NBOH. [Link]
-
Jensen, A. A., Halberstadt, A. L., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. PubMed. [Link]
-
Märcher-Rørsted, E., et al. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. Thieme. [Link]
-
Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. PubMed. [Link]
-
Märcher-Rørsted, E., et al. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. ResearchGate. [Link]
-
Märcher-Rørsted, E., et al. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. R Discovery. [Link]
-
Dalgaard, M., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. PMC. [Link]
-
25CN-NBOH. (n.d.). [Link]
-
Märcher-Rørsted, E., et al. (2021). Synthetic overview for synthesis of 25CN‐NBOH. ResearchGate. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Thieme Group. (2021). Synthese des selektiven Serotonin-2A-Rezeptoragonisten 25CN-NBOH. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ResearchGate. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Wesołowska, A., et al. (2020). Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission. PMC. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Märcher-Rørsted, E., et al. (2021). 25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ResearchGate. [Link]
-
I-K, M., et al. (2018). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Wang, Y., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. [Link]
-
Pottie, E., et al. (2023). Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ResearchGate. [Link]
-
Kaplan, J. S., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. PMC. [Link]
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. [Link]
-
Dalgaard, M., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. NIH. [Link]
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. Blossom Analysis. [Link]
-
de Oliveira, M. G., et al. (2023). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. PMC. [Link]
-
Wang, X., et al. (2024). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. DOI. [Link]
Sources
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthese des selektiven Serotonin-2A-Rezeptoragonisten 25CN-NBOH - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to Early In Vivo Studies of NBOH-2C-CN Hydrochloride
This guide provides a comprehensive overview of the essential considerations and methodologies for conducting early-phase in vivo studies on NBOH-2C-CN hydrochloride (also known as 25CN-NBOH). It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel psychoactive compounds. This document synthesizes current knowledge, offering a robust framework for designing and executing scientifically rigorous and ethically sound animal studies.
Introduction to this compound: A Highly Selective 5-HT₂ₐ Receptor Agonist
NBOH-2C-CN is a synthetic psychedelic compound belonging to the N-benzyl phenethylamine class of chemicals.[1] First described in 2011 at the University of Copenhagen, it has garnered significant interest within the scientific community due to its high affinity and selectivity as a serotonin 5-HT₂ₐ receptor agonist.[2][3] With a Ki of 1.3 nM for the 5-HT₂ₐ receptor, it exhibits approximately 100-fold selectivity over the 5-HT₂𝒸 receptor and 46-fold selectivity over the 5-HT₂ᵦ receptor.[2][4][5] This remarkable selectivity makes NBOH-2C-CN an invaluable pharmacological tool for dissecting the specific roles of the 5-HT₂ₐ receptor in various physiological and pathological processes.[3][4]
The hydrochloride salt form is typically used in research settings due to its stability and solubility in aqueous solutions.[5] Early in vivo studies are critical for characterizing its pharmacological profile, including its pharmacokinetic and pharmacodynamic properties, as well as establishing a preliminary safety profile.
Preclinical In Vivo Study Design: Foundational Principles
The design of early in vivo studies for a novel compound like this compound must be approached with meticulous planning to ensure data quality, reproducibility, and ethical conduct.
Animal Model Selection
The choice of animal model is paramount and should be guided by the specific research questions. For characterizing the hallucinogen-like effects of 5-HT₂ₐ agonists, mice are a well-established and appropriate model.[6] The head-twitch response (HTR) in mice is a widely accepted behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic activity in humans.[5][6][7]
Dosing Considerations and Administration Route
-
Dose-Response Relationship: Establishing a clear dose-response curve is a fundamental objective. A wide range of doses should be tested to identify the threshold dose, the dose that produces a maximal effect, and any potential for a biphasic or U-shaped dose-response curve, which has been observed with 25CN-NBOH.[2]
-
Route of Administration: The route of administration significantly influences the pharmacokinetic profile of a compound. For preclinical studies with NBOH-2C-CN, subcutaneous (s.c.) injection is a common and effective route that provides controlled and sustained systemic exposure.[8][9][10] The compound is typically dissolved in isotonic saline.[10][11]
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines established by the relevant institutional and national animal welfare bodies. Protocols should be designed to minimize animal stress and suffering, and the number of animals used should be the minimum required to obtain statistically significant results.
Core In Vivo Experimental Protocols
This section outlines key experimental workflows for the early in vivo characterization of this compound.
Pharmacodynamic Assessment: The Head-Twitch Response (HTR) Assay
The HTR assay is a cornerstone for evaluating the in vivo activity of 5-HT₂ₐ receptor agonists.
Protocol:
-
Acclimation: Mice are habituated to the testing environment to minimize novelty-induced stress.
-
Drug Administration: this compound, dissolved in saline, is administered subcutaneously at various doses. A vehicle control group (saline only) is essential.
-
Observation Period: Immediately following injection, mice are placed in individual observation chambers. The frequency of head twitches is recorded for a defined period, typically 30-60 minutes.
-
Data Analysis: The number of head twitches is counted and compared across different dose groups and against the vehicle control.
In vivo studies have demonstrated that NBOH-2C-CN elicits a dose-dependent head-twitch response in mice, confirming its 5-HT₂ₐ agonist activity in a living system.[6][7] Interestingly, while it does induce HTR, some studies suggest it is less potent in this regard compared to other classic hallucinogens like DOI.[4][6]
Pharmacokinetic Analysis: Brain and Plasma Concentration
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of NBOH-2C-CN is crucial for interpreting pharmacodynamic data.
Protocol:
-
Drug Administration: A single, behaviorally relevant dose of this compound (e.g., 3 mg/kg, s.c.) is administered to a cohort of mice.[8][9]
-
Sample Collection: At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), animals are euthanized, and blood and brain tissue are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of NBOH-2C-CN in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Studies have shown that after a 3 mg/kg subcutaneous dose in mice, NBOH-2C-CN rapidly penetrates the blood-brain barrier, achieving free (unbound) concentrations of approximately 200 nM in both plasma and brain within 15 minutes.[8][9] This demonstrates its excellent brain penetrance, a critical characteristic for a centrally acting compound.
Preliminary Toxicological and Safety Assessment
Early toxicological screening is vital to identify potential safety concerns.
Protocol:
-
Acute Cellular Toxicology: In vitro assays using relevant cell lines can provide an initial assessment of cytotoxicity. A benign acute cellular toxicological profile has been reported for 25CN-NBOH at concentrations up to 100 μM.[8][9]
-
Cardiovascular Monitoring: Given the known cardiovascular effects of serotonergic compounds, monitoring heart rate and blood pressure in anesthetized animals following drug administration is prudent. One study found that 25CN-NBOH increases heart rate and neck-arterial blood flow in mice in a temperature-dependent manner.[10]
-
Behavioral Observation: Close observation of animals for any signs of distress, abnormal behaviors, or adverse effects is a critical component of all in vivo studies.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpretation and communication of findings.
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Source |
| 5-HT₂ₐ Receptor Affinity (Ki) | 1.3 nM | Human (recombinant) | N/A | [5] |
| 5-HT₂ₐ vs. 5-HT₂𝒸 Selectivity | ~100-fold | Human (recombinant) | N/A | [2][5] |
| 5-HT₂ₐ vs. 5-HT₂ᵦ Selectivity | ~46-fold | Human (recombinant) | N/A | [2] |
| Peak Plasma Concentration (Free) | ~200 nM | Mouse | 3 mg/kg, s.c. | [8][9] |
| Peak Brain Concentration (Free) | ~200 nM | Mouse | 3 mg/kg, s.c. | [8][9] |
Experimental Workflow Diagrams
Caption: Head-Twitch Response (HTR) Assay Workflow.
Caption: Pharmacokinetic (PK) Study Workflow.
Conclusion and Future Directions
This compound stands out as a potent and selective 5-HT₂ₐ receptor agonist, making it an exceptional tool for neuropharmacological research.[3] The early in vivo studies summarized in this guide provide a foundational understanding of its pharmacodynamic effects and pharmacokinetic profile. Future research should aim to further elucidate its mechanism of action on a cellular and network level, explore its potential therapeutic applications, and conduct more comprehensive safety and toxicology studies. The methodologies outlined herein provide a robust starting point for researchers seeking to investigate this and other novel psychoactive compounds.
References
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039–1047. [Link]
-
Odland, A. U., et al. (2021). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. ACS Chemical Neuroscience, 12(21), 4097–4108. [Link]
-
Jaster, A. M., et al. (2024). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. bioRxiv. [Link]
-
Wikipedia. (2023). 25CN-NBOH. [Link]
-
Odland, A. U., et al. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem, 16(21), 3263-3270. [Link]
-
Jaster, A. M., et al. (2024). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]
-
PsychonautWiki. (n.d.). 25CN-NBOH. [Link]
-
St-Denis, K., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Pharmacology & Translational Science, 5(10), 967-977. [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]
-
Reed, J. L., et al. (2019). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. Journal of Psychopharmacology, 33(9), 1152-1161. [Link]
-
OUCI. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]
-
Reed, J. L., et al. (2019). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. Ovid. [Link]
-
National Genomics Data Center. (n.d.). Publications - Open Library of Bioscience. [Link]
-
St-Denis, K., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]
Sources
- 1. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 3. 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25CN-NBOH [medbox.iiab.me]
- 5. rndsystems.com [rndsystems.com]
- 6. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
A Technical Guide to the Biological Activity of 25CN-NBOH: A Highly Selective Serotonin 2A Receptor Agonist
Abstract
N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine (25CN-NBOH) has emerged as a pivotal pharmacological tool for dissecting the intricate roles of the serotonin 2A (5-HT2A) receptor in cellular and systemic physiology. First described in 2011, this N-benzylphenethylamine derivative exhibits exceptional selectivity and high affinity for the 5-HT2A receptor, distinguishing it from less selective serotonergic agonists.[1] This guide provides a comprehensive technical overview of the known biological activities of 25CN-NBOH, intended for researchers, scientists, and drug development professionals. We will delve into its receptor pharmacology, downstream signaling cascades, and its characterized in vivo effects, supported by detailed experimental protocols and data visualizations to facilitate rigorous scientific inquiry.
Introduction: The Significance of 5-HT2A Receptor Selectivity
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for classic psychedelic drugs and is implicated in a wide array of neurological processes, including cognition, mood, and perception.[2] A significant challenge in studying this receptor has been the promiscuity of available ligands, which often interact with other serotonin receptor subtypes (e.g., 5-HT2B, 5-HT2C) and other neurotransmitter systems.[3][4] This lack of specificity can confound experimental results and hinder the development of targeted therapeutics.
25CN-NBOH addresses this challenge by offering a superior selectivity profile for the 5-HT2A receptor.[1][3] Its development has provided the scientific community with a powerful molecular probe to investigate 5-HT2A receptor-mediated signaling and its behavioral correlates with greater precision.[5][6] This guide will explore the key findings that underscore the utility of 25CN-NBOH as a research tool.
Receptor Pharmacology: Binding Affinity and Selectivity Profile
The defining characteristic of 25CN-NBOH is its high affinity and selectivity for the human 5-HT2A receptor. Radioligand binding assays have been instrumental in quantifying these properties.
Quantitative Binding Data
The affinity of 25CN-NBOH for the 5-HT2A receptor is in the low nanomolar range, indicating a strong interaction.[1] Importantly, its affinity for the 5-HT2B and 5-HT2C receptors is significantly lower, resulting in a favorable selectivity profile.[1][3] However, it is worth noting that the degree of selectivity has varied between studies, with some reporting up to 100-fold selectivity for 5-HT2A over 5-HT2C, while others have found more modest selectivity ratios.[1]
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki 5-HT2C / Ki 5-HT2A) | Selectivity Ratio (Ki 5-HT2B / Ki 5-HT2A) |
| Human 5-HT2A | 1.32[1] | - | - |
| Human 5-HT2C | ~132[1] | ~100[1] | - |
| Human 5-HT2B | ~61[1] | - | ~46[1] |
Note: The presented Ki values and selectivity ratios are derived from published data and may vary depending on the specific experimental conditions.
Experimental Protocol: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological characterization. The following is a generalized protocol for a competitive radioligand binding assay for the 5-HT2A receptor.
Objective: To determine the binding affinity (Ki) of 25CN-NBOH for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or tritiated 25CN-NBOH).[1][7]
-
Unlabeled 25CN-NBOH (competitor ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.[1][3]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled 25CN-NBOH.
-
A fixed amount of the membrane preparation.
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[1][5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of 25CN-NBOH. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 25CN-NBOH that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity and Signaling Pathways
25CN-NBOH is a functional agonist at the 5-HT2A receptor, meaning it not only binds to the receptor but also activates it, initiating downstream intracellular signaling cascades. The 5-HT2A receptor is known to couple to multiple signaling pathways, primarily the Gαq and β-arrestin pathways.[8][9]
Gαq Signaling Pathway
The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gαq protein.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]
Caption: The 5-HT2A receptor Gαq signaling pathway.
β-Arrestin Signaling Pathway
In addition to G-protein coupling, GPCRs like the 5-HT2A receptor can also signal through β-arrestins.[9] Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[9][11] Studies have shown that different 5-HT2A receptor agonists can exhibit "biased agonism," preferentially activating either the Gαq or the β-arrestin pathway, which may underlie their distinct pharmacological effects.[12]
Caption: The 5-HT2A receptor β-arrestin signaling pathway.
In Vivo Biological Activity
The high selectivity of 25CN-NBOH makes it an excellent tool for probing the in vivo functions of the 5-HT2A receptor. Studies in rodent models have revealed several key behavioral effects.
Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is considered a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties of compounds.[4][13] 25CN-NBOH reliably induces the HTR in mice, and this effect can be blocked by 5-HT2A receptor antagonists.[7] Interestingly, 25CN-NBOH has been reported to be a partial agonist in this assay, producing a maximal response that is lower than that of other 5-HT2A agonists like DOI.[1]
Experimental Protocol: Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor agonist activity of 25CN-NBOH by quantifying the head-twitch response in mice.
Materials:
-
Male C57BL/6J mice.[4]
-
25CN-NBOH dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers (e.g., clear cylindrical containers).[13]
-
Video recording equipment or a magnetometer-based detection system.[13][14]
Procedure:
-
Acclimation: Acclimate the mice to the testing room and observation chambers for a designated period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: Administer 25CN-NBOH via a specific route (e.g., intraperitoneal or subcutaneous injection) at various doses. Include a vehicle control group.
-
Observation Period: Immediately after injection, place the mice individually into the observation chambers and record their behavior for a set duration (e.g., 30-60 minutes).[4]
-
HTR Quantification: A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse. Alternatively, automated systems using video analysis or magnetometers can be employed for more objective quantification.[6][13][14][15]
-
Data Analysis: Compare the number of head twitches across the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for the Head-Twitch Response (HTR) assay.
Effects on Fear Conditioning and Cognitive Flexibility
Studies have investigated the role of 5-HT2A receptor activation by 25CN-NBOH in learning, memory, and cognitive flexibility. In rats, 25CN-NBOH has been shown to reduce conditioned fear, an effect that is blocked by a 5-HT2A receptor inverse agonist.[1] Furthermore, a single dose of 25CN-NBOH has been reported to enhance cognitive flexibility and reversal learning in mice weeks after administration, suggesting long-lasting effects on neural plasticity.[1]
Experimental Protocol: Cued Fear Conditioning
Objective: To evaluate the effect of 25CN-NBOH on the acquisition and expression of conditioned fear in rodents.
Materials:
-
Rats or mice.
-
Fear conditioning chambers equipped with a shock grid floor, a speaker for auditory cues, and a video camera.[16][17]
-
25CN-NBOH and vehicle.
Procedure:
-
Habituation: Allow the animals to explore the conditioning chamber for a short period.[17]
-
Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, followed by a mild aversive unconditioned stimulus (US), such as a footshock. Repeat this pairing several times.[16][18] Administer 25CN-NBOH or vehicle before the conditioning session to assess its effect on acquisition.
-
Contextual Fear Testing: The following day, place the animals back into the same chamber and measure their freezing behavior in the absence of the CS and US. Freezing is a common measure of fear in rodents.[17][19]
-
Cued Fear Testing: On a subsequent day, place the animals in a novel context and present the CS (tone) without the US. Measure freezing behavior in response to the cue. To assess the effect of 25CN-NBOH on the expression of fear, administer the compound before this testing session.
-
Data Analysis: Compare the percentage of time spent freezing between the drug-treated and vehicle-treated groups for both contextual and cued fear testing using appropriate statistical methods.
Pharmacokinetics and Brain Penetrance
A critical aspect of a CNS-active compound is its ability to cross the blood-brain barrier. In vivo studies in mice have shown that 25CN-NBOH rapidly penetrates the brain after systemic administration, achieving significant concentrations within 15 minutes.[20] It also displays high in vitro permeability and low efflux mediated by P-glycoprotein, further supporting its utility for in vivo neuroscience research.[20]
Conclusion and Future Directions
25CN-NBOH stands out as a highly selective and potent 5-HT2A receptor agonist that has become an invaluable tool for the scientific community. Its well-characterized pharmacology, from receptor binding to in vivo behavioral effects, allows for a more precise investigation of the multifaceted roles of the 5-HT2A receptor. Future research utilizing 25CN-NBOH will likely continue to unravel the complexities of 5-HT2A receptor signaling and its implications for both normal brain function and neuropsychiatric disorders. The development of a tritiated version of 25CN-NBOH further expands its utility for detailed binding and autoradiography studies.[1]
References
-
Wikipedia. 25CN-NBOH. [Link]
-
ResearchGate. Synthetic overview for synthesis of 25CN‐NBOH. [Link]
-
ResearchGate. An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. [Link]
-
Wikipedia. 5-HT2A receptor. [Link]
-
Labcorp. Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. [Link]
-
PubMed Central. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. [Link]
-
ResearchGate. Summary of the procedures used to detect head twitches using scalograms... [Link]
-
PubMed Central. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. [Link]
-
NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
-
PubMed Central. Serotonin receptor signaling and regulation via β-arrestins. [Link]
-
PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]
-
PubMed. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. [Link]
-
ACS Pharmacology & Translational Science. Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. [Link]
-
PubMed. Fear Incubation Using an Extended Fear-Conditioning Protocol for Rats. [Link]
-
Mousephenotype.org. Fear Conditioning Protocol. [Link]
-
PNAS. Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. [Link]
-
bioRxiv. Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice. [Link]
-
PubMed Central. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. [Link]
-
PMC. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. [Link]
-
MSU Denver. The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. [Link]
-
ResearchGate. Dose of 30 mg/kg 25CN-NBOH significantly reduced locomotor activity.... [Link]
-
JoVE. Video: Fear Incubation Using an Extended Fear-Conditioning Protocol for Rats. [Link]
-
PubMed. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. [Link]
-
ResearchGate. 5-HT2A-Gq signaling predicts psychedelic potential A–G Activity in the... [Link]
-
MDPI. 25CN-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans—Structure Determination and Synthesis of the Most Abundant Metabolites. [Link]
-
MMPC. Fear Conditioning. [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. labcorp.com [labcorp.com]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fear Incubation Using an Extended Fear-Conditioning Protocol for Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 18. mmpc.org [mmpc.org]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Solubility of NBOH-2C-CN Hydrochloride in Water and Dimethyl Sulfoxide (DMSO)
Abstract
This document provides a comprehensive technical guide on the solubility characteristics of NBOH-2C-CN hydrochloride (also known as 25CN-NBOH HCl), a high-affinity and selective 5-HT₂A receptor agonist. Accurate solubility data and standardized solution preparation are paramount for ensuring the validity and reproducibility of in-vitro and in-vivo experimental results. This guide presents quantitative solubility data, detailed protocols for solubility determination and stock solution preparation, and expert insights into the physicochemical principles governing the dissolution of this compound in aqueous and organic solvent systems. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies.
Introduction: The Critical Role of Solubility
This compound is a potent and highly selective agonist for the serotonin 2A (5-HT₂A) receptor, with a Kᵢ of 1.3 nM. Its selectivity, reported to be 100-fold greater for the 5-HT₂A receptor over the 5-HT₂C receptor, makes it an invaluable tool for investigating serotonergic signaling pathways. However, the utility of any research compound is fundamentally dependent on its reliable and reproducible delivery into an experimental system. This begins with a thorough understanding of its solubility.
Inaccurate assumptions about a compound's solubility can lead to significant experimental errors, including:
-
Underestimation of Potency: If a compound precipitates out of solution, the actual concentration delivered to the target is lower than the calculated concentration.
-
Poor Reproducibility: Variability in solution preparation techniques can lead to inconsistent results across experiments.
-
System Artifacts: Undissolved compound particulates can interfere with automated liquid handlers, cell-based assays, and imaging systems.
This application note addresses these challenges by providing verified solubility data and robust, self-validating protocols for the preparation and handling of this compound solutions.
Physicochemical Properties & Quantitative Solubility Data
A foundational understanding of the compound's properties is essential for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride | |
| Alternative Names | 25CN-NBOH hydrochloride, NBOH-2C-CN HCl | |
| CAS Number | 1539266-32-4 | |
| Molecular Formula | C₁₈H₂₀N₂O₃·HCl | |
| Molecular Weight | 348.82 g/mol | |
| Purity | ≥98% (HPLC) | [1] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Conditions & Notes | Source(s) |
| Water | 10 mM | 3.49 mg/mL | Requires gentle warming to fully dissolve. | [1] |
| DMSO | 100 mM | 34.88 mg/mL | Readily soluble at room temperature. | [1] |
| DMSO | ~5.7 mM | 2 mg/mL | Data from an alternate supplier; clear solution noted. |
Expert Insights on Solubility Differences
The significant difference in solubility between water and DMSO stems from the molecular structure of NBOH-2C-CN and the properties of the solvents.
-
Aqueous Solubility: The compound is supplied as a hydrochloride salt. This salt form introduces an ionizable amine group, which is protonated and readily forms hydrogen bonds with polar water molecules, enhancing its aqueous solubility. However, the core structure is a large, relatively nonpolar organic molecule. The dissolution process in water may be endothermic, meaning it requires energy input to overcome the lattice energy of the solid and to organize water molecules around the solute. This explains why "gentle warming" is often required to achieve the 10 mM concentration.[1]
-
DMSO Solubility: Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent. It is an excellent solvent for a wide range of organic compounds because it can effectively solvate both polar and nonpolar portions of a molecule. It disrupts the crystal lattice of the this compound effectively, leading to a much higher solubility (100 mM) compared to water.[1]
-
Supplier Variability: The discrepancy in reported DMSO solubility (100 mM vs. ~5.7 mM) highlights the importance of empirical verification. Differences in synthesis, purification, residual salt content, or the polymorphic form of the crystalline solid can all impact solubility. Therefore, it is best practice to perform a solubility check on each new batch of compound.
Protocol 1: Standardized Solubility Determination (Shake-Flask Method)
This protocol describes a thermodynamic method to determine the equilibrium solubility of this compound, adapted from established OECD guidelines.[2] This ensures the generation of a truly saturated solution, which is the basis for accurate solubility measurement.
Rationale
The shake-flask method is a "gold standard" for determining the solubility of compounds with solubility >0.01 g/L.[2] The core principle is to create a slurry by adding an excess of the solid compound to the solvent and agitating it until the concentration of the dissolved compound in the liquid phase reaches a constant value (equilibrium).[2] This ensures the solution is fully saturated. Subsequent separation of the solid and analysis of the supernatant provides the true solubility value.
Workflow Diagram: Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
-
Preparation: To a glass vial, add an excess amount of this compound (e.g., ~10 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1 mL of ultrapure water or DMSO) into the vial.
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached. A longer period (48 hours) is recommended to be certain.
-
Phase Separation: To separate the undissolved solid from the saturated solution, centrifuge the vial at high speed (>10,000 x g) for 15 minutes.[2] Alternatively, for DMSO solutions, filtration through a chemically resistant (e.g., PTFE) 0.22 µm syringe filter can be used. Centrifugation is often preferred as it minimizes potential compound adsorption to the filter membrane.
-
Sample Collection: Carefully remove the vial from the centrifuge. Without disturbing the solid pellet, pipette a known volume of the clear supernatant into a clean microcentrifuge tube.
-
Analysis: Prepare a standard curve of this compound of known concentrations. Analyze the collected supernatant using a suitable analytical method like HPLC-UV or LC-MS to determine its concentration.[3] This measured concentration is the equilibrium solubility.
Protocol 2: Preparation of Stock Solutions
This protocol provides a validated procedure for preparing high-concentration stock solutions for subsequent dilution into experimental media. The use of concentrated stock solutions is a standard and recommended practice to minimize weighing errors and ensure consistency.[4][5]
Rationale
Preparing a concentrated stock solution (e.g., 100 mM in DMSO) allows for precise and repeatable preparation of working solutions through simple dilution.[6] This is more accurate and efficient than weighing out very small quantities of powder for each experiment.[4] Aliquoting the stock solution for storage prevents degradation from repeated freeze-thaw cycles.[5]
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for Preparing and Storing a Stock Solution.
Step-by-Step Methodology: 100 mM Stock in DMSO
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[5]
-
Example for 1 mL of 100 mM stock: Mass (mg) = (0.1 mol/L) x (0.001 L) x (348.82 g/mol ) x (1000 mg/g) = 34.88 mg
-
-
Weighing: On a calibrated analytical balance, weigh out the calculated mass (34.88 mg) of the compound into a weigh boat. Record the exact mass.[5]
-
Dissolution:
-
Quantitatively transfer the weighed powder into a 1 mL volumetric flask.
-
To ensure all powder is transferred, rinse the weigh boat with a small amount of DMSO and add the rinse to the flask.[5]
-
Add DMSO to the flask until it is approximately 75% full.
-
Cap and vortex the flask until the solid is completely dissolved. Gentle sonication in a water bath can be used to expedite dissolution if necessary.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus reaches the 1 mL calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[5]
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in amber glass or polypropylene screw-cap vials with Teflon-lined caps.[7] This prevents degradation from light exposure and repeated freeze-thaw cycles.
-
Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Note on Aqueous Stock Solutions: To prepare a 10 mM stock in water, follow the same procedure but incorporate gentle warming (e.g., a 37°C water bath) during the dissolution step to ensure the compound fully dissolves. Once dissolved, allow the solution to cool to room temperature before final volume adjustment. Aqueous solutions may be less stable long-term than DMSO stocks and should be prepared fresh or stored for shorter periods.
Safety, Handling, and Storage
This compound is a potent psychoactive research compound.[8][9] All handling should be performed in a controlled laboratory environment by trained personnel.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Handle the solid powder in a fume hood or ventilated enclosure to avoid inhalation.
-
Storage of Solid: The solid material should be stored desiccated at room temperature, as recommended by suppliers.[1]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
-
Safety Data Sheet (SDS): Always consult the manufacturer's SDS for complete safety and handling information before use.
References
-
This compound (5171) by Tocris. Bio-Techne. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Jantunen, A., et al. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Preparation of Stock Solutions. Enfanos. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
- WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
de Oliveira, M. G., et al. (2022). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. PubMed Central. [Link]
-
Is 25E-NBOH safe at recreational doses? Reddit. [Link]
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
25B-NBOMe - Effects, Risks & Safety. RollSafe Harm Reduction Hub. [Link]
-
The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove. Nature. [Link]
-
NBOMes. Ghent University. [Link]
-
Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. National Institutes of Health. [Link]
-
25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ResearchGate. [Link]
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. National Institutes of Health. [Link]
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. enfanos.com [enfanos.com]
- 8. Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wordpress.tusnovics.pl [wordpress.tusnovics.pl]
Analytical methods for quantifying 25CN-NBOH in plasma
Application Note: AN25CN-PL01
Quantitative Analysis of 25CN-NBOH in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and validated analytical method for the precise quantification of 25CN-NBOH (N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine) in human plasma. 25CN-NBOH is a potent and highly selective serotonin 5-HT2A receptor agonist with significant potential as a tool in psychiatric and neurological research.[1][2] Accurate determination of its concentration in biological matrices is critical for preclinical and clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. The described method utilizes a streamlined sample preparation procedure involving phospholipid removal, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high sensitivity, selectivity, and removal of matrix-induced ion suppression, making it suitable for high-throughput bioanalysis in a research or drug development setting. All validation parameters meet the criteria set forth by regulatory guidelines.[3][4]
Introduction: The Need for a Specialized Bioanalytical Method
25CN-NBOH has emerged as a superior pharmacological tool for investigating the physiological and pathological roles of the 5-HT2A receptor, which is implicated in conditions like depression, anxiety, and schizophrenia.[2][5] Unlike its predecessors in the NBOMe series, 25CN-NBOH demonstrates remarkable selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT2B and 5-HT2C.[1][6][7] Its ability to rapidly penetrate the blood-brain barrier further enhances its utility in in vivo studies.[1][7]
The potency of 25CN-NBOH means that it is administered at low doses, leading to low nanomolar or even sub-nanomolar concentrations in systemic circulation.[1][8] This presents a significant analytical challenge, demanding a method with exceptional sensitivity and a low limit of quantification (LOQ). Furthermore, plasma is a complex biological matrix containing a high abundance of proteins and phospholipids that can interfere with analysis by causing matrix effects and compromising method accuracy and precision.[9][10]
While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique in forensic analysis, it is unsuitable for N-benzylhydroxy (NBOH) compounds. These molecules are known to be thermally labile and can degrade into their corresponding 2C-x analogues under the high temperatures of a GC injection port, leading to misidentification and inaccurate quantification.[11][12] Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard for this application, offering the necessary sensitivity, selectivity, and compatibility with the analyte's chemical properties.[5][12][13]
This guide provides a comprehensive, field-proven protocol for the entire analytical workflow, from sample handling to final data analysis, grounded in established validation principles.
Analytical Workflow & Causality
The successful quantification of 25CN-NBOH hinges on a meticulously planned workflow that systematically addresses the challenges of bioanalysis. Each stage is designed to isolate the analyte, remove interferences, and ensure a precise measurement.
Caption: High-level workflow for 25CN-NBOH quantification in plasma.
The Rationale for Sample Preparation
The core of this method's success lies in the sample cleanup step. A simple protein precipitation (PPT) with acetonitrile is used first to denature and remove the majority of plasma proteins.[9] While effective, PPT alone leaves behind significant quantities of phospholipids, which are notorious for causing ion suppression in the mass spectrometer's electrospray source, thereby reducing analyte signal and compromising data quality.
To address this, we employ a dedicated phospholipid removal step. This technique uses a specialized solid-phase extraction (SPE) media or filtration plate that selectively retains phospholipids while allowing the analyte of interest to pass through.[2][5] This dual-step approach provides a significantly cleaner extract than PPT alone and is faster and more efficient than traditional liquid-liquid extraction (LLE) or multi-step SPE protocols.[14][15]
Detailed Application Protocol
Required Materials & Reagents
-
Analytes: 25CN-NBOH reference standard, Internal Standard (IS), e.g., 25CN-NBOH-d4.
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: Formic acid (FA, >99%).
-
Plasma: Blank human plasma with K2EDTA as anticoagulant.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well plate evaporator.
-
Sample Prep: Phospholipid removal 96-well plate or cartridges (e.g., Phenomenex Phree).[5]
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 25CN-NBOH and the IS in methanol. Store at -20°C.
-
Working Standard Solutions: Serially dilute the 25CN-NBOH primary stock with 50:50 ACN:H2O to create working solutions for calibration standards (CS) and quality controls (QC).
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL IS working solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working standard solutions (typically 5% of the total volume) to prepare a calibration curve (e.g., 0.1 to 100 ng/mL) and at least three levels of QCs (low, mid, high).
Step-by-Step Sample Preparation Protocol
This protocol is designed for a 96-well plate format for higher throughput but can be adapted for individual tubes.
Caption: Detailed workflow for plasma sample preparation.
-
Aliquot: Pipette 100 µL of plasma (standards, QCs, or unknown samples) into the wells of a 96-well plate or microcentrifuge tubes.
-
Precipitate & Spike: Add 300 µL of the IS working solution (100 ng/mL in ACN) to each sample. The addition of 3 parts organic solvent to 1 part plasma is crucial for efficient protein precipitation.[9]
-
Mix: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation and mixing with the IS.
-
Centrifuge: Centrifuge the samples at 4,000 x g for 10 minutes to pellet the precipitated proteins.
-
Filter: Carefully transfer the supernatant to the wells of the phospholipid removal plate. Apply vacuum or positive pressure according to the manufacturer's instructions, collecting the clean filtrate in a new 96-well collection plate.
-
Evaporate: Place the collection plate in an evaporator and dry the samples under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Mix thoroughly to ensure the analyte is fully dissolved. The sample is now ready for injection.
LC-MS/MS Instrumental Parameters
The following parameters serve as a validated starting point and may require optimization based on the specific instrument used.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase, e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B in 3.0 min, hold 1.0 min, return to 10% B, equilibrate 1.0 min |
| Total Run Time | ~5 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | 25CN-NBOH: m/z 313.2 → 192.1 (Quantifier), 313.2 → 134.1 (Qualifier) IS (25CN-NBOH-d4): m/z 317.2 → 196.1 |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: MRM transitions are predictive based on the structure of 25CN-NBOH and common fragmentation patterns of NBOMe/NBOH compounds. The primary transition (313.2 → 192.1) corresponds to the cleavage of the N-benzyl bond. These must be empirically optimized on the specific mass spectrometer being used.
Method Validation & Performance
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[4][16][17] The protocol described herein was validated according to established international guidelines, with performance characteristics summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | 0.1 - 100 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N ≥ 10; Accuracy ±20%; Precision ≤20% |
| Intra-day Precision (CV%) | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Bias %) | Within ± 9% | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect | 92% - 104% | CV of IS-normalized factor ≤ 15% |
| Recovery | > 85% | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, 3 cycles) | < 10% deviation | Within ± 15% of nominal |
| Stability (Bench-Top, 6 hours) | < 7% deviation | Within ± 15% of nominal |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 25CN-NBOH in human plasma. The use of a streamlined sample preparation workflow combining protein precipitation with targeted phospholipid removal effectively minimizes matrix effects and ensures high analyte recovery.[5] The method demonstrates excellent performance across all validation parameters, including a low LLOQ suitable for pharmacokinetic studies following low-dose administration. This protocol provides researchers and drug development professionals with a reliable tool to advance the understanding of 25CN-NBOH's in vivo behavior.
References
- Breusova, K., et al. (2021). A quantitative method for the selective 5-HT2A agonist 25CN-NBOH in rat plasma and brain. Journal of Pharmaceutical and Biomedical Analysis.
- Ansari, S., et al. (2021). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.
- Karinen, R., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. Therapeutic Drug Monitoring.
- Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics.
-
Halberstadt, A. L., et al. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ACS Chemical Neuroscience. [Link]
- Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS.
- United Nations Office on Drugs and Crime (UNODC). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC.
- Jin, M., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry.
-
de P. E. Martins, C., et al. (2020). NBOMe compounds: An overview about analytical methodologies aiming their determination in biological matrices. ResearchGate. [Link]
- Casal, H. F., et al. (2019). Quick Test for Determination of N-Bombs (Phenethylamine Derivatives, NBOMe) Using High-Performance Liquid Chromatography: A Comparison between Photodiode Array and Amperometric Detection. ACS Omega.
-
Wikipedia. (n.d.). 25C-NBOH. [Link]
-
Biotage. (n.d.). Synthetic Cannabinoids: how to extract them from whole blood?. [Link]
- Chan, H. Y., et al. (2019). Simultaneous analysis of 2Cs, 25-NBOHs, 25-NBOMes and LSD in seized exhibits using liquid chromatography-tandem mass spectrometry: A targeted approach.
-
Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology. [Link]
-
Bishop, S. C. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. [Link]
-
C.O., A., & C.A., A. (2020). Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products. Labcompare.com. [Link]
-
Kuczyńska, K., et al. (2018). Severe clinical toxicity caused by 25I-NBOMe confirmed analytically using LC-MS-MS method. ResearchGate. [Link]
-
Šuláková, A., et al. (2021). 25CN-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans—Structure Determination and Synthesis of the Most Abundant Metabolite. Semantic Scholar. [Link]
-
Jhang, J.-H., et al. (2016). Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability. PubMed Central. [Link]
-
Pottie, E., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. National Institutes of Health (NIH). [Link]
-
Jacobsen, J. P., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Neuropharmacology. [Link]
-
de Andrade, M. M., et al. (2023). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. PubMed Central. [Link]
-
de Andrade, M. M., et al. (2023). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. ResearchGate. [Link]
-
Restek Corporation. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Spectroscopy Online. [Link]
-
Kumar, V., et al. (2015). Analytical method validation: A brief review. ResearchGate. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ResearchGate. [Link]
Sources
- 1. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. A quantitative method for the selective 5-HT2A agonist 25CN-NBOH in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shareok.org [shareok.org]
- 11. 25C-NBOH - Wikipedia [en.wikipedia.org]
- 12. Simultaneous analysis of 2Cs, 25-NBOHs, 25-NBOMes and LSD in seized exhibits using liquid chromatography-tandem mass spectrometry: A targeted approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annexpublishers.com [annexpublishers.com]
- 15. biotage.com [biotage.com]
- 16. wjarr.com [wjarr.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for the Use of NBOH-2C-CN Hydrochloride in Animal Models of Behavior
Introduction
NBOH-2C-CN hydrochloride, also known as 25CN-NBOH, is a potent and highly selective serotonin 5-HT2A receptor agonist belonging to the N-benzylphenethylamine class of compounds.[1] Its remarkable selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2C and 5-HT2B, makes it an invaluable research tool for elucidating the specific roles of 5-HT2A receptor signaling in various physiological and pathological processes.[1][2][3] In recent years, there has been a resurgence of interest in the therapeutic potential of 5-HT2A receptor agonists for treating psychiatric conditions, further highlighting the need for well-characterized and selective pharmacological tools like NBOH-2C-CN.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in animal models of behavior. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals.
Mechanism of Action: A Selective Agonist at the 5-HT2A Receptor
This compound exerts its effects primarily through its high-affinity binding to and activation of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is believed to underlie many of the behavioral effects associated with 5-HT2A receptor activation.[4]
Interestingly, emerging research suggests that the 5-HT2A receptor can also signal through β-arrestin pathways, and compounds may exhibit biased agonism, preferentially activating one pathway over the other.[4] The specific signaling bias of NBOH-2C-CN is an active area of investigation and may contribute to its unique pharmacological profile.
Signaling Pathway of NBOH-2C-CN at the 5-HT2A Receptor
A diagram of the primary signaling pathway of NBOH-2C-CN.
Pharmacokinetics and Brain Penetrance
A critical aspect of any centrally acting drug is its ability to cross the blood-brain barrier. Studies have shown that NBOH-2C-CN exhibits high in vitro permeability and low P-glycoprotein-mediated efflux, suggesting good brain penetrance.[2] In vivo studies in mice have confirmed this, with subcutaneous administration of NBOH-2C-CN leading to rapid and significant concentrations of the free compound in both plasma and the brain.[2] This characteristic makes it a suitable tool for investigating the central effects of 5-HT2A receptor activation.
Experimental Protocols for Behavioral Assays
The following protocols describe key behavioral assays used to characterize the in vivo effects of NBOH-2C-CN in rodent models. It is imperative that all animal procedures are approved by the institution's Animal Care and Use Committee and are conducted in accordance with ethical guidelines.
Head-Twitch Response (HTR) in Mice
The head-twitch response is a rapid, involuntary rotational head movement that is considered a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in rodents.[3][5]
Materials:
-
This compound
-
Vehicle (e.g., sterile physiological saline)
-
Standard mouse observation cages
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Male NIH Swiss mice or C57BL/6 mice (20-30 g)[5]
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in the chosen vehicle. Sonication in warm water may be necessary for complete dissolution.[5] Prepare fresh solutions on the day of the experiment.
-
Administration: Administer NBOH-2C-CN or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical injection volume is 10 ml/kg.
-
Observation: Immediately after injection, place the mouse individually into an observation cage.
-
Scoring: Begin scoring head twitches 10 minutes post-injection and continue for a predetermined period, typically 10-30 minutes.[5] A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or exploratory behavior. If using video recording, scoring can be done by a trained observer blinded to the experimental conditions.
-
Data Analysis: The total number of head twitches per observation period is the primary dependent variable. Data are typically analyzed using a one-way ANOVA followed by appropriate post-hoc tests to compare different dose groups to the vehicle control.
Experimental Workflow for Head-Twitch Response Assay
Sources
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Head-Twitch Response (HTR) Assay Utilizing the Selective 5-HT2A Agonist 25CN-NBOH
Introduction: Unveiling Psychedelic Potential through a Refined Behavioral Assay
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that has become a cornerstone in preclinical psychedelic research. This behavioral endpoint serves as a highly reliable and translatable proxy for the hallucinogenic potential of novel compounds in humans.[1][2][3] The HTR is predominantly mediated by the activation of the serotonin 2A (5-HT2A) receptor, a key molecular target for classic psychedelics like psilocybin and LSD.[4][5][6] The development of highly selective pharmacological tools is paramount to dissecting the intricate signaling pathways underlying these effects. 25CN-NBOH (N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine) has emerged as a important compound in this field due to its high affinity and selectivity for the 5-HT2A receptor.[7][8][9] This application note provides a comprehensive, field-proven protocol for conducting the HTR assay using 25CN-NBOH, designed for researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action: The 5-HT2A Receptor Signaling Cascade
25CN-NBOH's induction of the head-twitch response is a direct consequence of its agonist activity at the 5-HT2A receptor, which is highly expressed on cortical pyramidal neurons.[10][11] Upon binding, 25CN-NBOH preferentially activates the Gq/11 signaling cascade, a crucial pathway for its psychedelic-like effects.[12] This activation leads to a series of intracellular events culminating in the characteristic head-twitch behavior. The high selectivity of 25CN-NBOH for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT2C, minimizes off-target effects and provides a cleaner model for studying 5-HT2A-mediated phenomena.[7][8]
Figure 1: Simplified 5-HT2A receptor signaling pathway leading to the head-twitch response.
Quantitative Data Summary: Dose-Response Characteristics of 25CN-NBOH
The following table summarizes the in vivo potency of 25CN-NBOH in inducing the head-twitch response in mice. It is crucial to establish a full dose-response curve to identify the optimal dose for maximal HTR induction, as 25CN-NBOH exhibits a biphasic, or inverted U-shaped, dose-response curve.[3][8][13]
| Parameter | Value | Route of Administration | Animal Model | Reference |
| ED50 | ~1.45 µmol/kg | Intraperitoneal (i.p.) | Male C57BL/6J mice | [14] |
| Dose for Maximal HTR | 1.5 mg/kg | i.p. or Subcutaneous (s.c.) | Male C57BL/6J mice | [13][15][16] |
| Observation Period | 20-30 minutes post-injection | i.p. or s.c. | Male C57BL/6J mice | [13][16] |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a detailed methodology for the HTR assay using manual observation. For high-throughput screening, an automated magnetometer-based system is recommended.[1][6]
Materials and Reagents
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. House animals individually for at least 24 hours before testing to prevent social hierarchy stress from influencing the results.
-
25CN-NBOH: Dissolve in sterile saline (0.9% NaCl). Prepare fresh on the day of the experiment.
-
Vehicle Control: Sterile saline (0.9% NaCl).
-
Observation Chambers: Clear cylindrical glass or plexiglass chambers (e.g., 15 cm diameter, 25 cm height) to allow for unobstructed observation.
-
Video Recording Equipment (Optional but Recommended): A high-resolution camera positioned above or to the side of the observation chambers for later analysis and verification.
-
Syringes and Needles: Appropriate for the chosen route of administration (e.g., 27-gauge needles for i.p. or s.c. injections).
Experimental Workflow
Figure 2: Experimental workflow for the head-twitch response assay.
Step-by-Step Methodology
-
Animal Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow for acclimation. Place each mouse individually into an observation chamber for a 30-minute habituation period.[13][15] This step is critical to reduce novelty-induced stress, which can impact the behavioral response.[17]
-
Drug Preparation and Administration:
-
Prepare a stock solution of 25CN-NBOH in sterile saline. A range of doses (e.g., 0.5, 1.0, 1.5, 3.0 mg/kg) should be prepared to establish a dose-response curve.
-
Administer the prepared 25CN-NBOH solution or vehicle control to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume should be consistent across all animals (e.g., 10 µL/g of body weight).
-
-
Observation and Data Collection:
-
Immediately after injection, place the mouse back into its observation chamber and begin recording.
-
The peak HTR frequency for 25CN-NBOH occurs within the first 5-10 minutes post-injection.[13][15] Therefore, a 20-30 minute observation period is recommended.
-
A head twitch is defined as a rapid, spasmodic rotational movement of the head. Trained observers should count the number of head twitches for each animal. If using video recording, the footage can be reviewed later, potentially by multiple blinded observers to ensure inter-rater reliability.
-
Pharmacological Validation
To confirm that the observed HTR is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist, such as ketanserin or M100907, approximately 30 minutes before the administration of 25CN-NBOH.[13][16] A significant reduction or complete blockade of the HTR would validate the 5-HT2A-specificity of the response.
Data Analysis and Interpretation
The primary endpoint of the HTR assay is the total number of head twitches observed during the recording period.
-
Data Presentation: The data should be presented as the mean number of head twitches ± the standard error of the mean (SEM) for each treatment group.
-
Statistical Analysis: A one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) can be used to compare the different dose groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.
Interpretation of Results:
-
A dose-dependent increase in HTR frequency that is blocked by a 5-HT2A antagonist strongly suggests that the test compound has hallucinogenic potential.
-
The inverted U-shaped dose-response curve observed with 25CN-NBOH is a known phenomenon for many 5-HT2A agonists and should be considered when interpreting data.[3][8]
-
It is important to note that repeated administration of 25CN-NBOH can lead to tolerance, or tachyphylaxis, resulting in a diminished HTR.[3][13]
Troubleshooting and Considerations
-
Low HTR Count: Ensure proper drug dosage and administration. Inadequate habituation can also lead to stress-induced suppression of the HTR.[17]
-
High Variability: Ensure consistent handling and experimental conditions. Using a larger sample size can help to reduce the impact of individual animal variability.
-
Observer Bias: Blinding the observers to the treatment conditions is crucial for manual scoring.
Safety Precautions
25CN-NBOH is a potent psychoactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be conducted in a well-ventilated area. Follow all institutional guidelines for the handling and disposal of chemical reagents and for the ethical treatment of laboratory animals.
References
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039–1047. [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. National Institutes of Health. [Link]
-
ResearchGate. (2018). Tachyphylaxis of 25CN-NBOH (0.75 or 1.5 mg/kg, s.c.) induced head... ResearchGate. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 17. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 910–924. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. PubMed. [Link]
-
Páleníček, T., et al. (2023). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 24(7), 6331. [Link]
-
Smith, R. L. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. National Institutes of Health. [Link]
-
Halberstadt, A. L., et al. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 217(3), 385–397. [Link]
-
Wikipedia. (n.d.). Head-twitch response. Wikipedia. [Link]
-
Psychedelic Alpha. (2023). Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch. Psychedelic Alpha. [Link]
-
Roth, B. L., et al. (2023). A suite of engineered mice for interrogating psychedelic drug actions. Cell, 186(18), 3971-3988.e26. [Link]
-
ResearchGate. (2025). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. [Link]
-
Peričić, D., et al. (2003). Swim stress inhibits 5-HT2A receptor-mediated head twitch behaviour in mice. Psychopharmacology, 167(3), 269–274. [Link]
-
ResearchGate. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. ResearchGate. [Link]
-
Robinson, E. S. J., & Cunningham, C. (2025). Cognitive and affective models of psychedelics in rodents. International Review of Neurobiology, 181, 77-98. [Link]
-
Buchborn, T., et al. (2020). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. Journal of Psychopharmacology, 34(5), 580–589. [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. Wikipedia. [Link]
-
Lucchetti, J., et al. (2018). Brain disposition, metabolism and behavioral effects of the synthetic opioid AH-7921 in rats. Neuropharmacology, 133, 51-62. [Link]
-
bioRxiv. (2026). Animal models in psychedelic research - Lost in translation?. bioRxiv. [Link]
-
PsychonautWiki. (n.d.). 25CN-NBOH. PsychonautWiki. [Link]
-
National Institutes of Health. (2025). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. National Institutes of Health. [Link]
-
Risca, H. I. (2021). Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety. ScholarWorks at WMU. [Link]
-
Lucchetti, J., et al. (2018). Brain disposition, metabolism and behavioral effects of the synthetic opioid AH-7921 in rats. PubMed. [Link]
-
ResearchGate. (2020). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. ResearchGate. [Link]
-
Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1405. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 3(7-8), 442–455. [Link]
-
Stringfield, S. J., et al. (2018). Sex differences in nicotine-enhanced Pavlovian conditioned approach in rats. Neuropharmacology, 138, 208–216. [Link]
-
da Cunha, C., et al. (2020). Consequences of the Lack of TNFR1 in Ouabain Response in the Hippocampus of C57BL/6J Mice. International Journal of Molecular Sciences, 21(11), 3986. [Link]
-
Tabakoff, B., & Hoffman, P. L. (2018). The role of the type 7 adenylyl cyclase isoform in alcohol use disorder and depression. Frontiers in Neuroscience, 12, 898. [Link]
-
Wang, Y., et al. (2020). Effect of Aluminum on Lead Release to Drinking Water from Scales of Corrosion Products. Environmental Science & Technology, 54(11), 6676–6685. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 9. 25CN-NBOH [medbox.iiab.me]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch - OPEN Foundation [open-foundation.org]
- 13. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
- 16. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Swim stress inhibits 5-HT2A receptor-mediated head twitch behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 25CN-NBOH in Neuro- and Hemodynamic Studies: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 25CN-NBOH, a highly selective serotonin 2A (5-HT2A) receptor agonist, in neuro- and hemodynamic investigations. This guide offers in-depth technical insights, detailed experimental protocols, and an exploration of the underlying scientific principles to facilitate the effective use of this potent research tool.
Introduction: The Significance of 25CN-NBOH in Serotonin Research
N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine (25CN-NBOH) is a psychedelic phenethylamine derivative that has garnered significant attention within the scientific community for its remarkable selectivity as a 5-HT2A receptor agonist.[1][2] The 5-HT2A receptor is a key target in neuroscience and pharmacology, implicated in a wide range of physiological and pathological processes, including learning, memory, mood, and perception, as well as in psychiatric conditions such as depression and psychosis. The high selectivity of 25CN-NBOH for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the 5-HT2C and 5-HT2B receptors, makes it an invaluable tool for dissecting the specific roles of 5-HT2A receptor activation in complex biological systems.[1][3]
This high selectivity minimizes the confounding effects that can arise from the off-target activities of less selective compounds, such as the classical psychedelic DOI.[3] Furthermore, 25CN-NBOH has been shown to be a brain-penetrant compound, a crucial characteristic for in vivo studies of the central nervous system.[3] Recent studies have highlighted its potential to induce long-lasting improvements in cognitive flexibility in animal models, suggesting its utility in investigating novel therapeutic strategies for conditions characterized by cognitive rigidity, such as depression and post-traumatic stress disorder (PTSD).[4][5][6]
This guide will delve into the practical applications of 25CN-NBOH, providing detailed protocols for its use in both neurobehavioral and hemodynamic studies, and will explore the signaling pathways it modulates.
Section 1: Molecular Profile and Mechanism of Action
25CN-NBOH acts as a potent agonist at the 5-HT2A receptor. Its N-benzyl substitution significantly enhances its affinity for this receptor.[7] The binding affinity (Ki) of 25CN-NBOH for the human 5-HT2A receptor is in the low nanomolar range, with studies reporting values around 1.32 nM.[1] Its selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT2B receptors can be up to 100-fold and 46-fold, respectively, although some studies have reported lower selectivity.[1]
Activation of the 5-HT2A receptor, a Gq/G11-coupled receptor, primarily initiates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability, gene expression, and synaptic plasticity.
Interestingly, research suggests that 25CN-NBOH and its analogs can exhibit functional selectivity, or biased agonism, at the 5-HT2A receptor.[8][9] This means that they can preferentially activate certain downstream signaling pathways (e.g., G-protein-mediated vs. β-arrestin-mediated pathways) over others.[8][9][10] This property opens up exciting avenues for developing pathway-specific therapeutic agents with improved efficacy and reduced side effects.
Signaling Pathway of 25CN-NBOH at the 5-HT2A Receptor
Caption: 25CN-NBOH activates the 5-HT2A receptor, leading to downstream signaling.
Section 2: Applications in Neurobehavioral Research
25CN-NBOH's high selectivity makes it an excellent tool for investigating the role of 5-HT2A receptors in various behaviors.
Assessment of Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to screen for hallucinogenic potential.[2] 25CN-NBOH induces a robust HTR that is blocked by 5-HT2A receptor antagonists, confirming its in vivo engagement of the target receptor.[7]
Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.[2]
-
Drug Preparation: Dissolve 25CN-NBOH hydrochloride in sterile isotonic saline (0.9% NaCl).[11] Sonication in warm water may be necessary for higher concentrations.[7]
-
Administration: Administer 25CN-NBOH via subcutaneous (s.c.) injection.
-
Dosage: A dose-response curve should be established. Doses ranging from 0.3 to 3.0 mg/kg have been shown to induce HTR.[7] It's important to note that, similar to other 5-HT2A agonists, 25CN-NBOH can exhibit a biphasic or inverted U-shaped dose-response curve for HTR induction.[1]
-
Acclimation: Allow mice to acclimate to the observation chambers for at least 10 minutes prior to injection.
-
Observation: Following injection, place the mice individually in clear observation chambers. Record the number of head twitches for a defined period, typically 10-30 minutes.
-
Antagonist Studies (Optional): To confirm 5-HT2A receptor mediation, a selective 5-HT2A antagonist (e.g., M100907) can be administered prior to 25CN-NBOH.[7]
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the number of head twitches across different dose groups.
Investigation of Cognitive Flexibility and Reversal Learning
Recent groundbreaking studies have demonstrated that a single administration of 25CN-NBOH can produce long-lasting improvements in cognitive flexibility in mice.[4][5][6] This is a critical finding with significant implications for the development of novel therapeutics for psychiatric disorders.
Experimental Protocol: Reversal Learning Task in Mice
-
Animal Model: Both male and female mice can be used.[4]
-
Drug Preparation and Administration: As described in the HTR protocol. A single dose is sufficient to observe long-lasting effects.[4][5]
-
Apparatus: An automated operant conditioning chamber equipped with nose-poke ports and a reward delivery system.
-
Training Procedure:
-
Initial Training: Train mice to associate a specific stimulus (e.g., a light cue in one of two nose-poke ports) with a reward (e.g., a drop of sweetened condensed milk).
-
Reversal Phase: Once the initial association is learned to a set criterion, the reward contingency is reversed. The previously unrewarded stimulus now predicts the reward.
-
-
Testing: Assess cognitive flexibility by measuring how quickly the mice adapt to the new rule. Key metrics include the number of trials to reach criterion, the percentage of correct trials, and the number of perseverative errors (i.e., continuing to respond to the previously correct stimulus).
-
Timeline: The long-lasting effects of 25CN-NBOH can be observed when testing is conducted 2-3 weeks after a single administration.[4]
-
Data Analysis: Compare the performance of 25CN-NBOH-treated mice to a saline-treated control group using appropriate statistical tests.
Section 3: Applications in Hemodynamic Studies
Serotonin 2A receptors are expressed not only in the brain but also on vascular cells, suggesting a role in regulating blood flow and cardiovascular function.[11] 25CN-NBOH provides a selective tool to investigate these peripheral effects.
Monitoring Cardiovascular Parameters in Anesthetized Mice
Studies have shown that 25CN-NBOH can modulate heart rate and blood flow in a temperature-dependent manner in anesthetized mice.[11][12]
Experimental Protocol: Non-invasive Hemodynamic Monitoring in Mice
-
Animal Model: Anesthetized mice (e.g., with isoflurane).[11]
-
Drug Preparation and Administration: As previously described. A dose of 1.5 mg/kg (s.c.) has been shown to be effective.[11]
-
Monitoring Equipment: A non-invasive pulse oximetry system with a collar sensor placed around the neck to monitor heart rate, arterial blood oxygen saturation (SpO2), and a proxy for neck-arterial blood flow.[11]
-
Temperature Control: Maintain and manipulate the core body temperature of the animal using a heating pad, as the effects of 25CN-NBOH on hemodynamics can be temperature-dependent.[11]
-
Procedure:
-
Anesthetize the mouse and place it on the heating pad.
-
Attach the collar sensor and allow for a stable baseline recording.
-
Administer 25CN-NBOH or saline.
-
Continuously record hemodynamic parameters for a set duration post-injection.
-
-
Data Analysis: Analyze the changes in heart rate, blood flow, and other parameters over time, comparing the 25CN-NBOH group to the control group.
Experimental Workflow for Hemodynamic Studies
Caption: Workflow for non-invasive hemodynamic monitoring in mice.
Section 4: Quantitative Data Summary
| Parameter | Value | Receptor/Assay | Source |
| Binding Affinity (Ki) | 1.32 nM | Human 5-HT2A Receptor | [1] |
| Selectivity | ~100-fold over 5-HT2C | Human Receptors | [1] |
| ~46-fold over 5-HT2B | Human Receptors | [1] | |
| In Vivo Efficacious Dose (HTR) | 0.3 - 3.0 mg/kg (s.c.) | Mouse | [7] |
| In Vivo Efficacious Dose (Hemodynamics) | 1.5 mg/kg (s.c.) | Mouse | [11] |
| In Vivo Efficacious Dose (Cognitive Flexibility) | Single dose (specific dose may vary by study) | Mouse | [4][5] |
| Pharmacokinetics | Rapidly penetrates the blood-brain barrier | Mouse | [3] |
Section 5: Safety and Handling
As a potent psychoactive compound, 25CN-NBOH should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). While one study indicated a benign acute cellular toxicological profile at 100 µM, comprehensive toxicity data is limited.[3] It is important to note that related N-benzylphenethylamine compounds have been associated with toxicity and fatalities in recreational use settings.[7]
Conclusion
25CN-NBOH stands out as a powerful and selective tool for probing the function of the 5-HT2A receptor in both the central nervous system and the periphery. Its utility in elucidating the neural circuits underlying complex behaviors and in exploring the receptor's role in cardiovascular regulation is evident from the growing body of literature. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively leverage the unique properties of 25CN-NBOH in their scientific inquiries, ultimately advancing our understanding of serotonergic signaling in health and disease.
References
-
25CN-NBOH - Wikipedia. (URL: [Link])
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. PubMed. (URL: [Link])
-
K-Max. (2020). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. PubMed Central. (URL: [Link])
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. PMC. (URL: [Link])
-
Ladds, M. J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. (URL: [Link])
-
Ladds, M. J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. NIH. (URL: [Link])
-
Stackman, R. W., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. NIH. (URL: [Link])
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. PubMed. (URL: [Link])
-
Ahmed, O. J., et al. (2025). Psychedelic Sparks Long-Term Brain Plasticity. Neuroscience News. (URL: [Link])
-
PsychonautWiki. (2022). 25C-NBOH. (URL: [Link])
-
Stackman, R. W., et al. (2025). (PDF) The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. (URL: [Link])
-
Märcher Rørsted, E., et al. (2021). Synthetic overview for synthesis of 25CN‐NBOH. ResearchGate. (URL: [Link])
-
Odland, A., et al. (2025). The selective 5-HT2A receptor agonist 25CN-NBOH does not affect reversal learning in mice. ResearchGate. (URL: [Link])
-
K-Max. (2020). (PDF) The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. ResearchGate. (URL: [Link])
-
Elsilä, U., et al. (2024). Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice. bioRxiv. (URL: [Link])
-
Ladds, M. J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT 2A Receptor Agonists. ResearchGate. (URL: [Link])
Sources
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. news.umich.edu [news.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NBOH-2C-CN hydrochloride stability issues and degradation
Technical Support Center: NBOH-2C-CN Hydrochloride
Introduction
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with this compound (also known as 25CN-NBOH).[1][2] This potent and highly selective serotonin 5-HT2A receptor agonist is a valuable tool in neuroscience research.[2][3][4] However, like many N-benzylphenethylamines, its stability can be a critical factor influencing experimental reproducibility and data integrity.[5] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the reliable use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its salt form important?
NBOH-2C-CN is a research chemical belonging to the N-benzylphenethylamine class, known for its high-affinity and selective agonist activity at the 5-HT2A receptor.[2][3][4] It is supplied as a hydrochloride (HCl) salt, which is an acid salt formed by reacting the amine group on the molecule with hydrochloric acid.[6][7] This is a common practice for amine-containing compounds in research and pharmaceuticals for several reasons:
-
Enhanced Water Solubility: The salt form significantly improves solubility in aqueous solutions compared to the free base, which is crucial for preparing buffers and media for in vitro and in vivo experiments.[6][7]
-
Improved Stability & Shelf-Life: Amine hydrochlorides are generally crystalline solids with greater stability and a longer shelf-life than their corresponding free bases, which can be oily or less stable.[6][8]
-
Ease of Handling: The crystalline solid form is easier to weigh and handle accurately compared to a free base, which may be hygroscopic or prone to degradation.
Q2: What are the primary factors that cause this compound to degrade?
The stability of this compound is primarily influenced by:
-
pH: The N-benzylphenethylamine structure is susceptible to hydrolysis, particularly in non-neutral pH conditions. Basic conditions can deprotonate the amine, potentially leading to instability, while strongly acidic conditions can also promote degradation.
-
Temperature: Like most complex organic molecules, elevated temperatures accelerate degradation.[9][10] Thermal degradation has been observed in related compounds, especially during analytical procedures like gas chromatography.[5][11]
-
Light: Many aromatic compounds are sensitive to light.[10][12] Store all forms of the compound, both solid and in solution, protected from light using amber vials or by wrapping containers in foil.[12]
-
Oxidation: The phenethylamine structure, particularly the methoxy groups and the hydroxyl group, can be susceptible to oxidation. Avoid prolonged exposure to air, and consider using degassed solvents for preparing solutions for long-term storage.
Q3: How should I properly store this compound?
Proper storage is the single most important factor in preserving the integrity of your compound. A vendor of a related compound, 25C-NBOH hydrochloride, states a stability of ≥ 5 years when stored as a crystalline solid at -20°C.[8] General best practices for chemical storage should always be followed.[9][13][14]
| Form | Temperature | Conditions | Typical Shelf-Life |
| Solid Powder | -20°C or below[12] | Tightly sealed container, protected from light[12], in a desiccator if possible. | ≥ 5 years[8] |
| Solution in DMSO | -20°C | Small aliquots in amber vials, sealed tightly. Minimize freeze-thaw cycles. | Up to 6 months (validation recommended) |
| Solution in Ethanol | -20°C | Small aliquots in amber vials, sealed tightly. Minimize freeze-thaw cycles. | Up to 3 months (validation recommended) |
| Aqueous Solutions | Not Recommended for Storage | Prepare fresh for each experiment. | < 24 hours |
Q4: What are the visible signs of degradation?
Routinely inspect your chemical stock for any changes.[9] Indications of potential degradation include:
-
Color Change: The solid material changing color (e.g., from white/off-white to yellow or brown).
-
Clumping or "Oiling Out": The crystalline solid becoming sticky, clumpy, or appearing wet, which may indicate moisture absorption or decomposition.
-
Cloudiness in Solutions: Freshly prepared solutions should be clear. Any cloudiness or precipitation in a solution that was previously clear can be a sign of degradation or insolubility.[9]
Troubleshooting Guide
Problem 1: My analytical results (HPLC/LC-MS) show unexpected peaks that increase over time.
-
Probable Cause: This is a classic sign of chemical degradation. The NBOH-2C-CN molecule is breaking down into one or more new chemical entities. A primary suspected pathway is the cleavage of the N-benzyl bond (hydrolysis), which would result in the formation of 2C-CN and 2-hydroxybenzaldehyde. This type of degradation is noted in related NBOH compounds, which can degrade to their corresponding 2C analogs, especially under thermal stress like in a GC-MS injector.[5][11]
-
Causality: The bond between the ethylamine nitrogen and the benzyl carbon is a key point of vulnerability. In solution, particularly if the pH is not optimal or if exposed to heat or light, this bond can cleave.
-
Solution Workflow:
-
Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) to get an accurate mass for the new peaks and predict their elemental composition. Compare this to the masses of suspected degradants like 2C-CN.
-
Prepare Fresh: Immediately prepare a new solution from your solid stock and analyze it. If the new peaks are absent or significantly smaller, this confirms that the issue is solution stability.
-
Implement Forced Degradation: Use the Protocol for a Basic Forced Degradation Study (below) to intentionally degrade the compound under controlled acidic, basic, and oxidative conditions. This will help you identify the retention times of specific degradants and confirm the degradation pathway.
-
Optimize Storage: If you must store solutions, use DMSO at -80°C in single-use aliquots. Never store in aqueous buffers.
-
Problem 2: The biological potency of my compound has significantly decreased, leading to poor experimental reproducibility.
-
Probable Cause: The concentration of the active parent compound, NBOH-2C-CN, has decreased due to degradation. The degradation products may have little to no affinity for the 5-HT2A receptor, thus lowering the effective concentration in your assay.
-
Causality: Biological activity is directly tied to the chemical structure that binds to the receptor. If the molecule degrades, it loses its specific three-dimensional shape and chemical properties required for potent receptor binding, rendering it inactive.
-
Solution Workflow:
-
Quantitative Analysis: Use a validated stability-indicating HPLC method (see Protocol for Stability Assessment) to quantify the amount of NBOH-2C-CN remaining in your stock solution. A decrease of >5-10% indicates significant degradation.
-
Discard and Replace: Discard the suspect stock solution. It is not advisable to "adjust" the concentration, as the unknown effects of the degradants could confound your biological results.
-
Review Solution Handling: Re-evaluate your entire workflow.
-
Are you preparing solutions fresh daily from solid stock?
-
If using a frozen stock, are you minimizing freeze-thaw cycles by making single-use aliquots?
-
Is the final dilution buffer at a neutral pH? Are you leaving the compound in the final buffer for extended periods before use?
-
Is the experiment itself (e.g., incubation at 37°C) causing degradation? Run a control where the compound is incubated in the assay buffer for the full experiment duration and then analyzed by HPLC.
-
-
Problem 3: My solid this compound powder has changed color and appears clumpy.
-
Probable Cause: The solid material has likely been compromised by exposure to moisture, light, or heat.[9][12] The hydrochloride salt can be hygroscopic, and absorbing water can accelerate degradation even in the solid state.
-
Causality: The stability of a crystalline solid relies on its tightly packed lattice structure, which minimizes molecular movement and reactivity. Absorbed moisture can disrupt this lattice and provide a medium for hydrolytic or oxidative reactions to occur, often catalyzed by light or ambient heat.
-
Solution Workflow:
-
Quarantine the Stock: Do not use the compromised material for any critical experiments.
-
Perform a Quality Check: Prepare a solution and analyze it via HPLC-UV or LC-MS. Compare the purity profile to the Certificate of Analysis that came with the compound or to a previous analysis of a "good" batch.
-
Discard if Necessary: If purity has dropped significantly (>5%), it is safest to discard the entire vial according to your institution's chemical waste procedures.[9] The cost of failed experiments far outweighs the cost of a new vial of the compound.
-
Improve Storage Conditions: Review your storage protocol. Ensure the compound is stored at or below -20°C, in the dark, and inside a desiccator to protect from moisture.[10][12] Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.[12]
-
Visualized Workflows and Mechanisms
Proposed Degradation Pathway
The primary non-metabolic degradation pathway for NBOH-2C-CN in solution is likely hydrolysis of the benzylic amine bond.
Caption: Proposed hydrolytic degradation of NBOH-2C-CN.
Troubleshooting Decision Tree
This workflow helps diagnose issues related to compound stability during experimentation.
Caption: Decision tree for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent to maximize stability for storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
-
Sterile pipette tips and tubes
Procedure:
-
Equilibration: Before opening, allow the vial of solid NBOH-2C-CN HCl to warm to room temperature for at least 20-30 minutes. This is critical to prevent atmospheric moisture from condensing on the cold powder.
-
Weighing: Tare a clean, amber vial on a calibrated balance. Carefully weigh the desired amount of NBOH-2C-CN HCl directly into the vial. Record the exact weight.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Causality Note: DMSO is a polar aprotic solvent that is excellent for dissolving many organic molecules and is generally stable at low temperatures. Using an anhydrous grade minimizes the presence of water, which can promote hydrolysis.
-
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in separate amber vials.
-
Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, date, and batch number. Store immediately at -20°C or -80°C.
Protocol 2: Protocol for a Basic Forced Degradation Study
Objective: To intentionally degrade NBOH-2C-CN under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[15][16] The goal is to achieve 5-20% degradation.[17]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Prepare Samples: Set up five labeled test tubes or vials.
-
Control: Add 1 mL of stock solution.
-
Acid Hydrolysis: Add 1 mL of stock solution and 1 mL of 1 M HCl.[17]
-
Base Hydrolysis: Add 1 mL of stock solution and 1 mL of 1 M NaOH.[17]
-
Oxidation: Add 1 mL of stock solution and 1 mL of 3% H₂O₂.
-
Thermal: Add 1 mL of stock solution to a vial and place it in a heating block at 60°C.
-
-
Incubation: Incubate all samples at 60°C for 2 hours (or adjust time as needed to achieve target degradation). Keep the control sample at room temperature. For photostability, a separate sample can be exposed to a light source as per ICH Q1B guidelines.[17]
-
Neutralization (for Acid/Base Samples): After incubation, allow the acid and base samples to cool. Neutralize the acid sample by adding an equimolar amount of NaOH. Neutralize the base sample by adding an equimolar amount of HCl. This is crucial to stop the reaction and prevent damage to the HPLC column.
-
Analysis: Analyze all five samples (Control, Acid, Base, Oxidative, Thermal) by a suitable HPLC method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent NBOH-2C-CN peak.
-
Identify new peaks that appear in the stressed samples. The analytical method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
-
References
-
Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University. Retrieved from [Link]
-
Chemical Storage. (n.d.). University of Wisconsin–Madison Environmental Health & Safety. Retrieved from [Link]
-
Dziadosz, M., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International, 275, 166-176. Retrieved from [Link]
-
Hansen, M., et al. (2016). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology, 29(1), 97-101. Retrieved from [Link]
-
Structures of 25CN-NBOH (left) and R(-)-DOI (right). (n.d.). ResearchGate. Retrieved from [Link]
-
Montanari, E., & Madeo, G. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences, 12(1), 43. Retrieved from [Link]
-
de Boer, D., et al. (2003). A new trend in drugs-of-abuse; the 2C-series of phenethylamine designer drugs. Pharmacy World & Science, 25(4), 187-190. Retrieved from [Link]
-
Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. (2015). ResearchGate. Retrieved from [Link]
-
Nykodemová, J., et al. (2021). 25CN-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans—Structure Determination and Synthesis of the Most Abundant Metabolites. Metabolites, 11(4), 211. Retrieved from [Link]
-
Leth-Petersen, S., et al. (2016). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience, 7(11), 1614-1619. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Leth-Petersen, S., et al. (2016). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience, 7(11), 1614-1619. Retrieved from [Link]
-
Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM. Retrieved from [Link]
-
Mohr, A. L. A., et al. (2019). Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS. The Center for Forensic Science Research & Education. Retrieved from [Link]
-
Reddit user discussion on hydrochloride salts. (2021). r/chemistry on Reddit. Retrieved from [Link]
-
Hydrochloride. (n.d.). Wikipedia. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
25CN-NBOH. (n.d.). Wikipedia. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
S. Singh, et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]
-
Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]
-
Xiang, J., et al. (2024). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 242, 116020. Retrieved from [Link]
-
Xiang, J., et al. (2024). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 242, 116020. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
This compound. (n.d.). Tocris Bioscience. Retrieved from [Link]
-
Fantegrossi, W. E., et al. (2014). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 231(17), 3541-3549. Retrieved from [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Retrieved from [Link]
-
de Oliveira, M. G., et al. (2023). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. Toxicology Letters, 385, 46-59. Retrieved from [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Retrieved from [Link]
-
Gatchie, L., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceuticals, 16(8), 1158. Retrieved from [Link]
Sources
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. This compound | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 6. Hydrochloride - Wikipedia [en.wikipedia.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 14. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Avoiding off-target effects of NBOH-2C-CN hydrochloride
A Guide for Researchers on Ensuring Target Specificity
Welcome to the technical support center for NBOH-2C-CN hydrochloride (25CN-NBOH). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the precise application of this potent and selective 5-HT₂ₐ receptor agonist. Our goal is to help you design robust experiments, troubleshoot potential issues, and confidently interpret your data by minimizing or accounting for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is NBOH-2C-CN and what is its primary mechanism of action?
NBOH-2C-CN (also known as 25CN-NBOH) is a high-affinity partial agonist for the serotonin 2A (5-HT₂ₐ) receptor, belonging to the N-benzylphenethylamine class of compounds.[1][2] Its primary mechanism of action is to bind to and activate the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[3][4] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[4][5] Subsequently, IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, which can be measured as a functional readout of receptor activation.[4][6]
Q2: How selective is NBOH-2C-CN for the 5-HT₂ₐ receptor?
NBOH-2C-CN is renowned for being one of the most selective 5-HT₂ₐ receptor agonists currently available for research.[7][8][9] Studies have demonstrated a high affinity for the human 5-HT₂ₐ receptor (Ki = 1.3 nM) with approximately 100-fold selectivity over the 5-HT₂꜀ receptor and 46-fold selectivity over the 5-HT₂B receptor in binding assays.[10] However, it is crucial to note that selectivity can vary depending on the assay. For instance, some functional assays have reported selectivities as low as 10- to 30-fold over 5-HT₂꜀, highlighting the importance of empirical validation in your specific experimental system.[7][10]
Q3: What are the potential off-target effects I should be aware of?
While highly selective, no ligand is perfectly specific. At higher concentrations, NBOH-2C-CN can interact with other receptors. The most probable off-targets are the closely related 5-HT₂꜀ and 5-HT₂B receptors .[7][10] An extensive off-target screening study using NBOH-2C-CN at a high concentration (10 μM) found it had substantially weaker activity or was inactive at a wide range of other receptors, transporters, and kinases.[7] Nevertheless, observing an unexpected phenotype, especially at concentrations significantly above the 5-HT₂ₐ Ki, warrants an investigation into potential off-target engagement. One study noted that NBOH-2C-CN's effect on action potential firing in mPFC neurons was independent of 5-HT₂ₐ activation, suggesting engagement with other effectors like M-current channels at higher concentrations.[11]
Pharmacological Profile Summary
The following table summarizes the binding affinities and functional selectivity of NBOH-2C-CN for the human serotonin 2-family receptors. This data is critical for designing experiments with appropriate concentration ranges.
| Receptor Subtype | Binding Affinity (Ki) | Functional Selectivity (vs. 5-HT₂ₐ) | Citation(s) |
| 5-HT₂ₐ | 1.32 nM | - | [10] |
| 5-HT₂B | ~170 nM (Ki ratio of 37) | ~54-fold | [7] |
| 5-HT₂꜀ | ~69-107 nM (Ki ratio of 52-81) | ~30 to 180-fold | [7] |
Note: Values are compiled from multiple studies and assay types. Ki ratios and functional selectivity can vary. Researchers should always determine the potency (EC₅₀) and efficacy of NBOH-2C-CN in their specific assay system.
Troubleshooting Guide: Isolating On-Target Effects
This section provides a structured approach to common experimental challenges, helping you diagnose and mitigate potential off-target contributions to your results.
Issue 1: My dose-response curve is non-monophasic (e.g., bell-shaped or biphasic).
-
Question: I'm observing a classic bell-shaped (inverted-U) dose-response curve. Does this automatically mean an off-target effect is occurring at higher concentrations?
-
Answer: Not necessarily. While off-target engagement at higher concentrations is a possible cause, bell-shaped curves are a known pharmacological property of NBOH-2C-CN and other 5-HT₂ₐ agonists in certain assays, such as the mouse head-twitch response (HTR).[10][12] This can be due to on-target mechanisms like receptor desensitization, internalization, or engagement of opposing signaling pathways even at the primary receptor.[4][13]
Troubleshooting Steps:
-
Introduce a Selective Antagonist: The gold standard for confirming an on-target effect is to pre-treat your system with a highly selective 5-HT₂ₐ antagonist (e.g., M100907). The effect of NBOH-2C-CN should be competitively blocked. If the descending part of the curve is unaffected by the antagonist while the ascending part is, this strongly suggests an off-target mechanism at high concentrations.
-
Lower the Concentration Range: Focus your experiments on the ascending part of the curve, ideally using concentrations no more than 10- to 100-fold above the determined EC₅₀ or Ki for the 5-HT₂ₐ receptor.
-
Use a Null System: If possible, repeat the experiment in a cell line or animal model that does not express the 5-HT₂ₐ receptor (e.g., a knockout model or via CRISPR/Cas9 gene editing). Any remaining response at high concentrations is definitively an off-target effect.
-
Issue 2: The observed phenotype doesn't match known 5-HT₂ₐ signaling.
-
Question: I'm using NBOH-2C-CN to study 5-HT₂ₐ-mediated Gq signaling, but I'm seeing an effect related to a different pathway (e.g., cAMP modulation). What's going on?
-
Answer: This could be due to several factors. First, while 5-HT₂ₐ primarily couples to Gq, it can also activate other signaling cascades, a phenomenon known as "biased agonism" or "functional selectivity".[4][13] NBOH-2C-CN might preferentially activate a non-canonical pathway in your system. Second, it could be an off-target effect on a receptor that couples to your observed pathway (e.g., a Gs- or Gi-coupled receptor).
Troubleshooting Steps:
-
Pharmacological Inhibition: Use the selective 5-HT₂ₐ antagonist M100907. If the unexpected phenotype is blocked, it is mediated by the 5-HT₂ₐ receptor, indicating biased agonism.
-
Counter-Screening: Test NBOH-2C-CN against a panel of receptors known to produce the observed phenotype. For example, if you see a change in cAMP, include assays for Gs- and Gi-coupled receptors that are potential off-targets.
-
Literature Review: Search for evidence of 5-HT₂ₐ receptors engaging with the pathway you are observing. The receptor can activate cascades involving arachidonic acid, Rho/RhoK, and ERK pathways.[4][5]
-
Issue 3: I'm seeing high variability or poor reproducibility between experiments.
-
Question: My results with NBOH-2C-CN are inconsistent. What are the common pitfalls?
-
Answer: Reproducibility issues often stem from ligand preparation, experimental conditions, or cell system instability.
Troubleshooting Steps:
-
Ligand Preparation and Handling: this compound is soluble in water and DMSO. Always prepare fresh stock solutions in a high-quality solvent and make serial dilutions for your working concentrations immediately before use. Avoid repeated freeze-thaw cycles. Confirm the molecular weight from the certificate of analysis for your specific batch to ensure accurate molar concentrations.[1]
-
Cell Culture Conditions: Ensure your cell lines are authenticated, used at a low passage number, and are free from contamination.[14] The expression level of the target receptor can fluctuate with cell density and passage number, impacting results.
-
Assay Parameters: Standardize all assay parameters, including incubation times, temperature, and buffer composition.[15][16] For functional assays like calcium mobilization, factors like cell plating density and dye loading time are critical.[6][17]
-
Experimental Workflows & Diagrams
To ensure robust and validated results, a systematic experimental approach is essential. The following workflows and diagrams illustrate best practices for target validation and troubleshooting.
Workflow 1: Validating an On-Target Effect
This workflow provides a logical progression from an initial observation to a confirmed, on-target pharmacological effect.
Caption: Workflow for validating on-target effects of NBOH-2C-CN.
Diagram 1: Canonical 5-HT₂ₐ Receptor Signaling Pathway
This diagram illustrates the primary Gq-coupled signaling cascade activated by NBOH-2C-CN, which serves as a reference for expected downstream effects.
Caption: Canonical Gq signaling pathway of the 5-HT₂ₐ receptor.
Key Experimental Protocols
To assist in your research, we provide foundational, step-by-step protocols for key assays used to characterize the activity and specificity of NBOH-2C-CN.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of NBOH-2C-CN for the 5-HT₂ₐ receptor by measuring its ability to displace a known radioligand.[18][19][20]
Objective: To calculate the inhibitor constant (Ki) of NBOH-2C-CN.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT₂ₐ receptor.
-
Radioligand (e.g., [³H]ketanserin).
-
This compound.
-
Non-specific binding control (e.g., high concentration of an unlabeled antagonist like Mianserin).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[21]
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of NBOH-2C-CN).
-
Reagent Preparation: Prepare a dilution series of NBOH-2C-CN in assay buffer. A typical range would be 10 concentrations covering a 5-log unit range (e.g., 10⁻¹¹ M to 10⁻⁶ M).
-
Assay Incubation: In a final volume of 250 µL per well, add the components in the following order:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[21]
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto a PEI-presoaked filter mat. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[21]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of NBOH-2C-CN.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Gq-Mediated Calcium Mobilization Assay
This is a functional assay to measure the potency (EC₅₀) and efficacy (Emax) of NBOH-2C-CN by detecting the release of intracellular calcium following 5-HT₂ₐ receptor activation.[6][22][23]
Objective: To determine the functional potency (EC₅₀) of NBOH-2C-CN.
Materials:
-
HEK293 cells (or other suitable host cells) stably or transiently expressing the human 5-HT₂ₐ receptor.
-
Black, clear-bottom 96-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).[6][17]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader with kinetic read capability and automated injection (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the cells into 96-well plates to achieve a 90-100% confluent monolayer on the day of the assay.[6] Incubate overnight.
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions.
-
Aspirate the growth medium from the cells.
-
Add 100 µL of the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[6]
-
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of NBOH-2C-CN at 5x the final desired concentration.[6]
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence reader. Set the excitation/emission wavelengths appropriate for the dye (e.g., ~490 nm Ex / ~525 nm Em for Fluo-4).[17]
-
Program a kinetic read: establish a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically inject 25 µL from the compound plate into the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[17]
-
-
Data Analysis:
-
Calculate the response for each well as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data to a positive control (e.g., maximal concentration of serotonin) and a negative control (buffer only).
-
Plot the normalized response against the log concentration of NBOH-2C-CN and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
By employing these rigorous validation workflows and optimized protocols, researchers can confidently leverage the high selectivity of NBOH-2C-CN to precisely investigate the role of the 5-HT₂ₐ receptor in their biological systems of interest.
References
-
Jensen, A. A., et al. (2020). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Wikipedia. (2024). 5-HT2A receptor. Available at: [Link]
-
González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available at: [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]
-
Bionity.com. (n.d.). 5-HT2A receptor. Available at: [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. Humana Press. Available at: [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology. Available at: [Link]
-
Wikipedia. (2024). 25CN-NBOH. Available at: [Link]
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology. Available at: [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Zucchetti, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research. Available at: [Link]
-
Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available at: [Link]
-
Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. Available at: [Link]
-
Zucchetti, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]
-
ResearchGate. (2021). 25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. Available at: [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. Available at: [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available at: [Link]
-
EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Available at: [Link]
-
Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. Available at: [Link]
-
Tocris Bioscience. (n.d.). This compound (5171). Available at: [Link]
-
Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Available at: [Link]
-
ResearchGate. (n.d.). Strategies to reduce off-target effects. Available at: [Link]
-
Frontiers Media S.A. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available at: [Link]
-
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Available at: [Link]
-
Wiley. (2024). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. Synapse. Available at: [Link]
-
PsychonautWiki. (n.d.). 25CN-NBOH. Available at: [Link]
-
American Chemical Society. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
American Chemical Society. (2023). Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
American Chemical Society. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT 2A Receptor Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. This compound | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT2A_receptor [bionity.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 25CN-NBOH [medbox.iiab.me]
- 10. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 11. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
Technical Support Center: Quantifying 25CN-NBOH in Brain Tissue
Last Updated: January 16, 2026
Introduction
Welcome to the technical support guide for the quantitative analysis of 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH) in brain tissue. 25CN-NBOH is a potent and highly selective serotonin 5-HT2A receptor agonist, making it an invaluable tool for researchers investigating neuropsychiatric disorders and the intricacies of serotonergic signaling.[1][2] However, its physicochemical properties, susceptibility to metabolism, and the complexity of the brain matrix present significant bioanalytical challenges.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common problems encountered during sample preparation, chromatographic separation, and mass spectrometric detection. Our goal is to equip you with the knowledge to develop a robust, accurate, and reproducible method for quantifying 25CN-NBOH in this challenging matrix.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding before delving into specific troubleshooting protocols.
Q1: What makes 25CN-NBOH particularly challenging to quantify in brain tissue?
A1: Several factors contribute to the difficulty:
-
Low Concentrations: As a high-potency agonist, the effective concentrations in the brain are expected to be very low (low ng/g or pg/g range), demanding highly sensitive analytical methods.[3]
-
Metabolic Instability: Like other NBOMe compounds, 25CN-NBOH is susceptible to metabolism, including demethylation and conjugation.[3][4] This requires careful sample handling and consideration of metabolite quantification to understand its full pharmacokinetic profile.
-
Complex Matrix: Brain tissue is rich in lipids and phospholipids, which are notorious for causing significant matrix effects, particularly ion suppression in LC-MS/MS analysis.[5][6] These endogenous compounds can co-elute with the analyte, interfering with ionization and leading to inaccurate quantification.
-
Physicochemical Properties: The compound's properties may lead to non-specific binding to labware or poor recovery during extraction if the protocol is not optimized.
Q2: What is the recommended analytical technique for this application?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and most appropriate technique. Its high sensitivity allows for the detection of low analyte concentrations, and its selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), is crucial for distinguishing 25CN-NBOH from the complex background of a brain homogenate.[7][8]
Q3: How critical is the choice of an internal standard (IS)?
A3: It is arguably the most critical factor for achieving accurate and precise quantification. An ideal internal standard co-elutes with the analyte and experiences identical matrix effects and extraction recovery variations.[9][10] For 25CN-NBOH, a stable isotope-labeled (SIL) version, such as 25CN-NBOH-d4, is strongly recommended. A SIL-IS is chemically identical to the analyte and will behave identically during sample preparation and ionization, perfectly compensating for variations.[11] Using a structural analog is a less ideal alternative and requires extensive validation to ensure it adequately mimics the analyte's behavior.[12]
Q4: What are the primary stability concerns for 25CN-NBOH in brain tissue samples?
A4: The primary concerns are enzymatic degradation and chemical instability. To mitigate this, brain tissue should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[13] Homogenization should be performed on ice, often in a buffer containing protease and phosphatase inhibitors.[5] Minimize freeze-thaw cycles, as these can accelerate degradation.
Part 2: Troubleshooting Guide (By Experimental Stage)
This section provides solutions to specific problems you may encounter during your workflow.
Stage 1: Sample Preparation & Extraction
Q: My analyte recovery is low and inconsistent. What are the likely causes?
A: Low recovery is a common issue stemming from several potential problems in the extraction phase.
-
Cause 1: Inefficient Tissue Homogenization.
-
Explanation: Brain tissue's high lipid content can make complete cell lysis difficult.[5] If the tissue is not fully homogenized, the analyte will remain trapped within cellular structures and will not be accessible to the extraction solvent.
-
Solution: Use a high-power mechanical homogenizer (e.g., bead mill or rotor-stator) and ensure the process is performed on ice to prevent degradation.[5] Visually inspect the homogenate to ensure no visible tissue fragments remain. Sonication can be used as a secondary step to further disrupt cell membranes.[11]
-
-
Cause 2: Ineffective Extraction/Cleanup Strategy.
-
Explanation: The brain matrix is exceptionally "dirty." A simple protein precipitation (PPT) with a solvent like acetonitrile is often insufficient, as it fails to remove phospholipids which are primary contributors to matrix effects.[6]
-
Solution: Implement a more rigorous cleanup technique. Solid-Phase Extraction (SPE) is highly recommended.[5][14] A mixed-mode or polymeric reversed-phase sorbent can effectively remove both lipids and salts while retaining 25CN-NBOH. Alternatively, phospholipid removal plates/cartridges offer a streamlined approach for specifically targeting these interfering compounds.[3]
-
-
Cause 3: Incorrect pH or Solvent Choice.
-
Explanation: 25CN-NBOH contains a secondary amine, making its charge state pH-dependent. For efficient extraction using SPE, the sample load buffer should be at a pH where the analyte is charged (e.g., pH < 8) to retain it on a cation-exchange sorbent. The elution solvent must then be basic enough to neutralize the charge and release the analyte.
-
Solution: Review the pKa of 25CN-NBOH. Adjust the pH of your loading, wash, and elution buffers accordingly. For a reversed-phase mechanism, ensure your extraction solvent has sufficient organic strength to elute the compound from the sorbent.
-
Stage 2: LC-MS/MS Analysis
Q: I'm observing significant ion suppression and poor signal-to-noise. How can I fix this?
A: This is the classic sign of matrix effects, where co-eluting endogenous compounds interfere with the ionization of your target analyte in the mass spectrometer's source.[6][7]
-
Cause 1: Co-elution with Phospholipids.
-
Explanation: Phospholipids from the brain matrix are notorious for causing ion suppression in electrospray ionization (ESI).[6] They often elute in the middle of a typical reversed-phase gradient, potentially overlapping with the analyte peak.
-
Solution 1 (Chromatographic): Optimize your LC gradient. Introduce a shallow, "isocratic hold" section early in the gradient to allow more polar interferences to elute first. Then, use a steeper gradient to elute your analyte before the bulk of the phospholipids come off the column. A divert valve can also be used to send the early and late eluting fractions (containing salts and lipids) to waste instead of the MS source.
-
Solution 2 (Sample Prep): As mentioned above, improve your sample cleanup. SPE or specific phospholipid removal products are highly effective at eliminating these interferences before injection.[3]
-
-
Cause 2: Poor Chromatographic Peak Shape.
-
Explanation: Broad, tailing peaks result in a lower signal intensity (height) and a worse signal-to-noise ratio. This can be caused by secondary interactions between the basic amine on 25CN-NBOH and residual acidic silanols on the surface of the LC column packing material.
-
Solution: Use a high-quality, end-capped C18 column from a reputable manufacturer. Add a small amount of a weak acid, like 0.1% formic acid, to your mobile phase. This protonates the analyte, improving peak shape, and also protonates the residual silanols, minimizing unwanted secondary interactions.
-
Part 3: Key Protocols & Data
Protocol 1: Brain Tissue Homogenization & Solid-Phase Extraction (SPE)
This protocol is a starting point and should be optimized for your specific laboratory conditions.
-
Preparation: Weigh the frozen brain tissue sample (e.g., 100 mg) in a 2 mL bead-beating tube.
-
Homogenization: Add 500 µL of ice-cold homogenization buffer (e.g., 0.1% formic acid in water) and the appropriate internal standard solution.[14] Homogenize using a bead mill homogenizer for 2-3 cycles of 45 seconds, with 1-minute cooling intervals on ice between cycles.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[14]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Equilibrate the SPE cartridge with 1 mL of 2% formic acid in water. Load the supernatant from step 3 onto the cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove lipids and other interferences.
-
Elution: Elute the 25CN-NBOH with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high-resolution separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 min | Standard gradient for elution of moderately hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The secondary amine on 25CN-NBOH is readily protonated. |
| MRM Transitions | Analyte: [M+H]+ → Product 1/2 | Quantifier and qualifier transitions provide selectivity and confirmation. |
| IS Transitions | SIL-IS: [M+H]+ → Product 1/2 | Should be analogous to the analyte transitions. |
Part 4: Visualizations
Diagram 1: Overall Analytical Workflow
This diagram illustrates the complete process from sample collection to final data analysis, highlighting critical control points.
Caption: Workflow for 25CN-NBOH quantification in brain tissue.
Diagram 2: The Concept of Ion Suppression
This diagram explains how matrix components can interfere with the detection of the target analyte in the mass spectrometer source.
Caption: Illustration of matrix-induced ion suppression in ESI-MS.
References
-
Breusova, K., Ernstsen, K. G., Palner, M., & Kretschmann, A. (2021). A quantitative method for the selective 5-HT2A agonist 25CN-NBOH in rat plasma and brain. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Gauvin, D. V., & Briscoe, R. J. (2017). Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Molecules. Available at: [Link]
-
Erratico, C., Negreira, N., & Pearman, J. (2016). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. Available at: [Link]
-
Remage-Healey, L., & Soma, K. K. (2011). Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations. Frontiers in Endocrinology. Available at: [Link]
-
Rørsted, E. M., Jensen, A. A., & Kristensen, J. L. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem. Available at: [Link]
-
Gómez-Ríos, G. A. (n.d.). In vivo Solid Phase Microextraction for Brain Tissue Analysis. UWSpace. Available at: [Link]
-
Chao, A., & Remage-Healey, L. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers in Neuroendocrinology. Available at: [Link]
-
Reyes-Garcés, N., Gionfriddo, E., & Gómez-Ríos, G. A. (2021). Assessment of solid phase microextraction as a sample preparation tool for untargeted analysis of brain tissue using liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
De Boeck, M., & De Cock, P. (2012). LC-MS/MS in forensic toxicology: what about matrix effects? ResearchGate. Available at: [Link]
-
Lanekoff, I., & Laskin, J. (2016). Matrix effects in biological mass spectrometry imaging: identification and compensation. SciSpace. Available at: [Link]
-
Garcia-Jimenez, I., & Garcia-Canas, V. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC–MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega. Available at: [Link]
-
Wallach, J., & Dybek, M. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. Available at: [Link]
-
Calafat, A. M., & Kuklenyik, Z. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]
-
Chromatography Online. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available at: [Link]
-
Giorgetti, A., & Auwärter, V. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences. Available at: [Link]
-
Reddit. (n.d.). Understanding Internal standards and how to choose them. r/massspectrometry. Available at: [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
-
Mandal, P., & Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available at: [Link]
-
Mandal, P., & Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science. Available at: [Link]
-
Anderson, S. T., & Cui, M. (2023). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. PLOS ONE. Available at: [Link]
-
Carlier, J., & Giorgetti, A. (2022). The Bright Side of Psychedelics: Latest Advances and Challenges in Neuropharmacology. International Journal of Molecular Sciences. Available at: [Link]
-
Jones, K. A., & Gonzalez-Maeso, J. (2023). The effects of psychedelics on neuronal physiology. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
UC Davis Health. (2024). New tool tracks how psychedelics affect neurons in the brain. Available at: [Link]
-
Sugiura, Y., & Zaima, N. (2021). Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in the rat brain. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Chen, C. (n.d.). Imaging of Neurotransmitters and Small Molecules in Brain Tissues Using Laser Desorption/Ionization Mass Spectrometry Assisted with Zinc Oxide Nanoparticles. Scholarship@Western. Available at: [Link]
-
Kim, H. J., & Kim, K. R. (2014). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
VJNeurology. (n.d.). Barriers to psychedelic research. Available at: [Link]
-
The Med-Psych Network. (2024). How Psychedelics Rewire the Brain | Joshua Siegel, MD, PhD. YouTube. Available at: [Link]
-
Chen, C., & Yeung, K. K. C. (2021). Imaging of Neurotransmitters and Small Molecules in Brain Tissues Using Laser Desorption/Ionization Mass Spectrometry Assisted with Zinc Oxide Nanoparticles. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sources
- 1. 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 11. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 14. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples [mdpi.com]
Technical Support Center: Minimizing Variability in Head Twitch Response (HTR) Assays
Welcome to the Technical Support Center for the Head Twitch Response (HTR) assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing variability and ensuring the reproducibility of your HTR experiments. The HTR is a critical behavioral proxy for 5-HT2A receptor activation and is widely used to screen compounds for potential psychedelic activity.[1][2][3] However, its sensitivity to a range of factors necessitates rigorous experimental control.
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): For quick answers to common high-level questions.
-
In-Depth Troubleshooting Guides: Organized by sources of variability, providing detailed, evidence-based solutions in a Q&A format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in the HTR assay?
A: There is no single primary cause. Variability in the HTR assay is multifactorial, arising from three main domains: pharmacological factors (drug dose, administration route, pharmacokinetics), animal and environmental factors (rodent strain, sex, age, stress, housing), and procedural factors (handling, habituation, scoring method).[4] Successfully minimizing variability requires a holistic approach that addresses all three areas.
Q2: How significant is the choice of mouse/rat strain?
A: Highly significant. Different strains of mice exhibit dramatic differences in their sensitivity to 5-HT2A agonists. For example, DBA/2J mice show a much more robust HTR to the agonist DOI compared to C57BL/6J mice.[5] This is thought to be modulated by factors including differential 5-HT2C receptor activity, which can impact the overall response.[5] Therefore, consistency in strain selection is paramount for reproducibility.
Q3: Is manual scoring of HTRs reliable?
A: While manual scoring by a trained observer can be reliable and shows high inter-rater agreement, it is laborious, time-consuming, and potentially susceptible to unconscious bias.[1][6][7] Automated systems, using either magnetometer coils or video analysis with machine learning (e.g., DeepLabCut), offer a more objective, high-throughput, and standardized alternative.[2][6][8][9] These automated methods can significantly reduce variability associated with human error and subjectivity.[10]
Q4: My compound is a known 5-HT2A agonist, but I'm not seeing a robust HTR. What's the first thing I should check?
A: The first step is to verify your dose-response curve. 5-HT2A agonists often exhibit a biphasic or "inverted U-shaped" dose-response curve for HTR induction.[1] A dose that is too low will not elicit a response, while a dose that is too high can lead to receptor desensitization or competing behaviors (e.g., sedation, stereotypy) that suppress the HTR. Ensure you are testing a wide enough range of doses to capture the peak response.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Pharmacological & Dosing Issues
Q: Why am I seeing an "inverted U-shaped" dose-response curve?
A: This is a classic pharmacological phenomenon in the HTR assay.[1]
-
Causality: The ascending part of the curve is driven by the activation of 5-HT2A receptors. The descending phase at higher doses can be caused by several factors, including the recruitment of inhibitory 5-HT2C receptor activity, receptor desensitization, or off-target effects that produce competing behaviors that interfere with the expression of head twitches.
-
Solution: Always perform a full dose-response study to identify the optimal dose that produces the maximal effect (Emax). Testing a single, high dose can be misleading and may cause you to incorrectly classify a compound as inactive.
Q: How does the route of administration affect HTR results?
A: The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.)) directly impacts the pharmacokinetics (PK) of your compound—how quickly it is absorbed, distributed, and reaches the target receptors in the brain.
-
Causality: A rapid onset (like i.p.) will produce a different HTR time course compared to a slower onset (like p.o.). This relationship between drug concentration over time and the observed response is a core principle of PK/PD modeling.
-
Solution: Choose a route of administration that aligns with your scientific question and maintain consistency. For screening, i.p. or s.c. injections are common for their reliability. When comparing compounds, ensure the PK profiles are considered, as a compound with a short half-life may show a truncated HTR response. Integrating PK/PD principles is crucial for robust in vivo studies.[11]
Guide 2: Animal & Environmental Factors
Q: My baseline HTR counts (in vehicle-treated animals) are high and variable. What's causing this?
A: Spontaneous head twitches do occur naturally in rodents, but at a very low frequency.[1] Elevated baseline counts are typically a sign of stress or improper habituation.
-
Causality: A novel or stressful environment can induce behaviors that may be misclassified as HTRs or increase general motor activity. The animal's stress response can confound the specific drug-induced behavior.
-
Solution: Implement a rigorous habituation protocol. Allow animals to acclimate to the testing room for at least 60 minutes before the experiment. Furthermore, habituate each animal to the specific testing chamber (e.g., the glass cylinder) for a period (e.g., 30 minutes) immediately before drug administration.[12] This minimizes novelty-induced stress and reduces baseline variability.[13]
Q: Do the sex and strain of the mice matter for HTR?
A: Yes, both are critical sources of variability.
-
Causality & Evidence:
-
Strain: As noted, strains like DBA/2J are significantly more sensitive to DOI-induced HTRs than C57BL/6J mice.[5] This has been linked to differences in modulating receptor systems, like the 5-HT2C receptor.[5]
-
Sex: Recent studies have shown that female C57BL/6J mice can exhibit a more robust HTR to DOI than males, a difference not observed in other strains like 129S6/SvEv.[3]
-
-
Solution:
-
Consistency: Use the same strain, sex, and age for all animals within a study.
-
Reporting: Clearly report these details in your methods to ensure reproducibility, a key principle of the ARRIVE guidelines.
-
Experimental Design: If studying a mixed-sex population, ensure your experimental design is powered to detect potential sex-based differences. The NC3Rs Experimental Design Assistant (EDA) is an excellent free tool to help plan these complex designs.[14][15]
-
Table 1: Key Experimental Parameters Influencing HTR Variability
| Parameter | Source of Variability | Recommended Best Practice | Rationale |
| Drug Dose | Inverted U-shaped dose-response | Conduct a full dose-response study (e.g., 5-7 doses). | To identify the ED50 and maximal effective dose, avoiding misleading results from supra-maximal doses.[1] |
| Animal Strain | Genetic differences in receptor sensitivity/expression | Use a single, consistent inbred strain (e.g., C57BL/6J). | Different strains (e.g., DBA/2J vs. C57BL/6J) have vastly different HTR sensitivities.[5] |
| Animal Sex | Hormonal and neurobiological differences | Use animals of a single sex or balance and power the study to detect sex differences. | Female C57BL/6J mice can show a stronger HTR than males.[3] |
| Habituation | Novelty-induced stress and hyperactivity | Acclimate animals to the room (≥60 min) and testing chamber (≥30 min) prior to injection. | Reduces stress-related behaviors that can be confounded with HTRs.[12][13] |
| Scoring Method | Observer bias, fatigue, subjectivity | Use automated video-tracking or magnetometer systems. | Provides objective, reproducible, and high-throughput quantification, removing experimenter bias.[2][8][9] |
| Environment | Noise, lighting, and other sensory stimuli | Conduct experiments in a quiet, consistently lit room during the same phase of the light cycle. | Minimizes external stimuli that can startle animals or alter their baseline behavior. |
Guide 3: Procedural & Data Analysis Workflows
Q: How can I distinguish true HTRs from other head movements like grooming?
A: This is a critical challenge, especially for manual scoring. True HTRs have a distinct kinematic profile.
-
Causality: An HTR is a very rapid, rotational movement, with a characteristic frequency.[6][9] Grooming, sniffing, and general exploratory movements occur at a much lower frequency.
-
Solution:
-
Automated Systems: Magnetometer and high-speed video systems are designed to distinguish HTRs based on their specific frequency and dynamic signature.[6][9] For example, HTRs in mice have a mean reciprocation frequency of about 90 Hz, whereas grooming produces much lower frequency movements (0-20 Hz).[6]
-
Manual Scoring: If scoring manually, observers must be rigorously trained using videos of positive and negative controls to reliably identify the characteristic rapid, shudder-like quality of a true HTR and differentiate it from other behaviors.
-
Q: What is the optimal workflow for a reproducible HTR experiment?
A: A self-validating workflow incorporates controls and systematic procedures at every stage. Below is a recommended protocol and a corresponding workflow diagram.
Detailed Experimental Protocol: Magnetometer-Based HTR Assay
This protocol is adapted for a semi-automated, magnetometer-based system, which provides objective quantification.
-
Animal Preparation:
-
Use male C57BL/6J mice (8-10 weeks old).
-
House animals under a 12-hour light/dark cycle with food and water ad libitum. Allow at least one week of acclimation after arrival.[12]
-
Under brief isoflurane anesthesia, attach a small (e.g., 1 mm x 1 mm) neodymium magnet to the dorsal surface of the head between the ears using cyanoacrylate glue. Allow at least 24 hours for recovery before testing.
-
-
Habituation and Dosing:
-
On the test day, transport mice to the procedure room and allow them to acclimate for at least 60 minutes.
-
Place each mouse into a cylindrical observation chamber surrounded by a magnetometer coil.
-
Allow a 30-minute habituation period within the chamber before any injection.[12]
-
Prepare the test compound (e.g., DOI) and vehicle solutions. Administer via a consistent route (e.g., i.p. injection). Include a vehicle control group and a positive control group (e.g., 1 mg/kg DOI).
-
-
Data Acquisition:
-
Immediately after injection, begin recording data from the magnetometer coil for a set duration (e.g., 30-60 minutes).[12]
-
The system records the voltage changes induced by the movement of the head-mounted magnet.
-
-
Data Analysis:
-
Process the raw signal using software. Apply a band-pass filter to isolate the characteristic high frequency of HTRs (e.g., 40-200 Hz).[12]
-
Identify HTR events based on objective criteria: a sinusoidal wavelet pattern, a frequency within the defined range, and an amplitude significantly above the baseline noise.[12]
-
Quantify the total number of HTRs for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Visualizing the Workflow and Key Decision Points
Caption: Standardized workflow for a reproducible HTR experiment.
Caption: Decision tree for troubleshooting common HTR assay issues.
References
-
Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats. PubMed.[Link]
-
The Experimental Design Assistant - EDA. NC3Rs.[Link]
-
Head-twitch response. Wikipedia.[Link]
-
NC3Rs Experimental Design Assistant (EDA). University of Texas at El Paso.[Link]
-
Teaching experimental design with the EDA. NC3Rs.[Link]
-
Assessing the effects of 5-HT and 5-HT receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning-based tracking. SpringerLink.[Link]
-
Experimental design Landing page. NC3Rs EDA.[Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central.[Link]
-
Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Publications.[Link]
-
Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. National Institutes of Health.[Link]
-
Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. LJMU Research Online.[Link]
-
Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Blossom Analysis.[Link]
-
Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice. PubMed Central.[Link]
-
Exploring NC3R's experimental design tool for robust and reliable experiments. YouTube.[Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed.[Link]
-
Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass.[Link]
-
4 Best Practices for Successful Invivo Tests in Clinical Research. bioaccessla.com.[Link]
-
Fully automated head-twitch detection system for the study of 5-HT2A receptor pharmacology in vivo. National Institutes of Health.[Link]
-
The head-twitch response dose-response curve for racemic DOI. ResearchGate.[Link]
-
Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. bioRxiv.[Link]
-
Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed.[Link]
-
The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. PubMed Central.[Link]
-
In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River.[Link]
-
Webinar: Designing Your In Vivo Studies. YouTube.[Link]
-
Designing an In Vivo Preclinical Research Study. Preprints.org.[Link]
-
Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. PubMed Central.[Link]
-
Behavioral arrest consistently precedes the head-twitch response following 25I-NBOH treatment. ResearchGate.[Link]
-
Effects of stimulus duration and repeated sessions on habituation of the head-shake response in the rat. PubMed.[Link]
-
Habituation of the head-shake response induces changes in brain matrix metalloproteinases-3 (MMP-3) and -9. PubMed.[Link]
-
Talk: Differential acute behavioral responses to (±)-DOI injected in a novel or familiar environment. YouTube.[Link]
Sources
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fully automated head-twitch detection system for the study of 5-HT2A receptor pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. The Experimental Design Assistant - EDA | NC3Rs [nc3rs.org.uk]
- 15. NC3Rs Experimental Design Assistant [utep.edu]
NBOH-2C-CN hydrochloride storage and handling best practices
Document ID: TSS-NC-2401-02
Introduction
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling NBOH-2C-CN hydrochloride. As a potent and highly selective 5-HT₂ₐ receptor agonist, meticulous handling and storage are paramount to ensure experimental integrity, researcher safety, and compound stability. This document is structured to provide both quick-reference FAQs and in-depth troubleshooting guides to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and handling of this compound.
Q1: What are the primary storage recommendations for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark environment. Supplier recommendations specify desiccating at room temperature (15-25°C)[1][2][3]. To prevent degradation from light and moisture, it is best practice to store the compound in amber or opaque vials within a desiccator[1].
Q2: What is the recommended personal protective equipment (PPE) when handling this compound?
A2: Due to its high potency, a comprehensive suite of PPE is mandatory. This includes a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety glasses with side shields or goggles[4][5][6]. All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles[7].
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM with gentle warming[1][3]. For aqueous solutions, warming the tube to 37°C and using an ultrasonic bath can aid dissolution[8]. It is advisable to prepare fresh aqueous solutions for each experiment or store them for very short periods, as their stability in aqueous media over time is not well characterized.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, many complex organic molecules, especially those with aromatic rings, are light-sensitive. Therefore, it is a critical best practice to protect both the solid compound and its solutions from light by using amber or opaque containers and minimizing exposure to ambient light during experiments[1][2][9].
Q5: What are the signs of degradation I should look for?
A5: Visual signs of degradation in powdered phenethylamines can include discoloration (e.g., yellowing or browning), clumping (due to moisture absorption), or a change in odor. For solutions, precipitation or a color change may indicate degradation or contamination. If degradation is suspected, it is recommended to use a fresh batch of the compound to ensure the validity of experimental results.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues that may arise during your experiments.
Solubility and Solution Preparation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not fully dissolve in water at 10 mM. | Insufficient warming or agitation. | 1. Gently warm the solution to 37°C. 2. Use an ultrasonic bath for a short period to aid dissolution[8]. 3. Ensure the water used is of high purity (e.g., Milli-Q). |
| pH of the aqueous solvent. | The hydrochloride salt should ensure an acidic pH, aiding solubility. However, if using a buffered solution, ensure the pH is compatible with the compound's stability. | |
| Precipitation observed in stock solution upon storage. | Supersaturation or degradation. | 1. If stored at low temperatures, allow the solution to fully equilibrate to room temperature before use. 2. If precipitation persists, it may indicate degradation. Prepare a fresh stock solution. |
| Contamination. | Ensure all glassware and solvents are clean and free of contaminants that could react with the compound. |
Inconsistent Experimental Results
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or variable results between experiments. | Degradation of stock solution. | 1. Prepare fresh stock solutions for each experiment, especially for aqueous solutions. 2. If using DMSO stock solutions, store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 3. Always protect solutions from light during storage and use[9]. |
| Inaccurate weighing of the compound. | 1. Use a calibrated analytical balance in a draft-free environment. 2. Allow the compound to equilibrate to room temperature before weighing if stored refrigerated. 3. For weighing small quantities of potent powders, consider using an automated dispensing system within a ventilated enclosure to improve accuracy and safety[8][10]. | |
| Adsorption to labware. | The use of low-adhesion microcentrifuge tubes and pipette tips can minimize the loss of compound due to surface binding, especially when working with low concentrations. |
Detailed Protocols
Protocol for Safe Handling and Weighing of Solid this compound
-
Preparation: Before handling the compound, ensure you are in a designated area equipped with a chemical fume hood or a ventilated balance enclosure. Confirm that an appropriate chemical spill kit is readily available.
-
Personal Protective Equipment (PPE): Don a lab coat, safety goggles, and two pairs of chemical-resistant, powder-free gloves[4][5][6].
-
Weighing Procedure:
-
Perform all weighing operations within the fume hood or ventilated enclosure to minimize inhalation risk[7].
-
Use an anti-static weighing dish or boat.
-
Carefully transfer the desired amount of powder using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
Clean the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Post-Handling: After handling, remove the outer pair of gloves and dispose of them in a designated hazardous waste container. Wash hands thoroughly with soap and water.
Protocol for Storage of Solid and Stock Solutions
-
Solid Compound:
-
Stock Solutions:
-
DMSO Solutions: For long-term storage, prepare aliquots in amber or opaque, tightly sealed vials and store at -20°C or -80°C. This minimizes freeze-thaw cycles and potential degradation.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C, protected from light, for no longer than 24 hours.
-
Labeling: All solution vials must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Protocol for Decontamination and Disposal
-
Decontamination:
-
For minor spills, use a spill kit with absorbent pads to contain the material.
-
Wipe the contaminated area with a suitable solvent (e.g., methanol, followed by an aqueous detergent solution)[11][12].
-
All materials used for decontamination (gloves, pads, wipes) must be collected in a sealed bag and disposed of as hazardous chemical waste[7].
-
For personal decontamination after accidental skin contact, immediately wash the affected area with copious amounts of soap and water[13]. Do not use bleach or alcohol-based hand sanitizers[13].
-
-
Disposal:
-
Unused solid compound and concentrated solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain.
-
Place waste in a clearly labeled, sealed, and appropriate waste container. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures[14].
-
Visualization of Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Storage Decision Tree
Caption: Decision tree for proper storage of this compound.
References
-
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
BioCrick. (n.d.). This compound-COA. Retrieved from [Link]
-
LabHomepage. (2012, November 23). Storing light sensitive materials in the lab. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The effectiveness of decontamination procedures used in forensic hair analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Effective and Efficient Weighing of Potent Compounds. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 23). Training and Decontamination. Retrieved from [Link]
-
Aaxion, Inc. (2023, July 11). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]
-
R Discovery. (2015, December 19). Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 23). Potential Exposures and PPE Recommendations. Retrieved from [Link]
-
CDC Stacks. (2006, December 1). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
Quora. (2019, January 7). How to store hydrochloric acid. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 18). How do I store HCl safely?. Retrieved from [Link]
-
AAPS. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
Tri-Link FTZ. (2025, March 15). Dedicated Saline Storage: Best Practices & Cost Efficiency. Retrieved from [Link]
-
WhiteSands Alcohol and Drug Rehab. (2025, April 4). Risks of Phenethylamine Drugs. Retrieved from [Link]
-
Banyan Treatment Center. (n.d.). What Is Phenethylamine?. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]
-
U.S. Pharmacist. (2008, June 19). The Collection and Disposal of Waste Medications. Retrieved from [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin receptor agonist. Retrieved from [Link]
-
Isbister, G. K., & Buckley, N. A. (2024). Management of serotonin syndrome (toxicity). British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Agilent. (n.d.). Introduction to Dissolution Method Development. Retrieved from [Link]
Sources
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. camlab.co.uk [camlab.co.uk]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 14. web.uri.edu [web.uri.edu]
Technical Support Center: Troubleshooting 25CN-NBOH Experimental Protocols
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 25CN-NBOH, a highly selective 5-HT2A receptor agonist. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this potent research compound. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 25CN-NBOH and why is it a valuable research tool?
A1: 25CN-NBOH (N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine) is a potent and highly selective agonist for the serotonin 2A receptor (5-HT2A). Its high affinity (Ki of approximately 1.3 nM) and significant selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT2B and 5-HT2C, make it an invaluable tool for dissecting the specific roles of 5-HT2A receptor activation in various physiological and pathological processes.[1][2] It is frequently used in both in vitro and in vivo models to study everything from receptor signaling cascades to complex behaviors associated with 5-HT2A activation.[3]
Q2: What are the key pharmacological properties of 25CN-NBOH I should be aware of?
A2: Understanding the pharmacological profile of 25CN-NBOH is crucial for experimental design and data interpretation. Below is a summary of its key properties:
| Property | Value | Source(s) |
| Target | Serotonin 2A Receptor (5-HT2A) | [1] |
| Affinity (Ki) | ~1.3 nM for human 5-HT2A | [1][2] |
| Selectivity | ~46-100-fold for 5-HT2A over 5-HT2C; ~37-46-fold for 5-HT2A over 5-HT2B | [1][4] |
| Functional Activity | Partial Agonist | [1] |
| Common In Vivo Doses (mice) | 0.5 - 3.0 mg/kg (i.p. or s.c.) for head-twitch response | [5][6] |
| Common In Vitro Concentrations | 10 nM - 10 µM for cell-based assays and electrophysiology | [7][8] |
| Blood-Brain Barrier Penetration | High | [4] |
Q3: How should I store 25CN-NBOH?
A3: 25CN-NBOH hydrochloride is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 5 years).[9] For short-term storage, it can be kept at room temperature. It is advisable to desiccate the compound to prevent degradation from moisture.
Troubleshooting Guide: In Vitro Experiments
Issue 1: Solubility and Solution Stability
Q: I'm having trouble dissolving 25CN-NBOH, or my solution appears cloudy after dilution. What should I do?
A: Solubility issues are a common hurdle. Here’s a systematic approach to troubleshoot this problem:
-
Choose the Right Solvent:
-
Stock Solutions: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is an excellent choice, with a solubility of up to 34.88 mg/mL (~100 mM).[10] Ethanol is another option, with a lower solubility of around 5 mg/mL.[9]
-
Aqueous Solutions: The hydrochloride salt of 25CN-NBOH is soluble in water up to approximately 3.49 mg/mL (~10 mM), though gentle warming and sonication may be required to fully dissolve the compound, especially at higher concentrations.[10][11]
-
-
Proper Dilution Technique:
-
When diluting a DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media), it is crucial to add the stock solution to the buffer while vortexing or stirring. This rapid mixing helps to prevent the compound from precipitating out of solution.
-
Avoid high concentrations of DMSO in your final working solution, as it can be toxic to cells. Aim for a final DMSO concentration of less than 0.1%.
-
-
pH Considerations:
-
The solubility of 25CN-NBOH can be pH-dependent. Ensure your final buffer pH is compatible with your experimental system and does not cause the compound to precipitate.
-
-
Sonication and Warming:
-
If you observe cloudiness, gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.[11] However, avoid excessive heat, which could degrade the compound.
-
Protocol: Preparing a 10 mM Stock Solution of 25CN-NBOH in DMSO
-
Materials: 25CN-NBOH hydrochloride (MW: 348.82 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.488 mg of 25CN-NBOH HCl.
-
Procedure: a. Weigh out 3.49 mg of 25CN-NBOH HCl and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
Issue 2: Inconsistent or No Response in Cell-Based Assays
Q: I am not observing the expected increase in intracellular calcium or other second messenger signaling in my 5-HT2A-expressing cells. What could be the problem?
A: This issue can stem from several factors, from the compound itself to the experimental setup.
-
Confirm 5-HT2A Receptor Expression and Functionality:
-
Ensure your cell line expresses functional 5-HT2A receptors. You can verify this using a positive control agonist, such as serotonin or DOI.
-
If using a transiently transfected system, check transfection efficiency.
-
-
Review Agonist Concentration and Incubation Time:
-
25CN-NBOH is a potent agonist, but the optimal concentration can vary between cell lines and assays. Perform a dose-response curve to determine the EC50 in your specific system. Concentrations typically range from the low nanomolar to the micromolar range.[7][8]
-
Ensure a sufficient incubation time for the agonist to elicit a response.
-
-
Consider Functional Selectivity (Biased Agonism):
-
5-HT2A receptors can signal through multiple downstream pathways (e.g., Gq/11-mediated calcium release and β-arrestin recruitment).[12] 25CN-NBOH may preferentially activate one pathway over another.[13] If you are only measuring one downstream effector (e.g., calcium), you might be missing signaling through other pathways.
-
-
Receptor Desensitization:
-
Prolonged exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response.[14] Consider using shorter incubation times or pre-treating with an antagonist to establish a baseline.
-
Diagram: 5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling via the Gq/11 pathway.
Troubleshooting Guide: In Vivo Experiments
Issue 1: Inconsistent or Unexpected Behavioral Responses
Q: I am observing high variability or an unexpected dose-response relationship in my mouse head-twitch response (HTR) assay.
A: The HTR is a classic behavioral assay for 5-HT2A receptor activation, but several factors can influence the outcome.
-
Inverted U-Shaped Dose-Response Curve:
-
It is well-documented that 25CN-NBOH, like other 5-HT2A agonists, can produce an inverted U-shaped dose-response curve for HTR.[1][6] This means that increasing the dose beyond a certain point (typically around 1.5 mg/kg in mice) can lead to a decrease in the number of head twitches.[6] This may be due to the engagement of other receptor systems (like 5-HT2C) at higher concentrations that can counteract the 5-HT2A-mediated HTR.[15]
-
Solution: Always perform a full dose-response study (e.g., 0.5, 1.0, 1.5, 3.0 mg/kg) to identify the optimal dose for your experimental conditions.
-
-
Habituation and Environment:
-
The animal's stress level and familiarity with the testing environment can significantly impact the HTR. Thoroughly habituate the animals to the testing chambers and handling procedures for at least one day prior to the experiment.[6]
-
-
Route of Administration and Timing:
-
The onset and duration of the HTR can vary with the route of administration (intraperitoneal vs. subcutaneous). After i.p. injection, the HTR typically peaks within the first 5-10 minutes and then declines.[6] Ensure your observation period is timed appropriately.
-
-
Tolerance and Tachyphylaxis:
Protocol: Mouse Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6 mice are commonly used. House them under standard conditions with a 12-hour light/dark cycle.
-
Habituation: On the day before the experiment, handle each mouse and place it in the observation chamber for 20-30 minutes to acclimate.
-
Drug Preparation: Dissolve 25CN-NBOH HCl in sterile saline (0.9% NaCl). Prepare fresh on the day of the experiment.
-
Administration: Administer the desired dose of 25CN-NBOH (e.g., 1.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Observation: Immediately after injection, place the mouse in a clean, transparent observation chamber. Record the number of head twitches (rapid, side-to-side rotational head movements) for a defined period, typically the first 20-30 minutes post-injection.[5]
-
Data Analysis: Compare the number of head twitches between the vehicle and 25CN-NBOH-treated groups. To confirm 5-HT2A receptor mediation, a separate group can be pre-treated with a selective 5-HT2A antagonist like ketanserin or M100907.[6]
Diagram: Experimental Workflow for HTR Assay
Caption: Workflow for a typical head-twitch response experiment.
Troubleshooting Guide: Data Interpretation
Q: My in vitro potency doesn't seem to correlate with my in vivo behavioral results. What could explain this discrepancy?
A: A disconnect between in vitro and in vivo data is a common challenge in pharmacology. Several factors can contribute to this:
-
Pharmacokinetics (PK):
-
While 25CN-NBOH is known to be brain-penetrant, individual differences in metabolism and distribution can affect the concentration of the compound that reaches the target receptors in the brain.[4] An in vitro assay exposes the receptors to a fixed concentration, which may not reflect the dynamic PK profile in vivo.
-
-
Off-Target Effects:
-
Circuit-Level Effects:
-
Behavior is the output of complex neural circuits. 5-HT2A receptors are expressed on various neuron types in different brain regions. The net behavioral effect of 25CN-NBOH depends on how it modulates the activity of these interconnected circuits, which cannot be fully recapitulated in a simplified in vitro system. For example, 25CN-NBOH has been shown to have complex, concentration-dependent effects on neuronal firing in the prefrontal cortex.[7][8]
-
-
Partial Agonism:
-
25CN-NBOH is a partial agonist, meaning it does not elicit the same maximal response as a full agonist like serotonin.[1] The degree of receptor reserve in your in vitro system versus the in vivo target tissue can influence the observed functional outcome.
-
By systematically considering these factors, from basic solution preparation to the complexities of in vivo pharmacology, you can effectively troubleshoot your 25CN-NBOH experiments and generate robust, reliable data.
References
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441–453. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 17. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. PubMed, 29467649. [Link]
-
25CN-NBOH. In Wikipedia. [Link]
-
Elsilä, U., et al. (2021). Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice. bioRxiv. [Link]
-
Rørsted, E. M., et al. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem, 16(21), 3263–3270. [Link]
-
Rørsted, E. M., et al. (2022). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. bioRxiv. [Link]
-
Rørsted, E. M., et al. (2022). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. [Link]
-
Rørsted, E. M., et al. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. PubMed, 34418228. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers Media S.A.[Link]
-
Odland, A. U., et al. (2021). The selective 5-HT2A receptor agonist 25CN-NBOH does not affect reversal learning in mice. ResearchGate. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. ResearchGate. [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039–1047. [Link]
-
Buchborn, T., et al. (2018). Tachyphylaxis of 25CN-NBOH (0.75 or 1.5 mg/kg, s.c.) induced head... ResearchGate. [Link]
-
Lyons, T., et al. (2020). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. bioRxiv. [Link]
-
Jacobsen, J. P. R., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Jacobsen, J. P. R., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Jacobsen, J. P. R., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. National Institutes of Health. [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice. PubMed, 25224567. [Link]
-
2,5-Dimethoxy-4-iodoamphetamine. In Wikipedia. [Link]
-
Synthetic overview for synthesis of 25CN-NBOH. ResearchGate. [Link]
-
Jacobsen, J. P. R., et al. (2023). Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. National Institutes of Health. [Link]
-
Lyons, T., et al. (2020). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. ResearchGate. [Link]
-
Berg, K. A., et al. (2005). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 68(5), 1484–1495. [Link]
-
Sampedro-Viana, D., et al. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (136), 57723. [Link]
-
25i NBOH Stab. Scribd. [Link]
-
Benneyworth, M. A., et al. (2008). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. Neuropharmacology, 54(5), 821–829. [Link]
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113979. [Link]
-
Detection of New Biased Agonists for the Serotonin 5-HT2A Receptor: Modeling and Experimental Validation. ResearchGate. [Link]
-
Garcia, E. (2021, September 18). 5-HT2A Receptor Agonists Diminish Opioid Reinforcement. YouTube. [Link]
-
Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies. STAR Protocols. [Link]
Sources
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. NBOH-2C-CN hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 11. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison for Researchers: NBOH-2C-CN Hydrochloride vs. DOI for 5-HT2A Receptor Selectivity
For Immediate Release to the Scientific Community
In the intricate landscape of serotonergic research, the quest for molecular tools with high specificity for the 5-HT2A receptor is paramount. This receptor subtype is a critical target in neuroscience, implicated in everything from psychedelic-assisted therapies to the treatment of psychiatric disorders.[1][2] For researchers navigating this field, the choice of agonist can profoundly influence experimental outcomes. This guide provides an in-depth, evidence-based comparison of two prominent 5-HT2A receptor agonists: NBOH-2C-CN hydrochloride and (±)-DOI, to aid in the selection of the most appropriate tool for rigorous scientific inquiry.
While (±)-DOI has historically been a workhorse in 5-HT2A research, its utility is hampered by a significant lack of selectivity across the 5-HT2 receptor family.[3][4] In contrast, NBOH-2C-CN has emerged as a highly selective agonist, offering a more precise means of interrogating 5-HT2A receptor function.[1] This comparison will delve into the quantitative differences in their receptor binding and functional profiles, provide detailed experimental protocols for their characterization, and offer insights into the practical implications for study design.
At a Glance: Key Pharmacological Parameters
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of NBOH-2C-CN and DOI at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (5-HT2C/5-HT2A) |
| NBOH-2C-CN | 5-HT2A | 1.3 | 8.6 (miniGαq) [5] | ~100-fold |
| 5-HT2B | - | 1,200 (Gq) [3] | ||
| 5-HT2C | - | ~130 (inferred from selectivity) | ||
| (±)-DOI | 5-HT2A | ~0.27 (iC50) [6] | Full agonist [7] | ~1.6-fold (Gq dissociation) [3] |
| 5-HT2B | - | Near full agonist [7] | ||
| 5-HT2C | - | Near full agonist [7] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison between studies should be made with caution. The selectivity for NBOH-2C-CN is often cited as 100-fold over 5-HT2C. DOI's lack of selectivity is a recurring theme in the literature, with one study noting only a 1.6-fold selectivity for 5-HT2A over 5-HT2C in a Gq dissociation assay.[3]
The Critical Difference: A Tale of Two Affinities
The data clearly illustrates the superior selectivity of NBOH-2C-CN for the 5-HT2A receptor. With a Ki value of 1.3 nM for 5-HT2A and a reported 100-fold lower affinity for the 5-HT2C receptor, NBOH-2C-CN allows for more targeted investigation of 5-HT2A-mediated signaling pathways. This high degree of selectivity is crucial for minimizing off-target effects that can confound experimental results.
In contrast, DOI exhibits high potency across all three 5-HT2 receptor subtypes.[3][7] This promiscuity necessitates the use of selective antagonists in follow-up studies to confirm that the observed effects are indeed mediated by the 5-HT2A receptor, adding complexity and potential for artifacts in experimental design.[3]
Visualizing the 5-HT2A Signaling Cascade
To understand the functional consequences of receptor activation by these agonists, it is essential to consider the downstream signaling pathways. The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Caption: Canonical 5-HT2A receptor Gq/G11 signaling pathway.
Experimental Protocols for Determining Selectivity
For researchers seeking to independently verify the selectivity of these compounds or to characterize novel ligands, the following standardized protocols for competitive radioligand binding and calcium flux assays are provided.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Assay Buffer: Prepare an appropriate assay buffer, typically Tris-HCl based, at physiological pH.
-
Radioligand: A commonly used antagonist radioligand for the 5-HT2A receptor is [3H]ketanserin. For agonist binding, [125I]DOI can be used.[8][9]
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Flux Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-5-HT2A) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[10] Incubate to allow for dye uptake and de-esterification.
-
Compound Preparation: Prepare serial dilutions of the agonist (NBOH-2C-CN or DOI) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of each well.
-
Agonist Addition: Inject the different concentrations of the agonist into the wells and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Conclusion: Choosing the Right Tool for the Job
References
- Glattke, G. F., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv.
- Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113979.
- Eshleman, A. J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 42(4), 207-214.
- Canal, C. E., et al. (2014). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. Journal of Pharmacology and Experimental Therapeutics, 351(3), 568-577.
- Lager, E., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(18), 12031-12043.
- Cummins, B. R., et al. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 77.
- Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 51(6), 1143-1153.
- Rorsted, C., et al. (2023). Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters, 14(3), 324-329.
- Lager, E., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists.
- Canal, C. E., et al. (2012). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Neuropharmacology, 62(7), 2326-2334.
-
Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]
- Demin, K. A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
- Lager, E., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists.
-
ResearchGate. Binding affinities (pKi) of the 5-HT2A agonist and antagonists to... Available from: [Link]
- Kaplan, A. A., et al. (2022). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv.
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. Available from: [Link]
- Vose, L. R., & Stanton, P. K. (2025). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. Synapse.
-
ResearchGate. 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. Available from: [Link]
- Serafin, K., et al. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Molecules, 28(13), 5085.
-
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Available from: [Link]
- Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123.
- Kelso, M. J., et al. (2013). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 4(1), 143-151.
- Garratt, J. C., et al. (1991). Effects of a selective 5-HT2 agonist, DOI, on 5-HT neuronal firing in the dorsal raphe nucleus and 5-HT release and metabolism in the frontal cortex. British Journal of Pharmacology, 102(1), 221-226.
-
ResearchGate. Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... Available from: [Link]
- Cummins, B. R., et al. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Semantic Scholar.
-
Agilent. Calcium Flux Assays. Available from: [Link]
Sources
- 1. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 25CN-NBOH and Other N-Benzyl Phenethylamines for Preclinical Research
Executive Summary
The N-benzyl phenethylamine scaffold has yielded some of the most potent and selective agonists for the serotonin 2A (5-HT2A) receptor, a critical target in neuroscience and drug development.[1][2] Among these, 4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile, or 25CN-NBOH, has emerged as a uniquely valuable pharmacological tool due to its exceptional selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C.[3][4][5][6] This guide provides a detailed comparison of 25CN-NBOH with other notable N-benzyl phenethylamines, such as the 25X-NBOMe series (25I-NBOMe, 25C-NBOMe, 25B-NBOMe), focusing on structure-activity relationships, receptor pharmacology, and the experimental protocols necessary for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful compounds in their work.
Introduction to N-Benzyl Phenethylamines
The N-benzyl phenethylamines (also known as NBOMes or NBOHs) are synthetic derivatives of the 2C-x family of psychedelic phenethylamines.[2] The defining structural feature of this class is the addition of a benzyl group, often substituted, to the nitrogen atom of the phenethylamine core.[1] This modification was found to dramatically increase binding affinity and functional potency at the 5-HT2A receptor compared to the parent 2C-x compounds.[1][7]
These compounds primarily exert their biological effects by acting as potent partial agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[2][8] Activation of this pathway leads to a cascade of intracellular events, including the mobilization of calcium, which is central to their pharmacological activity.[8] Their high potency and varying selectivity profiles make them invaluable as research tools for dissecting 5-HT2A receptor function and as structural templates for novel therapeutic agents.[3][9]
Comparative Pharmacology: 25CN-NBOH vs. The Field
The key distinction among N-benzyl phenethylamines lies in the substituents on both the phenethylamine phenyl ring (at the 4-position) and the N-benzyl ring. 25CN-NBOH is distinguished by a cyano (-CN) group at the 4-position and a hydroxyl (-OH) group on the N-benzyl moiety (hence "NBOH"), whereas the more widely known "NBOMe" series features a halogen (I, Br, Cl) at the 4-position and a methoxy (-OCH3) group on the N-benzyl ring.[5][10]
Receptor Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. 25CN-NBOH displays a high affinity for the human 5-HT2A receptor, with Ki values reported in the low nanomolar range.[3][6][9] Its defining characteristic, however, is its selectivity. It binds with 46- to 100-fold greater affinity to 5-HT2A compared to 5-HT2C and 5-HT2B receptors.[4][5][6] This makes it one of the most 5-HT2A-selective agonists discovered to date.[2][3]
In contrast, while compounds like 25I-NBOMe and 25C-NBOMe also exhibit subnanomolar affinity for the 5-HT2A receptor, their selectivity over the 5-HT2C receptor is generally less pronounced.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | 5-HT2A/2C Selectivity Ratio |
| 25CN-NBOH | ~1.32[6] | ~132[5] | ~61[5] | ~100-fold [5][6] |
| 25I-NBOMe | ~0.44 | ~8.3 | ~125 | ~19-fold |
| 25C-NBOMe | ~1.0 | ~16 | ~113 | ~16-fold |
| 25B-NBOMe | ~2.0 | ~31 | ~233 | ~15.5-fold |
Note: Data are compiled from various sources and assays; direct comparison should be made with caution. The key takeaway is the relative selectivity profile.
Functional Activity & Signal Transduction
Functional activity (potency, EC50) measures the concentration of a compound required to elicit a half-maximal response. For 5-HT2A agonists, this is often measured via Gq/11-mediated calcium mobilization.[4] 25CN-NBOH is a potent agonist at the 5-HT2A receptor, with functional data corroborating its high binding affinity.[3] More importantly, its functional selectivity is even more pronounced than its binding selectivity, showing 30- to 180-fold greater potency at 5-HT2A over 5-HT2C in functional assays.[4]
This high selectivity is crucial for in vivo studies, as it allows researchers to attribute observed physiological or behavioral effects, such as the head-twitch response (HTR) in mice, more confidently to 5-HT2A receptor activation, minimizing confounding effects from 5-HT2C or 5-HT2B activation.[3][5]
Caption: A generalized workflow for in vitro characterization of GPCR ligands.
Conclusion and Future Directions
25CN-NBOH stands out within the N-benzyl phenethylamine class due to its superior selectivity for the 5-HT2A receptor. [2][3][4]While compounds like 25I-NBOMe are exceptionally potent, their lower selectivity can introduce ambiguity in experimental interpretation. The high 5-HT2A/2C selectivity ratio of 25CN-NBOH, in both binding and functional assays, makes it an invaluable tool for precisely probing 5-HT2A-mediated physiological and behavioral phenomena. [4][5]Its rapid brain penetration further enhances its utility for in vivo studies. [4] For drug development professionals, 25CN-NBOH serves as a critical reference compound and a structural template. Understanding the structure-activity relationships that confer its unique selectivity—namely the interplay between the 4-position cyano group and the N-(2-hydroxybenzyl) moiety—provides a rational basis for designing novel biased agonists or peripherally restricted compounds with therapeutic potential. Future research will likely focus on leveraging this selectivity to develop next-generation therapeutics with improved side-effect profiles for psychiatric and neurological disorders.
References
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology. [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]
-
Krogsgaard-Larsen, N., et al. (2016). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wikipedia. (n.d.). 25B-NB. In Wikipedia. Retrieved January 16, 2026. [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology. [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. In Wikipedia. Retrieved January 16, 2026. [Link]
-
Poulie, C. B., et al. (2020). DARK Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience. [Link]
-
Gerritsma, H., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction. [Link]
-
Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved January 16, 2026. [Link]
-
DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. [Link]
-
Tang, S., & Gong, E. (2016). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. Forensic Science, Medicine, and Pathology. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]
-
Canal, C. E., et al. (2016). Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C receptors for (R)-DOI, (R)-d6-DOI, DAM-57, and d6-DAM-57. ACS Chemical Neuroscience. [Link]
Sources
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 7. europeanreview.org [europeanreview.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
A Researcher's Guide to Validating the 5-HT2A Receptor-Specific Effects of 25CN-NBOH
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the 5-HT2A receptor-specific effects of the tool compound 25CN-NBOH. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust methodological approach.
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in neuroscience.[1] It is implicated in a vast array of physiological and pathological processes, including learning, memory, and various psychiatric disorders.[2] The recent resurgence of interest in psychedelic medicine has further highlighted the 5-HT2A receptor's role as the primary target for classic hallucinogens like LSD and psilocybin.[1][3][4] This has created an urgent need for highly selective pharmacological tools to dissect its complex signaling and function without the confounding effects of off-target activity.
N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine (25CN-NBOH) has emerged as one of the most selective 5-HT2A receptor agonists developed to date.[5] This guide compares its performance against less selective alternatives and provides the experimental blueprints necessary to independently verify its specificity in your own research context.
Pharmacological Profile: Why 25CN-NBOH Stands Out
25CN-NBOH was developed as part of a series of N-benzylphenethylamines designed to achieve high potency and selectivity for the 5-HT2A receptor.[6] Its key advantage lies in its significantly reduced activity at related serotonin receptors, particularly 5-HT2B and 5-HT2C, which often confound the interpretation of results obtained with older, less selective tools like (±)-2,5-dimethoxy-4-iodoamphetamine (DOI).[7]
Studies have demonstrated that 25CN-NBOH possesses a high binding affinity for the 5-HT2A receptor, with a tritiated version, [3H]25CN-NBOH, showing a dissociation constant (Kd) of approximately 1 nM.[5] Functionally, it acts as a potent partial agonist. Crucially, its selectivity for the 5-HT2A receptor over the 5-HT2C receptor ranges from 30- to 180-fold depending on the assay, a substantial improvement over DOI.[8][9] Furthermore, extensive off-target screening has shown that at concentrations up to 10 μM, 25CN-NBOH has weak or no activity at a wide panel of other receptors and transporters.[8][9] This "clean" pharmacological profile is essential for attributing observed effects directly to 5-HT2A receptor activation. The compound is also brain-penetrant, a critical feature for in vivo studies.[8][9]
Comparative Analysis: 25CN-NBOH vs. Alternative Agonists
To appreciate the utility of 25CN-NBOH, it is essential to compare its quantitative performance against other commonly used 5-HT2A agonists. The following table summarizes binding affinity (Ki) and functional potency (EC50) data, highlighting the superior selectivity of 25CN-NBOH.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Selectivity (5-HT2C/2A) |
| 25CN-NBOH | ~1.0[5] | 52 - 81 (Ratio)[8][9] | 37 (Ratio)[8][9] | ~8.6[10] | 1548[11] | ~30-180 fold[8][9] |
| DOI | Low nM | Low nM | Moderate nM | ~1.5[12] | ~21.9[12] | ~5-12 fold[9] |
| LSD | ~0.57[12] | Low nM | Low nM | ~0.51[12] | Low nM | Low |
Note: Data is aggregated from multiple sources and assays; direct comparison should be made with caution. The key takeaway is the substantial improvement in selectivity ratio for 25CN-NBOH.
Signaling and Validation Logic
The 5-HT2A receptor primarily signals through the Gq/G11 pathway.[1][3] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores.[1][13] This canonical pathway is the foundation for our primary in vitro functional assay. However, the receptor can also engage other pathways, including those involving β-arrestin.[10][14] A comprehensive validation strategy, therefore, progresses from confirming binding to assessing function in vitro and, finally, to verifying mechanism in a behavioral in vivo model.
Caption: A logical workflow for validating a selective 5-HT2A agonist.
Experimental Protocols for Validation
The following protocols provide a reliable framework for confirming the 5-HT2A-specific effects of 25CN-NBOH.
Protocol 1: In Vitro Radioligand Binding Assay
Causality: This experiment directly measures the affinity of 25CN-NBOH for the 5-HT2A receptor. By performing competitive binding against a known radiolabeled antagonist, we can determine the inhibitor constant (Ki), a fundamental measure of binding affinity. Conducting this assay on membranes from cells expressing 5-HT2A, 5-HT2B, and 5-HT2C receptors allows for the direct calculation of selectivity ratios.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues (e.g., CHO-K1 cells stably expressing human 5-HT2A receptors or rat frontal cortex) in ice-cold lysis buffer.[15][16] Centrifuge to pellet the membranes, then wash and resuspend in assay buffer.[15] Determine protein concentration using a standard method like the BCA assay.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled competitor (25CN-NBOH).[15][17]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[15][18] Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[15]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Protocol 2: In Vitro Calcium Imaging Functional Assay
Causality: Since the 5-HT2A receptor's canonical pathway involves Gq activation and subsequent intracellular calcium release, this assay provides a direct measure of functional agonism.[13] Observing a dose-dependent increase in intracellular calcium upon application of 25CN-NBOH confirms its ability to activate the receptor and initiate downstream signaling.
Caption: The canonical 5-HT2A receptor Gq signaling pathway.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells (or another suitable line) stably expressing the human 5-HT2A receptor onto black-walled, clear-bottom 96-well plates. Allow cells to adhere and grow to near confluency.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[19]
-
Baseline Measurement: Wash the cells to remove excess dye. Place the plate into a fluorescence microplate reader (e.g., a FlexStation). Measure the baseline fluorescence for a short period.
-
Compound Addition: Use the plate reader's integrated fluidics to add varying concentrations of 25CN-NBOH to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[19][20]
-
Data Analysis: For each concentration, determine the peak fluorescence response and normalize it to the baseline. Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy) values.
Protocol 3: In Vivo Head-Twitch Response (HTR) Assay
Causality: The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for hallucinogenic potential.[21][22][23] Eliciting a robust, dose-dependent HTR with 25CN-NBOH provides strong in vivo evidence of its 5-HT2A agonist activity.[24] The true power of this assay comes from demonstrating that this behavioral effect can be blocked by a selective 5-HT2A antagonist, which provides definitive proof of the mechanism of action.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male NIH Swiss or C57BL/6J mice to the testing room and observation chambers for at least 60 minutes before the experiment.[24]
-
Antagonist Pre-treatment (Specificity Test): For the specificity-validating part of the study, administer a selective 5-HT2A antagonist (e.g., M100907, 0.01-0.1 mg/kg, i.p.) or vehicle (saline) 15-30 minutes before the agonist.[24][25] The blockade of the HTR by M100907 is a strong indicator that the response is mediated by the 5-HT2A receptor.[25]
-
Agonist Administration: Administer various doses of 25CN-NBOH (e.g., 0.3 - 10 mg/kg, i.p. or s.c.) or vehicle.[24]
-
Observation: Place each mouse individually into a clean observation cage.[24] After a 10-minute habituation period, record the number of head twitches for a set duration (e.g., 10-30 minutes).[24] A head twitch is a rapid, spasmodic rotational movement of the head.[22] This can be done by a trained observer blind to the treatment conditions or using automated detection systems.[26]
-
Data Analysis: Compare the number of head twitches across different dose groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). In the antagonist study, compare the HTR count in the vehicle + 25CN-NBOH group to the M100907 + 25CN-NBOH group. A significant reduction or complete blockade of the HTR by the antagonist validates the 5-HT2A-specificity of the behavioral effect.
Caption: Logic of using an antagonist to confirm HTR specificity.
Conclusion
References
-
The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. PubMed. Available at: [Link]
-
5-HT2A receptor. Wikipedia. Available at: [Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available at: [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf. Available at: [Link]
-
Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. Available at: [Link]
-
Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. PMC. Available at: [Link]
-
Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. PubMed. Available at: [Link]
-
Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice. PubMed. Available at: [Link]
-
Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ResearchGate. Available at: [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Available at: [Link]
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]
-
Synthetic overview for synthesis of 25CN‐NBOH. ResearchGate. Available at: [Link]
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. PMC. Available at: [Link]
-
Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]
-
Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice. bioRxiv. Available at: [Link]
-
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. PMC. Available at: [Link]
-
The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. ResearchGate. Available at: [Link]
-
Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. PMC. Available at: [Link]
-
25CN-NBOH. Wikipedia. Available at: [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]
-
The selective 5-HT2A receptor agonist 25CN-NBOH does not affect reversal learning in mice. ResearchGate. Available at: [Link]
-
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PMC. Available at: [Link]
-
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ResearchGate. Available at: [Link]
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ResearchGate. Available at: [Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PMC. Available at: [Link]
-
Head-twitch response. Wikipedia. Available at: [Link]
-
25CN-NBOH. Academic Accelerator. Available at: [Link]
-
In vitro calcium‐imaging of 5‐HT2A receptor overexpressing cells tested... ResearchGate. Available at: [Link]
-
Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PMC. Available at: [Link]
-
Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. PMC. Available at: [Link]
-
Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. PubMed. Available at: [Link]
-
Calcium imaging protocol. (A) Protocol design and representative plot... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reprocell.com [reprocell.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Head-twitch response - Wikipedia [en.wikipedia.org]
- 24. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Study Validation of NBOH-2C-CN Hydrochloride Findings
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the cross-study validation of findings related to NBOH-2C-CN hydrochloride (also known as 25CN-NBOH). We will delve into the pharmacological profile of this potent and selective 5-HT₂A receptor agonist and critically examine the analytical methodologies required for its unambiguous identification and quantification. This document is designed to foster scientific integrity by explaining the causality behind experimental choices and promoting self-validating protocols.
Introduction: The Significance of this compound and the Imperative of Cross-Validation
This compound has emerged as a valuable research tool due to its high affinity and selectivity for the serotonin 5-HT₂A receptor.[1][2] This receptor is a key target in neuroscience research, implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. The N-(2-hydroxybenzyl) substitution on the phenethylamine scaffold confers this high selectivity, making NBOH-2C-CN a more precise tool for probing 5-HT₂A receptor function compared to less selective compounds.[3][4]
However, the scientific utility of any compound hinges on the reliability and reproducibility of its characterization. Cross-study validation, the process of critically assessing data generated from multiple independent studies and analytical methods, is therefore not merely a procedural formality but a cornerstone of robust scientific inquiry.[5][6] It ensures that reported findings are not artifacts of a specific experimental setup and can be confidently replicated and built upon by the wider scientific community. This guide will provide a framework for such validation concerning this compound.
Pharmacological Profile: A Comparative Analysis
This compound is a potent agonist at the 5-HT₂A receptor, exhibiting a high binding affinity (Ki) of approximately 1.3 nM.[1][2] Its key pharmacological feature is its significant selectivity over other serotonin receptor subtypes, particularly the 5-HT₂C receptor, with a reported 100-fold selectivity.[1][2] This selectivity is crucial for elucidating the specific roles of the 5-HT₂A receptor without the confounding effects of activating other receptors. In vivo studies in mice have demonstrated that NBOH-2C-CN elicits the head-twitch response, a behavioral proxy for 5-HT₂A receptor activation.[1][2]
To contextualize these findings, a comparison with other relevant 5-HT₂A receptor agonists is essential.
| Compound | 5-HT₂A Ki (nM) | 5-HT₂A/5-HT₂C Selectivity | Key Characteristics |
| NBOH-2C-CN | 1.3 [1][2] | ~100-fold [1][2] | High affinity and selectivity, brain-penetrant. [7][8] |
| (±)-DOI | Variable | ~5-12-fold[8] | Classic, less selective 5-HT₂A agonist.[7] |
| LSD | ~2-5 | ~2-3-fold | Non-selective, potent psychedelic. |
| Psilocin | ~50-100 | Moderate | Active metabolite of psilocybin. |
Table 1: Comparative Pharmacological Profile of 5-HT₂A Receptor Agonists. This table summarizes the binding affinities and selectivities of NBOH-2C-CN and other commonly studied 5-HT₂A agonists. The data highlights the superior selectivity of NBOH-2C-CN.
The high selectivity of NBOH-2C-CN makes it a preferred tool for studies aiming to isolate the effects of 5-HT₂A receptor activation. However, researchers should always consider the potential for off-target effects, even with highly selective compounds, and employ appropriate control experiments.
Signaling Pathway Activation
NBOH-2C-CN, as a 5-HT₂A receptor agonist, primarily activates the Gq/11 signaling pathway. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Simplified 5-HT₂A receptor Gq/11 signaling pathway activated by NBOH-2C-CN.
Analytical Validation: A Multi-Technique Approach
The cross-study validation of this compound findings heavily relies on robust and appropriate analytical techniques. The inherent chemical properties of NBOH compounds present unique challenges that necessitate a multi-pronged analytical approach for unequivocal identification and accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of forensic and analytical chemistry. However, for N-benzylphenethylamines like NBOH-2C-CN, it presents a significant pitfall. NBOH compounds are known to be thermally labile and can degrade in the hot GC injector port, leading to the cleavage of the N-benzyl group.[9][10] This degradation results in the formation of the corresponding 2C-phenethylamine, in this case, 2C-CN.
This thermal degradation can lead to the misidentification of NBOH-2C-CN as 2C-CN, a critical error in both research and forensic contexts.
Caption: Thermal degradation of NBOH-2C-CN during GC-MS analysis.
Protocol for Mitigating Misidentification in GC-MS:
To circumvent this issue, derivatization is a necessary step before GC-MS analysis. Acylation of the secondary amine and the phenolic hydroxyl group increases thermal stability and produces a derivative with a unique mass spectrum, allowing for unambiguous identification.
Step-by-Step Derivatization Protocol (Acylation):
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound reference standard or the sample for analysis. Dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Derivatizing Agent: Add 100 µL of a perfluoroacyl anhydride derivatizing agent, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), and 50 µL of a catalyst (e.g., pyridine).
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
By comparing the retention time and mass spectrum of the derivatized sample to a similarly prepared derivatized reference standard, a confident identification of NBOH-2C-CN can be made.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more suitable technique for the analysis of thermally labile compounds like NBOH-2C-CN as it is performed at or near ambient temperature.[11][12][13] A validated HPLC method can provide accurate and precise quantification.
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) | The organic modifier (acetonitrile) and acidic additive ensure good peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Detection | UV at ~220 nm and ~280 nm | The benzonitrile and phenyl moieties exhibit strong UV absorbance at these wavelengths. |
| Column Temperature | 25-30 °C | Maintained at a consistent temperature to ensure reproducible retention times. |
Table 2: Representative HPLC Method Parameters for NBOH-2C-CN Analysis.
Experimental Workflow for HPLC Method Validation:
A robust HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Workflow for HPLC method validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation of novel psychoactive substances.[14] Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides absolute structural information. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.
Key NMR Spectroscopic Features for NBOH-2C-CN:
-
¹H NMR: Will show characteristic signals for the aromatic protons on both the dimethoxybenzonitrile and the hydroxybenzyl rings, the methoxy groups, the ethylamine chain, and the benzylic protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
When reporting findings on NBOH-2C-CN, providing the full NMR spectral data is essential for cross-study validation and allows other researchers to confirm the identity of the synthesized compound.
Conclusion and Best Practices for Cross-Study Validation
The reliable identification and quantification of this compound are paramount for its continued use as a valuable tool in neuroscience research. This guide has highlighted the compound's potent and selective pharmacological profile and underscored the critical importance of a multi-technique approach for its analytical validation.
Key Recommendations for Researchers:
-
Acknowledge GC-MS Limitations: Be aware of the thermal lability of NBOH compounds and the potential for misidentification. If GC-MS is used, derivatization is mandatory.
-
Prioritize HPLC for Quantification: For accurate and precise quantification, a validated HPLC method is the technique of choice.
-
Utilize NMR for Structural Confirmation: For definitive structural elucidation, especially for newly synthesized batches, comprehensive NMR analysis is essential.
-
Thoroughly Document and Report Methods: When publishing findings, provide detailed experimental protocols for all analytical methods used, including instrument parameters, validation data, and full spectral information. This transparency is the bedrock of scientific reproducibility.
-
Engage in Inter-Laboratory Comparisons: Whenever possible, participate in inter-laboratory cross-validation studies to ensure the robustness and transferability of analytical methods.[15]
By adhering to these principles of scientific integrity and employing a rigorous, multi-faceted approach to validation, the scientific community can ensure the continued generation of high-quality, reproducible data in the study of this compound and its role in serotonergic neurotransmission.
References
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113988. [Link]
-
Kristensen, J. L., et al. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem, 16(21), 3263-3270. [Link]
-
Clark, C. R., & DeRuiter, J. (2020). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe. Office of Justice Programs. [Link]
- Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039-1047.
-
ResearchGate. (2021). 25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor | Request PDF. [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1595-1610. [Link]
-
National Institute of Justice. (2020). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe. [Link]
-
Kent Academic Repository. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
National Institutes of Health. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. [Link]
-
ResearchGate. Preventing misidentification of 25I-NBOH as 2C-I on routine GC–MS analyses. [Link]
-
The Center for Forensic Science Research & Education. (2019). Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS. [Link]
-
Wikipedia. Cross-validation (analytical chemistry). [Link]
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
ResearchGate. Triple quadrupole–mass spectrometry protocols for the analysis of NBOMes and NBOHs in blotter papers | Request PDF. [Link]
-
Xiang, J., et al. (2024). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 242, 116020. [Link]
-
PubMed. (2024). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. [Link]
-
Tocris Bioscience. (n.d.). This compound (5171) by Tocris, Part of Bio-Techne. Retrieved from [Link]
-
ResearchGate. Parameters of the developed scan-free MS 3 quantification... [Link]
-
National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
ACS Publications. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. [Link]
-
Semantic Scholar. Preventing misidentification of 25I-NBOH as 2C-I on routine GC–MS analyses. [Link]
-
ACS Publications. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT 2A Receptor Agonists. [Link]
-
Semantic Scholar. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]
-
ResearchGate. Validation of Analytical Methods. [Link]
-
ResearchGate. 1 H NMR spectrum (500 MHz, methanol-d 4 ) of compound C (25E-NBOH). [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
Charles River Laboratories. Bioanalytical Method Development and Validation Services. [Link]
-
National Institutes of Health. (2023). Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. [Link]
-
The Center for Forensic Science Research & Education. (2023). NPS Discovery — New Drug Monograph 2023 25B-NBOH. [Link]
-
MDPI. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. [Link]
-
ACS Publications. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. [Link]
Sources
- 1. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 7. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 10. cfsre.org [cfsre.org]
- 11. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 25CN-NBOH and Psilocybin: Pharmacological Tools for 5-HT2A Receptor Investigation
This guide provides a detailed comparative analysis of 25CN-NBOH, a synthetic phenethylamine, and psilocybin, a naturally occurring tryptamine. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems, particularly the 5-hydroxytryptamine subtype 2A (5-HT2A) receptor. We will dissect their chemical properties, pharmacodynamics, pharmacokinetics, and in vivo effects, supported by experimental data and protocols, to illuminate their distinct profiles and applications in research.
Introduction: Two Keys to the Same Lock
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for classic psychedelic drugs and a key modulator of complex brain functions, including perception, cognition, and mood.[1][2][3] Its activation is central to the therapeutic potential of compounds like psilocybin for treating neuropsychiatric disorders such as depression and anxiety.[1][2][4]
This guide examines two potent 5-HT2A receptor agonists from different chemical classes:
-
Psilocybin: A naturally occurring tryptamine found in over 200 species of mushrooms.[1][5] It is a prodrug, rapidly metabolized in the body to its active form, psilocin.[2][4][6] Psilocybin's long history of human use and promising clinical trial results have positioned it at the forefront of the psychedelic medicine renaissance.[4]
-
25CN-NBOH (N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine): A synthetic N-benzylphenethylamine developed as a highly selective research tool.[7][8][9] Its structure allows for precise investigation of 5-HT2A receptor-mediated effects with minimal confounding activity at other receptors.[7][10][11]
Understanding the nuanced differences between these molecules is critical for designing rigorous experiments and interpreting results in the complex field of serotonergic pharmacology.
Chemical and Pharmacokinetic Profiles
The fundamental distinction between psilocybin and 25CN-NBOH begins with their chemical scaffolds—tryptamine versus phenethylamine. This structural divergence dictates their metabolic fate and pharmacokinetic properties.
Psilocybin is pharmacologically inactive itself.[1][12] Upon ingestion, it undergoes rapid dephosphorylation by alkaline phosphatase enzymes to form psilocin , the active metabolite responsible for its psychoactive effects.[2][4][13] Psilocin is then extensively metabolized, primarily through glucuronidation, and has a plasma elimination half-life of approximately 2-3 hours in humans.[13]
25CN-NBOH , being an active compound, does not require metabolic conversion for its primary activity. It has been shown to be a valuable tool for in vivo studies due to its rapid penetration of the blood-brain barrier and high brain concentrations achieved shortly after administration.[10] Studies on its metabolic stability suggest it is more stable than other related NBOMe compounds.[14]
| Parameter | Psilocybin / Psilocin | 25CN-NBOH |
| Chemical Class | Tryptamine | N-Benzylphenethylamine |
| Source | Natural (Mushrooms) / Synthetic | Synthetic |
| Prodrug? | Yes (Psilocybin -> Psilocin)[2][6] | No |
| Active Compound | Psilocin | 25CN-NBOH |
| Metabolism | Dephosphorylation, Glucuronidation[13][15] | O-demethylation, Hydroxylation[16] |
| Brain Penetrance | Psilocin readily crosses the BBB | High, rapid penetration[10] |
| Human Half-Life | ~2-3 hours (Psilocin)[13] | Not established in humans |
Pharmacodynamics: A Tale of Affinity and Selectivity
The primary mechanism of action for both compounds is agonism at the 5-HT2A receptor. However, their binding profiles and functional activities reveal critical differences, particularly concerning receptor selectivity.
Receptor Binding Affinity
25CN-NBOH was specifically designed as a selective 5-HT2A receptor agonist.[7][11] Experimental data confirms its high affinity for the 5-HT2A receptor with substantially lower affinity for the closely related 5-HT2B and 5-HT2C subtypes.[7][8][9][10] This selectivity makes it an exceptional tool for isolating and studying 5-HT2A-specific pathways, minimizing the "off-target" effects that can complicate data interpretation.
Psilocin, in contrast, is a non-selective agonist, binding to a broader range of serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, albeit with varying affinities.[1][12][17] This broader receptor engagement may contribute to its complex pharmacological and therapeutic effects but makes it less suitable for dissecting the function of a single receptor subtype.
| Receptor Subtype | 25CN-NBOH Kᵢ (nM) | Psilocin Kᵢ (nM) |
| 5-HT2A | ~1.32 [9] | ~100 - 600 [12] |
| 5-HT2B | ~170 (46-fold lower affinity)[8][9] | <10 (High Affinity)[12] |
| 5-HT2C | ~132 (100-fold lower affinity)[8][9] | ~100 - 600[12] |
| 5-HT1A | Weak or inactive[10] | ~567[12] |
Note: Kᵢ values can vary between studies based on experimental conditions. The values presented are representative.
Functional Activity and Signaling
Both psilocin and 25CN-NBOH act as agonists at the 5-HT2A receptor, initiating a downstream signaling cascade. The canonical pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Recent research has also focused on "biased agonism," where a ligand can preferentially activate one signaling pathway (e.g., Gq-protein) over another (e.g., β-arrestin recruitment). Some studies have begun to explore the biased signaling profiles of 25CN-NBOH and its analogs, identifying compounds with a preference for the β-arrestin pathway.[18] The precise contributions of these different pathways to the therapeutic versus psychedelic effects of these compounds remain an active area of investigation.[18]
Caption: A generalized workflow for the pharmacological characterization of a novel 5-HT2A agonist.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 25CN-NBOH) for the 5-HT2A receptor.
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: Select a suitable radioligand with high affinity for the 5-HT2A receptor, such as [³H]ketanserin.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a known 5-HT2A antagonist, like unlabeled ketanserin).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate "specific binding" = total binding - non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Use non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Causality: This assay works on the principle of competition. The higher the affinity of the test compound for the receptor, the lower the concentration needed to displace the radioligand, resulting in a lower IC₅₀ and Kᵢ value.
Summary and Conclusion
25CN-NBOH and psilocybin, while both potent 5-HT2A receptor agonists, serve distinct and complementary roles in serotonergic research.
-
Psilocybin (via psilocin) is a classic psychedelic with a broad, non-selective receptor profile. Its profound effects on consciousness and its therapeutic promise make it a vital subject of clinical and translational research aimed at understanding and treating complex psychiatric disorders. [1][2][4]Its effects are the result of a complex interplay between multiple receptor systems.
-
25CN-NBOH is a precision tool. Its high selectivity for the 5-HT2A receptor allows researchers to dissect the specific contributions of this receptor to cellular and behavioral phenomena with high confidence. [7][10][11]It is an ideal probe for validating the 5-HT2A-mediated nature of a biological response and for exploring the downstream consequences of activating this specific pathway in isolation.
For drug development professionals, psilocybin represents a promising therapeutic lead, while 25CN-NBOH represents an invaluable tool for target validation and mechanistic studies. The continued investigation of both compounds will undoubtedly deepen our understanding of the 5-HT2A receptor and its role in brain function and disease.
References
- CNS Spectrums. (2022). Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy. Cambridge Core.
- Frontiers.
- PubMed. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH.
- PubMed. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist.
- PubMed. (2002). The pharmacology of psilocybin.
- WikEM. (2021). Psilocybin toxicity.
- Psychedelic Medicine Associ
- Wikipedia. Psilocybin.
- NIH National Library of Medicine. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice.
- Wikipedia. 25CN-NBOH.
- PubMed Central. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels.
- MedLink Neurology.
- PubMed Central. (2021). Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo.
- ZORA. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin.
- PubMed Central. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics.
- Preprints.org. (2024). Psilocybin and Neuroplasticity: A Review of Preclinical and Clinical Studies.
- California Poison Control System. Magic Mushrooms (Psilocybin) Safety.
- PubMed Central. (2022). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures.
- ACS Publications. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists.
- bioRxiv. (2024). Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice.
- PubMed. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice.
- PubMed. (2021).
- Frontiers. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin.
- ResearchGate. (2021). 25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor | Request PDF.
- PubMed Central. (2021). A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain.
- MDPI. (2021). 25CN-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans—Structure Determination and Synthesis of the Most Abundant Metabolites.
Sources
- 1. Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Frontiers | Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models [frontiersin.org]
- 3. A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychedelicmedicineassociation.org [psychedelicmedicineassociation.org]
- 5. The pharmacology of psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psilocybin - Wikipedia [en.wikipedia.org]
- 7. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 10. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [zora.uzh.ch]
- 16. 25CN-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans—Structure Determination and Synthesis of the Most Abundant Metabolites [mdpi.com]
- 17. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 25CN-NBOH and Other 2C Psychedelic Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Serotonergic Psychedelics
The 2C-x family of psychedelic phenethylamines, first extensively synthesized and documented by Alexander Shulgin, represents a cornerstone in the study of serotonergic systems.[1][2] These compounds are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and are known to exert their effects primarily through agonist activity at serotonin 5-HT₂ receptors, particularly the 5-HT₂A subtype.[1][3] The ongoing quest for more precise pharmacological tools to probe these receptors—and to develop potential therapeutics with improved safety and efficacy profiles—has led to the synthesis of numerous derivatives.
A significant leap in potency and selectivity was achieved with the addition of a large N-benzyl moiety to the phenethylamine backbone. This guide focuses on a particularly noteworthy compound from this class: 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH). First described in 2011, 25CN-NBOH has emerged as one of the most selective and potent agonists for the 5-HT₂A receptor to date.[4][5] This document provides an in-depth, objective comparison of the efficacy of 25CN-NBOH against its parent 2C compound (2C-CN) and other relevant N-benzyl analogs, supported by experimental data to elucidate its unique pharmacological profile.
Pharmacological Profile of 25CN-NBOH: A Paradigm of Selectivity
The defining characteristic of 25CN-NBOH is its remarkable affinity and selectivity for the 5-HT₂A receptor. The combination of the 4-position cyano (-CN) group and the N-(2-hydroxybenzyl) substitution dramatically enhances its binding properties compared to simpler 2C structures.[6]
-
Receptor Binding Affinity (Kᵢ): 25CN-NBOH exhibits a binding affinity (Kᵢ) for the human 5-HT₂A receptor in the sub-nanomolar range, with reported values around 0.81–1.32 nM.[4] This indicates a very strong interaction between the molecule and the receptor's binding pocket.
-
Functional Potency (EC₅₀): In functional assays that measure receptor activation (e.g., calcium mobilization or inositol phosphate accumulation), 25CN-NBOH demonstrates high potency, with EC₅₀ values also in the low nanomolar range.[7][8]
-
Receptor Selectivity: Its true value as a research tool lies in its selectivity. Studies have consistently shown a high selectivity ratio for 5-HT₂A over other serotonin receptor subtypes. It exhibits approximately 46- to 54-fold selectivity for 5-HT₂A over 5-HT₂B and a striking 52- to 180-fold selectivity over 5-HT₂C, depending on the assay used.[8][9] This minimizes off-target effects, allowing for more precise investigation of 5-HT₂A-mediated signaling and function.[10]
-
In Vivo Activity: Systemic administration of 25CN-NBOH in mice induces a robust head-twitch response (HTR), a well-established behavioral proxy for 5-HT₂A receptor activation.[9][11] Furthermore, it has demonstrated brain penetrance, achieving significant concentrations in the brain shortly after administration, a crucial property for a centrally acting agent.[8][12]
Comparative Efficacy Analysis: 25CN-NBOH vs. The Field
To contextualize the efficacy of 25CN-NBOH, it is essential to compare its key pharmacological parameters with its parent compound, 2C-CN, and other widely studied 2C and N-benzyl analogs. The N-benzyl substitution (both NBOH and the related NBOMe) is known to confer a significant increase in binding affinity and functional activity over the simpler 2C phenethylamines.[5][6]
The data clearly illustrates a fundamental principle in this chemical class: the addition of the N-(2-hydroxybenzyl) group to the 2C-CN scaffold to create 25CN-NBOH increases 5-HT₂A receptor affinity and potency by orders of magnitude. While 2C-I is a potent psychedelic, its N-benzyl derivative, 25I-NBOH, shows even greater potency, highlighting the consistent effect of this structural modification.[13][14] The cyano- substitution in 25CN-NBOH is particularly effective at conferring high selectivity for the 5-HT₂A receptor.[6][15]
| Compound | 5-HT₂A Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Kᵢ (nM) | Selectivity (5-HT₂A vs 5-HT₂C) |
| 25CN-NBOH | ~0.81 [4] | ~1.7 [8] | ~107 [8] | ~100-fold [6][9] |
| 2C-CN | >10,000[6] | >10,000[6] | >10,000[6] | N/A |
| 25I-NBOH | ~0.33[13] | ~0.76[13] | ~22[13] | ~67-fold |
| 2C-I | ~31[3] | ~107[16] | ~140[3] | ~4.5-fold |
| 2C-B | ~8.6[16] | ~1.2[17] | ~47[16] | ~5.5-fold |
Note: Kᵢ (inhibitor constant) represents binding affinity; a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) represents functional potency; a lower value indicates higher potency. Values are aggregated from multiple sources and may vary based on experimental conditions.
Signaling Pathways and Functional Selectivity
Agonist binding to the 5-HT₂A receptor, a G-protein-coupled receptor (GPCR), canonically activates the Gαq signaling pathway. This cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key downstream signaling event.
Caption: Canonical 5-HT₂A Gαq signaling cascade activated by 25CN-NBOH.
Recent research has revealed that GPCRs can also signal through alternative pathways, such as those mediated by β-arrestin. The ability of a ligand to preferentially activate one pathway over another is termed "functional selectivity" or "biased agonism." Intriguingly, studies have begun to explore this phenomenon with 25CN-NBOH and its analogs. Research has shown that modifications to the N-benzyl ring of 25CN-NBOH can alter the preference between Gαq and β-arrestin pathways, leading to the discovery of the first efficacious β-arrestin-biased 5-HT₂A agonists.[18][19] This line of inquiry is critical, as different signaling pathways may be responsible for the therapeutic effects versus the hallucinogenic or adverse effects of these compounds.
Experimental Methodologies
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. Understanding these protocols is key to interpreting the results and designing future experiments.
Protocol 1: Radioligand Competition Binding Assay (to determine Kᵢ)
This assay measures the affinity of a test compound (e.g., 25CN-NBOH) for a receptor by assessing its ability to compete with a known radiolabeled ligand.
Causality: The principle is competitive inhibition. The more tightly the unlabeled test compound binds to the receptor, the lower the concentration needed to displace the radiolabeled ligand. This displacement curve allows for the calculation of the inhibitor constant (Kᵢ), a direct measure of binding affinity.
Step-by-Step Methodology:
-
Cell Culture & Membrane Preparation: HEK293 cells stably expressing the human 5-HT₂A receptor are cultured and harvested. The cell membranes containing the receptors are isolated via centrifugation and homogenization.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a high-affinity 5-HT₂A radioligand (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (25CN-NBOH).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with scintillation fluid. A scintillation counter measures the radioactivity (in counts per minute) retained on each filter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to fit the curve and determine the IC₅₀ (concentration of ligand that inhibits 50% of specific binding). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol 2: Calcium Flux Functional Assay (to determine EC₅₀)
This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.
Causality: As described in the signaling pathway, 5-HT₂A receptor activation via the Gαq pathway leads to a measurable release of intracellular calcium. The potency of an agonist (its EC₅₀) is determined by the concentration required to elicit 50% of its maximum possible response.
Caption: Experimental workflow for a cell-based calcium flux assay.
Discussion and Future Directions
The data unequivocally establishes 25CN-NBOH as a superior pharmacological tool for the specific investigation of the 5-HT₂A receptor. Its high potency, coupled with exceptional selectivity over 5-HT₂B and 5-HT₂C receptors, allows researchers to delineate 5-HT₂A-mediated effects with a confidence that is not possible using less selective compounds like 2C-I or even the classic research tool, DOI.[8]
The dramatic increase in efficacy from 2C-CN to 25CN-NBOH underscores the power of structure-activity relationship (SAR) studies. The N-benzyl group anchors the ligand more effectively in the receptor pocket, while the 4-cyano group appears to fine-tune the interaction to favor 5-HT₂A over other subtypes.[6]
Future research should continue to explore several key areas:
-
Biased Agonism: Further characterization of the signaling bias of 25CN-NBOH and its analogs is crucial. Identifying ligands that can selectively activate therapeutic pathways (e.g., those promoting neuroplasticity) while avoiding hallucinogenic pathways could lead to novel treatments for psychiatric disorders.[18]
-
In Vivo Consequences of Selectivity: While 25CN-NBOH induces HTR, more complex behavioral studies are needed to understand how its high selectivity translates to cognitive and emotional effects compared to "broader spectrum" psychedelics.
-
Radioligand Development: Tritiated [³H]25CN-NBOH has already been developed as a valuable tool for receptor autoradiography and binding studies.[11] Further development of PET radioligands based on this scaffold could enable unprecedented visualization of the 5-HT₂A receptor in the living human brain.
References
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology. [Link]
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology. [Link]
-
Eshleman, A. J., et al. (2018). Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines: High Potency Agonists at 5-HT 2A Receptors. PubMed. [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology. [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. Wikipedia. [Link]
-
Kae-Jung, S., et al. (2023). Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ResearchGate. [Link]
-
Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Revolvy, L. L. C. (n.d.). 25CN-NBOH. Revolvy. [Link]
-
ResearchGate. (n.d.). The N‐benzyl phenethylamines 25B‐NBOMe, 25I‐NBOMe and 25C‐NBOMe. ResearchGate. [Link]
-
Halberstadt, A. L. (2021). 25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ResearchGate. [Link]
-
de Oliveira, A. M., et al. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo. Journal of Applied Toxicology. [Link]
-
ResearchGate. (2023). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2C (psychedelics). Wikipedia. [Link]
-
ResearchGate. (n.d.). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. ResearchGate. [Link]
-
Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT 2A Receptor Agonists. ACS Publications. [Link]
-
Aragona, M., et al. (2021). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Biochemical Pharmacology. [Link]
-
Wikiwand. (n.d.). 2C (psychedelics). Wikiwand. [Link]
-
FRANK. (n.d.). 2C family. FRANK. [Link]
-
Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]
-
Jefimova, A., et al. (2023). Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice. bioRxiv. [Link]
Sources
- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 2. 2C (psychedelics) - Wikiwand [wikiwand.com]
- 3. researchgate.net [researchgate.net]
- 4. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 25CN-NBOH [medbox.iiab.me]
- 16. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2C-B - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of NBOH-2C-CN Hydrochloride: Bridging the Gap Between In Vitro Potency and In Vivo Function
This guide provides a detailed comparison of the in vitro and in vivo pharmacological effects of NBOH-2C-CN hydrochloride (also known as 25CN-NBOH), a pivotal tool for neuropharmacological research. By examining its behavior in controlled cellular systems versus complex living organisms, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of its properties as a highly selective serotonin 2A receptor (5-HT₂ₐR) agonist.
Introduction: The Quest for Receptor Specificity
The study of serotonergic systems, particularly the 5-HT₂ₐ receptor, is crucial for understanding cognition, perception, and various psychiatric conditions.[1] A significant challenge in this field has been the availability of truly selective pharmacological tools. Many classic phenethylamine hallucinogens, such as R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI), exhibit activity across multiple 5-HT₂ receptor subtypes, complicating the interpretation of experimental results.[2]
NBOH-2C-CN, a substituted N-benzylphenethylamine, emerged from efforts to develop agonists with a high degree of selectivity for the 5-HT₂ₐ receptor.[3][4][5][6] Its N-benzyl substitution dramatically increases binding affinity and functional potency at this target.[2][3][4][6][7] This guide synthesizes data from multiple studies to compare its well-defined in vitro characteristics with its functional effects in vivo, explaining the causal links between experimental design and observed outcomes.
The In Vitro Profile: High Affinity and Functional Selectivity
In controlled cellular environments, NBOH-2C-CN demonstrates a remarkable affinity and selectivity for the human 5-HT₂ₐ receptor. These assays isolate the receptor from the complexities of a living system, allowing for precise measurement of molecular interactions.
Receptor Binding Affinity
Radioligand binding assays quantify the affinity of a compound (ligand) for a specific receptor. NBOH-2C-CN displays a high affinity, with a Ki value of approximately 1.3 nM for the human 5-HT₂ₐ receptor.[8] Critically, its affinity for other 5-HT₂ subtypes is significantly lower, establishing its high selectivity.
Functional Agonist Activity
Beyond simply binding, functional assays measure the ability of a compound to activate the receptor and trigger a downstream cellular response. NBOH-2C-CN acts as a potent agonist at the 5-HT₂ₐ receptor. This is typically measured through assays like inositol phosphate accumulation or intracellular calcium (Ca²⁺) mobilization, which are key events in the Gq-protein signaling cascade initiated by 5-HT₂ₐR activation. Studies show that NBOH-2C-CN exhibits a functional selectivity for the 5-HT₂ₐ receptor that is 30- to 180-fold greater than for the 5-HT₂C receptor.[9][10]
Further research has explored its role in biased signaling, investigating whether it preferentially activates G-protein pathways over β-arrestin pathways. This is a critical area of modern pharmacology, as different signaling arms can lead to distinct physiological effects.[11][12]
Pharmacokinetic Properties
In vitro models using cell barriers predict a compound's ability to be absorbed and distributed. NBOH-2C-CN shows high permeability (Papp = 29 × 10⁻⁶ cm/s) and is not significantly affected by efflux pumps like P-glycoprotein, suggesting it should readily cross biological membranes, including the blood-brain barrier.[9]
Table 1: Summary of In Vitro Pharmacological Data for NBOH-2C-CN
| Parameter | Receptor | Value | Selectivity Ratio | Reference |
| Binding Affinity (Ki) | 5-HT₂ₐ | ~1.3 nM | - | [8] |
| 5-HT₂C | ~130 nM | 100-fold vs 5-HT₂ₐ | [8] | |
| 5-HT₂B | ~60 nM | 46-fold vs 5-HT₂ₐ | [13] | |
| Functional Potency (EC₅₀) | 5-HT₂ₐ (Ca²⁺ flux) | Low nanomolar | 30- to 180-fold vs 5-HT₂C | [9][10] |
| Permeability (Papp) | Caco-2 cells | 29 × 10⁻⁶ cm/s | - | [9] |
Note: Selectivity values can vary slightly between different assays and studies.[13]
Caption: Canonical 5-HT₂ₐ receptor Gq-protein signaling pathway activated by NBOH-2C-CN.
The In Vivo Profile: Translating Selectivity into Function
In vivo studies, primarily in rodent models, are essential to understand how a compound's in vitro properties translate into physiological and behavioral effects within a complex biological system.
Pharmacokinetics and Brain Penetration
Confirming the predictions from in vitro permeability assays, NBOH-2C-CN effectively penetrates the blood-brain barrier. Following subcutaneous administration in mice (3 mg/kg), free (unbound) compound concentrations of approximately 200 nM are detected in both plasma and the brain within 15 minutes.[9] This demonstrates rapid distribution to its site of action in the central nervous system.[9]
Behavioral Effects: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂ₐ receptor activation.[1][14][15]
-
Dose-Response: NBOH-2C-CN induces a robust HTR, though it follows an inverted U-shaped dose-response curve, with the maximal effect observed at around 1.5 mg/kg and diminishing at higher doses.[16]
-
Selectivity Confirmation: The HTR induced by NBOH-2C-CN is blocked by pretreatment with a selective 5-HT₂ₐ antagonist (like M100907 or ketanserin) but is not affected by 5-HT₂C antagonists (like RS102221 or SB-242084).[2][16] This provides strong in vivo evidence that its behavioral effects are mediated specifically by the 5-HT₂ₐ receptor, mirroring its in vitro selectivity.[2]
-
Efficacy Comparison: Interestingly, while being more selective, NBOH-2C-CN is less effective at inducing a maximal HTR compared to the less selective but potent agonist, DOI.[2]
Other Behavioral and Physiological Effects
-
Drug Discrimination: In mice trained to recognize DOI, NBOH-2C-CN produces only partial generalization (around 55%).[2] This suggests that while it shares the 5-HT₂ₐ-mediated interoceptive cues of DOI, it lacks the 5-HT₂C component, resulting in a distinct, more selective subjective effect.[2]
-
Anxiety and Locomotion: NBOH-2C-CN has been shown to reduce activity in the marble-burying assay, suggesting anxiolytic-like effects, and to modestly increase locomotor activity.[1][16]
-
Cardiovascular Effects: In anesthetized mice, NBOH-2C-CN increases heart rate and neck-arterial blood flow.[17][18] These effects are notably dependent on body temperature, highlighting the interplay between serotonergic activation and thermoregulation.[17][18] It also promotes a decrease in respiration rate (bradypnea).[18]
Table 2: Summary of Key In Vivo Data for NBOH-2C-CN in Mice
| Parameter | Model / Assay | Observation | Reference |
| Brain Penetration | Pharmacokinetics | Reaches ~200 nM free concentration in brain within 15 min | [9] |
| Primary Behavior | Head-Twitch Response (HTR) | Induces HTR, blocked by 5-HT₂ₐ but not 5-HT₂C antagonists | [2][16] |
| Behavioral Efficacy | HTR vs. DOI | Lower maximal HTR induction than DOI | [2] |
| Subjective Effects | Drug Discrimination | Partially substitutes for DOI (~55%) | [2] |
| Cardiovascular | Anesthetized Mice | Increases heart rate and neck-arterial blood flow | [17][18] |
| Respiratory | Anesthetized Mice | Decreases respiration rate | [18] |
Synthesis and Interpretation: Why In Vitro Doesn't Always Equal In Vivo
The comparison of NBOH-2C-CN's profiles reveals a crucial principle in pharmacology: while in vitro data on receptor affinity and potency are foundational, they do not fully predict in vivo outcomes.
-
Confirmation of Selectivity: The most important correlation is that the high 5-HT₂ₐ receptor selectivity observed in vitro is maintained in vivo. This is powerfully demonstrated by antagonist studies where only 5-HT₂ₐ blockers prevent its characteristic behavioral effects.[2] This validates NBOH-2C-CN as a superior tool over less selective compounds like DOI for specifically probing 5-HT₂ₐR-mediated pathways.[9]
-
The Efficacy Discrepancy: The most notable divergence is the lower maximal HTR efficacy of NBOH-2C-CN compared to DOI, despite its high in vitro potency.[2] This can be attributed to several factors:
-
Receptor Crosstalk: DOI's activity at 5-HT₂C receptors, while lower than at 5-HT₂ₐ, may synergistically or allosterically modulate the HTR pathway in a way that the highly selective NBOH-2C-CN cannot.
-
Pharmacokinetics: Although NBOH-2C-CN shows good brain penetration, subtle differences in its metabolism or regional brain distribution compared to DOI could influence the concentration at the specific neuronal circuits driving the HTR.[2]
-
Downstream Signaling: The integrated response of a living brain involves complex neural circuits. The behavioral output is not solely dependent on receptor activation but on the entire downstream cascade, which may be differentially engaged by agonists with varying profiles, even at the same primary receptor.
-
Key Experimental Protocols
For reproducibility and methodological clarity, the following are standardized protocols for key assays discussed in this guide.
Protocol 1: In Vitro Radioligand Binding Assay
-
Preparation: Use cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (NBOH-2C-CN).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Calculate the concentration of NBOH-2C-CN that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice
-
Acclimation: Habituate male C57BL/6 mice to the testing environment (e.g., individual transparent cages) for at least 60 minutes before drug administration.
-
Pretreatment (Optional): To confirm receptor specificity, administer an antagonist (e.g., M100907, 0.01-0.1 mg/kg, i.p.) 30 minutes prior to the agonist. Control animals receive a vehicle injection.
-
Agonist Administration: Administer this compound dissolved in saline via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose.
-
Observation: Immediately after injection, begin a 30- to 60-minute observation period. An observer, blind to the treatment conditions, counts the number of head twitches (rapid, rotational head movements).
-
Data Analysis: Analyze the total number of head twitches per observation period. Compare dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for the in vivo head-twitch response (HTR) assay in mice.
Conclusion
This compound is a potent and highly selective 5-HT₂ₐ receptor agonist. Its in vitro profile demonstrates high affinity and functional selectivity, which is largely maintained in vivo, as confirmed by antagonist challenge studies. The observed discrepancy between its high in vitro potency and its comparatively lower in vivo efficacy in the HTR model underscores the complexity of translating molecular interactions into whole-organism behavioral outputs. This divergence is not a limitation but rather an important finding, highlighting that NBOH-2C-CN provides a "cleaner" activation of the 5-HT₂ₐ receptor, free from the confounding effects of other 5-HT₂ subtypes. For researchers aiming to dissect the specific contributions of the 5-HT₂ₐ receptor to physiology and behavior, NBOH-2C-CN stands as a superior and invaluable pharmacological tool.
References
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology. [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology. [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. Wikipedia. [Link]
-
ResearchGate. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ResearchGate. [Link]
-
Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]
-
Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience. [Link]
-
Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]
-
ResearchGate. (n.d.). Effect of 25CN-NBOH on the head-twitch response. ResearchGate. [Link]
-
Buchborn, T., et al. (2020). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. bioRxiv. [Link]
-
ResearchGate. (n.d.). Behavioral arrest consistently precedes the head-twitch response following 25I-NBOH treatment. ResearchGate. [Link]
-
ResearchGate. (n.d.). Head twitch behavior elicited by 1.0 mg/kg R(-)-DOI following... ResearchGate. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology. [Link]
-
Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
PsychonautWiki. (n.d.). 25CN-NBOH. PsychonautWiki. [Link]
-
ResearchGate. (2020). The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner. ResearchGate. [Link]
-
Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. National Institutes of Health. [Link]
-
Elsilä, U., et al. (2024). Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice. bioRxiv. [Link]
Sources
- 1. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to the Reproducibility of Behavioral Studies with 25CN-NBOH
This guide provides an in-depth analysis of 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH), a pivotal tool in modern neuroscience for its high selectivity as a serotonin 2A (5-HT2A) receptor agonist.[1][2][3] For researchers in drug development and behavioral science, understanding the nuances of this compound is critical for designing robust experiments and achieving reproducible results. The "reproducibility crisis" in science underscores the need for rigorous methodology, particularly in fields like psychedelic research where subtle variables can significantly impact outcomes.[4][5][6][7] This document serves as a comparative guide, offering experimental data, explaining the causality behind methodological choices, and outlining best practices to enhance the reliability of behavioral studies involving 25CN-NBOH.
Mechanism of Action: The Foundation of 25CN-NBOH's Utility
25CN-NBOH is prized for its high affinity and selectivity for the 5-HT2A receptor, a key target for classic psychedelic compounds.[3][8] It demonstrates approximately 100-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor and 46-fold selectivity over the 5-HT2B receptor.[3] This specificity makes it an invaluable tool for isolating the behavioral and physiological effects mediated directly by 5-HT2A activation, minimizing the confounding variables introduced by less selective compounds.
Upon binding, 25CN-NBOH acts as a partial agonist, initiating downstream signaling cascades. The 5-HT2A receptor primarily couples to Gq alpha subunit (Gαq) proteins, but can also signal through β-arrestin pathways.[9][10] The balance between these pathways, known as functional selectivity or biased agonism, is an active area of research and may underlie the diverse behavioral effects of different 5-HT2A agonists. Recent studies have focused on developing 25CN-NBOH analogues that are biased towards one pathway, which could help untangle their respective contributions to therapeutic versus psychoactive effects.[9][10]
Common Behavioral Assays: Quantifying the Effects of 25CN-NBOH
Several behavioral paradigms are used to characterize the in vivo effects of 25CN-NBOH. The choice of assay is critical and must align with the research question. Reproducibility hinges on the meticulous execution and reporting of these protocols.
| Behavioral Assay | Primary Purpose | Typical Effect of 25CN-NBOH | Key Considerations for Reproducibility |
| Head-Twitch Response (HTR) | Proxy for 5-HT2A receptor-mediated hallucinogenic potential.[1][2] | Induces a robust, dose-dependent HTR.[11][12] | Dose-response is an inverted U-shape.[3][13] Rapid tolerance (tachyphylaxis) develops.[12][14] Scoring must be done by a blinded observer. |
| Forced-Swim Test (FST) | Assesses antidepressant-like activity. | A single dose reduces immobility, with effects lasting for months.[15] | Water temperature and pre-test habituation are critical. Test duration must be standardized. |
| Drug Discrimination | Evaluates interoceptive (subjective) drug effects. | Partially generalizes to the hallucinogen DOI.[1] | Requires extensive animal training. Lever-press bias must be controlled. |
| Marble Burying Assay | Measures anxiety-related and compulsive-like behavior. | Reduces the number of marbles buried, suggesting anxiolytic effects.[2] | Bedding depth and marble placement must be consistent. Novelty of the environment is a factor. |
| Cognitive Flexibility Tasks | Assesses executive function (e.g., reversal learning). | A single dose can enhance cognitive flexibility weeks after administration.[3][16] | Task complexity and animal motivation can influence results. Requires well-defined learning criteria. |
Experimental Workflow: A Self-Validating System
A well-designed study incorporates checks and balances to ensure data integrity. The following workflow illustrates a logical progression for a typical behavioral experiment, emphasizing points where reproducibility can be compromised or fortified.
Critical Factors Influencing Experimental Reproducibility
Numerous factors can introduce variability into behavioral studies. Awareness and control of these variables are paramount.
-
Compound Synthesis and Purity : Variability in synthetic routes can lead to different impurity profiles.[17] It is essential to use 25CN-NBOH of high purity, verified by methods like HPLC, and to report the salt form (e.g., hydrochloride) and solvent used.[9]
-
Dose, Route, and Tolerance : 25CN-NBOH often exhibits a biphasic, or inverted U-shaped, dose-response curve in the HTR assay, where higher doses can produce a weaker effect than intermediate doses.[3][12] Furthermore, acute tolerance (tachyphylaxis) develops rapidly; repeated administration within a short timeframe leads to a substantially reduced response.[12][14] The route of administration (e.g., subcutaneous vs. intraperitoneal) also impacts the pharmacokinetic profile and subsequent behavioral effects.[13]
-
Animal and Environmental Factors : The "reproducibility crisis" has highlighted that over-standardization of animal populations and environments can paradoxically lead to results that are not generalizable.[18]
-
Animal Handling : Animals should be habituated to the experimenter and the testing environment to minimize stress-induced behavioral changes.[19]
-
Environmental Conditions : Factors like cage lighting, ambient noise, and temperature must be controlled and reported, as they can significantly influence behavior.[19]
-
Experimental Design : Implementing randomization (to avoid cage or litter effects), blinding of experimenters and data analysts, and pre-registering study protocols are crucial steps to mitigate bias.[4][20]
-
Comparative Performance: 25CN-NBOH vs. Alternative Psychedelics
The high selectivity of 25CN-NBOH provides a distinct advantage over less selective, classic compounds like DOI and psilocybin for mechanistic studies.
| Compound | Class | Primary Mechanism | 5-HT2A Selectivity | Key Behavioral Comparison |
| 25CN-NBOH | Phenethylamine | Highly selective 5-HT2A partial agonist.[1][3] | High (~100x over 5-HT2C).[3] | HTR is blocked by 5-HT2A antagonists but not 5-HT2C antagonists, confirming in vivo selectivity.[1][11] Produces long-lasting antidepressant-like effects similar to psilocybin.[15] |
| DOI | Phenethylamine | 5-HT2A/2C/2B agonist. | Low (activates all 5-HT2 subtypes). | HTR is more potent but can be modulated by 5-HT2C activity, complicating interpretation.[1] Can impair cognitive flexibility where psilocybin enhances it.[16][21] |
| Psilocybin | Tryptamine | Broad serotonin receptor agonist (metabolizes to psilocin).[22] | Low (high affinity for multiple 5-HT receptors, including 5-HT1A, 2A, 2C).[22] | Produces long-lasting antidepressant-like effects, but these may involve non-5-HT2A receptors.[15] Its effects on locomotion may be mediated by 5-HT1A receptors.[22] |
The use of 25CN-NBOH alongside a less selective compound like psilocybin can be a powerful experimental design. For instance, demonstrating that both compounds produce a similar long-lasting antidepressant effect in the forced-swim test strongly suggests the effect is mediated primarily through 5-HT2A receptor activation.[15]
Conclusion and Best Practices for Researchers
Achieving reproducible behavioral data with 25CN-NBOH is an attainable goal that requires rigorous attention to detail. Its high selectivity for the 5-HT2A receptor makes it a superior tool for dissecting the specific contributions of this receptor to behavior, but this advantage is only realized through sound experimental practice.
Recommendations for Enhancing Reproducibility:
-
Chemical Verification : Always obtain a certificate of analysis (e.g., HPLC, NMR) to confirm the identity and purity (>98%) of your 25CN-NBOH batch.
-
Detailed Methodological Reporting : Adhere to reporting standards like the ARRIVE guidelines.[4][23] Specify the compound's salt form, solvent, dose, and administration route. Detail all animal characteristics and environmental parameters.
-
Acknowledge Pharmacodynamics : Conduct full dose-response studies to account for potential biphasic effects. Be mindful of the rapid development of tolerance and design experiments accordingly.[3][12]
-
Implement Rigorous Experimental Design : Use a priori power calculations to determine appropriate sample sizes.[4][20] Employ randomization, blinding, and pre-registration as standard practice to minimize bias.[5][23]
-
Promote Transparency : Embrace open science by sharing raw data, detailed protocols, and analysis scripts alongside publications to allow for independent verification and replication.[5][24][25]
By integrating these principles, the scientific community can build a more robust and reliable understanding of the behavioral pharmacology of 25CN-NBOH, ultimately accelerating progress in neuroscience and drug development.
References
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039–1047. [Link]
-
Märcher-Rørsted, E., et al. (2021). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. ACS Chemical Neuroscience, 12(13), 2449–2460. [Link]
-
Hesselgrave, N., et al. (2021). Psychedelics produce enduring behavioral effects and functional plasticity through mechanisms independent of structural plasticity. bioRxiv. [Link]
-
Halberstadt, A. L., et al. (2019). Effect of 25CN-NBOH on the head-twitch response. ResearchGate. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 101. [Link]
-
Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. ResearchGate. [Link]
-
Richter, H. (2022). Ten Points to Improve Reproducibility and Translation of Animal Research. Frontiers in Behavioral Neuroscience, 16, 866359. [Link]
-
Amuza Inc. (2023). 5 Key Factors for Reliable Animal Behavior Studies. [Link]
-
Ekins, T. G., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. [Link]
-
Buchborn, T., et al. (2018). Tachyphylaxis of 25CN-NBOH (0.75 or 1.5 mg/kg, s.c.) induced head twitches. ResearchGate. [Link]
-
Ekins, T. G., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. National Institutes of Health. [Link]
-
Wikipedia. 25CN-NBOH. [Link]
-
Märcher-Rørsted, E., et al. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. ACS Omega, 6(24), 16183–16188. [Link]
-
Rootman, J. M., et al. (2021). Psychedelic Research and the Need for Transparency: Polishing Alice's Looking Glass. Frontiers in Psychology, 12, 697982. [Link]
-
Jensen, A. A., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 12779–12794. [Link]
-
Elsilä, U., et al. (2024). Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice. bioRxiv. [Link]
-
Jensen, A. A., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Hibicke, M., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH does not affect reversal learning in mice. ResearchGate. [Link]
-
Mogilnicka, I., et al. (2022). Tips and traps for behavioural animal experimentation. Acta Neuropsychiatrica, 34(5), 240-252. [Link]
-
Penn State. (2020). New recommendations for designing animal studies could improve research reproducibility. Penn State News. [Link]
-
van Elk, M., et al. (2023). History repeating: guidelines to address common problems in psychedelic science. ACS Pharmacology & Translational Science, 6(4), 516-527. [Link]
-
Pound, P., et al. (2023). Designing, conducting, and reporting reproducible animal experiments. Journal of Experimental Biology, 226(12), jeb245783. [Link]
-
DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. [Link]
-
Hibicke, M., et al. (2020). Dose of 30 mg/kg 25CN-NBOH significantly reduced locomotor activity. ResearchGate. [Link]
-
Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]
-
Jastrzębska, J., et al. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences, 25(1), 229. [Link]
-
Sheldrake, R. (2023). The Reproducibility Crisis in Science: How do Expectations Influence Experimental Results? Sheldrake.org. [Link]
Sources
- 1. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Ten Points to Improve Reproducibility and Translation of Animal Research [frontiersin.org]
- 5. Psychedelic Research and the Need for Transparency: Polishing Alice’s Looking Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. History repeating: guidelines to address common problems in psychedelic science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. blossomanalysis.com [blossomanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. New recommendations for designing animal studies could improve research reproducibility | Eberly College of Science [science.psu.edu]
- 19. 5 Key Factors for Reliable Animal Behavior Studies | Amuza Inc [amuzainc.com]
- 20. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Designing, conducting, and reporting reproducible animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. donotedit.com [donotedit.com]
- 25. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
A Researcher's Guide to Functional Assays for Characterizing 25CN-NBOH Activity at the 5-HT2A Receptor
For researchers and drug development professionals investigating the novel psychedelic compound 25CN-NBOH, selecting the appropriate functional assay is a critical decision that dictates the resolution and relevance of the pharmacological data obtained. As a highly selective agonist for the serotonin 2A receptor (5-HT2A), a Gq-coupled G-protein coupled receptor (GPCR), 25CN-NBOH's activity can be interrogated at multiple levels of the signal transduction cascade.[1][2] This guide provides an in-depth comparison of key functional assays, offering insights into their underlying principles, experimental workflows, and data interpretation to empower researchers in making informed methodological choices.
The 5-HT2A receptor, upon activation by an agonist like 25CN-NBOH, initiates a complex signaling cascade. The canonical pathway involves the activation of the Gαq subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] Furthermore, the 5-HT2A receptor can also signal through β-arrestin pathways, a phenomenon known as biased agonism, which adds another layer of complexity to its pharmacological profile.[4][5] Downstream of these initial events, a cascade of further signaling occurs, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[6][7]
This guide will compare three widely used functional assays that probe different points in this signaling cascade:
-
Calcium Flux Assays: Measuring the immediate, transient increase in intracellular calcium.
-
Inositol Phosphate (IP1) Accumulation Assays: Quantifying the accumulation of a stable IP3 metabolite.
-
ERK Phosphorylation Assays: Detecting the phosphorylation of a key downstream kinase.
The Landscape of 5-HT2A Receptor Signaling
To understand the assays, we must first visualize the signaling pathway initiated by 25CN-NBOH at the 5-HT2A receptor.
Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.
Comparative Analysis of Functional Assays
The choice of assay depends on the specific research question, throughput requirements, and desired level of mechanistic detail. Each assay offers a unique window into the pharmacological effects of 25CN-NBOH.
| Assay Type | Principle | Signal Readout | Kinetics | Pros | Cons | Best For |
| Calcium Flux | Measures the transient increase in intracellular Ca2+ concentration upon Gq activation.[8][9] | Fluorescence intensity change of a Ca2+-sensitive dye.[8] | Rapid and transient (seconds to minutes). | High-throughput compatible, real-time kinetics, sensitive for Gq coupling.[9] | Transient signal requires kinetic readers, can be prone to artifacts, may miss signals from non-Gq pathways.[8][9] | Primary screening, rank-ordering compound potency, studying rapid signaling events. |
| IP1 Accumulation | Measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[8][10] | Homogeneous Time-Resolved Fluorescence (HTRF) or other immunoassays.[8][10] | Slow and cumulative (minutes to hours). | Stable endpoint assay, high-throughput, directly measures PLC pathway activity, less prone to artifacts than Ca2+ assays.[8] | Does not provide real-time kinetic data, may be less sensitive for weak agonists. | Secondary screening, confirming Gq pathway activation, mechanism of action studies. |
| ERK Phosphorylation | Detects the phosphorylation of ERK1/2, a downstream signaling event.[6][7] | Western blot, In-Cell Western, ELISA, or AlphaScreen.[6][7][11][12] | Intermediate (minutes to hours). | Measures an integrated downstream cellular response, can reveal biased signaling, relevant to long-term cellular changes.[6] | More complex protocol, lower throughput (especially Western blot), signal can be influenced by other pathways.[7] | Investigating biased agonism, studying downstream functional consequences, linking signaling to cellular responses. |
Experimental Workflows and Protocols
To provide a practical understanding, detailed step-by-step protocols for each assay are outlined below. These are generalized protocols and may require optimization based on the specific cell line and equipment used.
Calcium Flux Assay Workflow
This assay utilizes a fluorescent dye that binds to calcium, leading to a measurable increase in fluorescence upon receptor activation.
Caption: Workflow for a typical calcium flux assay.
Detailed Protocol: Calcium Flux Assay
-
Cell Plating: Seed cells expressing the 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well plates and culture overnight.[13]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.
-
Compound Addition: Prepare serial dilutions of 25CN-NBOH and control compounds.
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Data Acquisition: Record a baseline fluorescence reading for several seconds.
-
Inject the compound solutions into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well and plot the dose-response curve to calculate EC50 and Emax values.
Inositol Phosphate (IP1) Accumulation Assay Workflow
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, providing a more integrated measure of Gq pathway activation.
Caption: Workflow for an IP1 accumulation assay.
Detailed Protocol: IP1 HTRF Assay
-
Cell Plating: Seed cells into a suitable microplate (e.g., 96- or 384-well) and culture overnight.
-
Stimulation: Remove the culture medium and add a stimulation buffer containing LiCl (to inhibit IP1 degradation) and serial dilutions of 25CN-NBOH.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and Detection: Add the HTRF lysis buffer containing the IP1-d2 acceptor and the anti-IP1-cryptate donor.[10]
-
Incubate at room temperature for 1 hour to allow for cell lysis and immunoassay equilibration.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine EC50 and Emax values.
ERK Phosphorylation Assay Workflow (In-Cell Western)
This protocol describes a medium-throughput method to quantify phosphorylated ERK (p-ERK) directly in microplates.
Caption: Workflow for an In-Cell Western p-ERK assay.
Detailed Protocol: ERK Phosphorylation (In-Cell Western)
-
Cell Plating and Starvation: Seed cells in a 96- or 384-well plate. Once confluent, replace the medium with serum-free medium and incubate for several hours to overnight to reduce basal ERK phosphorylation.[12]
-
Stimulation: Treat cells with serial dilutions of 25CN-NBOH for a predetermined optimal time (typically 5-15 minutes).
-
Fixation and Permeabilization: Aspirate the medium and fix the cells with a formaldehyde-based solution. Then, permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody cocktail containing an antibody specific for phosphorylated ERK (p-ERK) and an antibody for total ERK (as a loading control).[6]
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., with different fluorophores).
-
Imaging: Wash the cells and scan the plate using an imaging system that can detect the fluorescence in the specified channels.
-
Data Analysis: Quantify the fluorescence intensity for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each well and plot the dose-response curve.
Interpreting the Data: A Hypothetical Case Study with 25CN-NBOH
Imagine we have tested 25CN-NBOH in all three assays using a cell line stably expressing the human 5-HT2A receptor. The expected results would highlight the different pharmacological parameters each assay reveals.
Hypothetical Experimental Data for 25CN-NBOH
| Assay | EC50 (nM) | Emax (% of 5-HT) | Interpretation |
| Calcium Flux | 1.5 | 110% | 25CN-NBOH is a potent and full agonist for Gq-mediated rapid calcium mobilization. The high potency reflects its efficiency in the initial steps of receptor activation. |
| IP1 Accumulation | 5.2 | 105% | The slightly right-shifted EC50 compared to the calcium flux assay is expected, as this assay measures a cumulative product over time.[14][15] It confirms robust activation of the PLC pathway. |
| ERK Phosphorylation | 8.9 | 95% | The further right-shifted potency indicates that signal amplification may be less pronounced for this downstream endpoint. This assay provides a measure of the integrated cellular response to receptor activation. |
These hypothetical data illustrate a common observation: the apparent potency (EC50) of an agonist can vary depending on the assay endpoint.[8] This is explained by the Operational Model of Agonism , which considers factors like receptor reserve and signal amplification.[16][17][18] Assays measuring proximal events (like Ca2+ flux) are often more sensitive to agonist affinity and intrinsic efficacy than those measuring more distal events (like ERK phosphorylation).
Conclusion: Selecting the Right Tool for the Job
The choice of a functional assay for characterizing 25CN-NBOH should be driven by the scientific question at hand.
-
For high-throughput screening and initial potency determination, the calcium flux assay is an excellent choice due to its speed and sensitivity.
-
For confirmatory studies and a more direct measure of Gq pathway activation that is less prone to transient artifacts, the IP1 accumulation assay offers a robust, stable endpoint.
-
To investigate downstream signaling , potential for biased agonism , and to link receptor activation to more integrated cellular functions, the ERK phosphorylation assay is invaluable.
By understanding the principles, advantages, and limitations of each assay, researchers can design a comprehensive pharmacological profiling strategy for 25CN-NBOH, leading to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
-
Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. Available at: [Link]
-
Zhang, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]
-
Shukla, A. K. (2015). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]
-
Poulie, C. B. M., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
Poulie, C. B. M., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. NIH. Available at: [Link]
-
Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology. Available at: [Link]
-
Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology. Available at: [Link]
-
Sykes, D. A., et al. (2018). Kinetic operational models of agonism for G-protein-coupled receptors. British Journal of Pharmacology. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular. Available at: [Link]
-
Hoare, S. (2021). The Operational Model Explained Part 2. YouTube. Available at: [Link]
-
Zhou, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Zhang, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. PMC. Available at: [Link]
-
Eglen, R. M. (2005). Functional G Protein-Coupled Receptor Assays for Primary and Secondary Screening. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Gales, C., et al. (2013). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology. Available at: [Link]
-
Hoare, S. (2021). The Operational Model Explained Part 1. YouTube. Available at: [Link]
-
Appourchaux, K., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. PLoS One. Available at: [Link]
-
Urizar, E., et al. (2011). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Available at: [Link]
-
Whitman, M. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Harvard University. Available at: [Link]
-
Galarza, M., et al. (2024). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. bioRxiv. Available at: [Link]
-
Rank, H., et al. (2018). Modelling and simulation of biased agonism dynamics at a G protein-coupled receptor. Journal of Theoretical Biology. Available at: [Link]
-
Rajagopal, S., et al. (2011). Biased agonism: An emerging paradigm in GPCR drug discovery. Best Practice & Research Clinical Endocrinology & Metabolism. Available at: [Link]
-
Bio-protocol. (n.d.). Inositol phosphate (IP) accumulation assay. Retrieved from [Link]
-
Wikipedia. (2024). 25CN-NBOH. Retrieved from [Link]
-
Galarza, M., et al. (2024). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. Available at: [Link]
-
Ellery, J. M., et al. (n.d.). Peptidic and Non-Peptidic Ligand Activated GPCRs- Comparison of Assay Platforms. Technology Networks. Available at: [Link]
-
Kaplan, L. P., et al. (2022). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional Properties of the Compounds (4a−d and 6a−f) at 5-HT2AR in... Retrieved from [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
Pottie, E., et al. (2021). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ResearchGate. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. Available at: [Link]
-
Donahue, A. C., et al. (2010). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current Protocols in Immunology. Available at: [Link]
-
BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved from [Link]
Sources
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic operational models of agonism for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of NBOH-2C-CN Hydrochloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of NBOH-2C-CN hydrochloride, a potent and selective 5-HT₂ₐ receptor agonist used in neuroscience research. Given its high biological activity and the absence of comprehensive toxicological data, this compound must be treated as a particularly hazardous substance. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
The foundational principle of this guide is risk mitigation. All chemical waste, especially potent research compounds, must be managed in accordance with federal, state, and local regulations.[1] Disposal via sewer systems or in regular trash is strictly prohibited and poses a significant risk to public health and the environment.[2][3]
Core Principles of Disposal: Risk Assessment and Containment
Due to its high affinity for the 5-HT₂ₐ receptor (Kᵢ = 1.3 nM), this compound must be handled with the assumption of high toxicity. The primary disposal pathway for this and other novel psychoactive substances (NPS) is through your institution's certified hazardous waste program, typically managed by the Environmental Health and Safety (EHS) office.[2][3][4] Self-treatment of this chemical waste is not recommended due to the risk of creating unknown, potentially more hazardous byproducts.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This is a non-negotiable first line of defense against accidental exposure.[5]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved recommended | Prevents dermal absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes of solutions or fine powders. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling powder outside a fume hood | A properly fitted respirator should be used if there is any risk of aerosolizing the powdered compound. |
Immediate Containment at the Point of Generation
All waste containing this compound must be collected at the "Satellite Accumulation Area" (SAA), which is the location at or near where the waste is generated.[6][7]
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, gloves, and bench paper should be collected in a designated, leak-proof container lined with a durable polyethylene bag.[8]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, chemically compatible, and sealable waste container.[2] Hydrofluoric acid should not be stored in glass, and acids/bases should not be in metal containers.[4][9] For hydrochloride salts, glass or high-density polyethylene (HDPE) is appropriate.
-
Sharps: Contaminated needles, scalpels, or other sharps must be placed immediately into a designated, puncture-proof sharps container.[5]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for managing this compound waste from generation to disposal.
Workflow for Hazardous Waste Disposal
Caption: Standard workflow for laboratory hazardous waste management.
Step 1: Container Selection and Segregation Select a waste container made of material compatible with the waste stream (e.g., HDPE or glass for solutions). Do not mix incompatible waste streams. For instance, acidic waste should not be mixed with basic waste, and oxidizing agents must be kept separate from organic compounds.[7]
Step 2: Proper Labeling As soon as waste is first added, the container must be labeled with a hazardous waste tag provided by your EHS office.[3][10] The label must, at a minimum, include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The name of the Principal Investigator (PI) and the laboratory location.[3]
-
Relevant hazard characteristics (e.g., "High Potency," "Toxic").
Step 3: Secure Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][11]
-
The SAA must be clearly marked.
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to catch any potential leaks.[2]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in an SAA.[10]
Step 4: Arranging for Disposal Once the waste container is full or has been in storage for a designated period (typically not to exceed one year for partially filled containers), arrange for its removal.[7]
-
Submit a chemical waste collection request to your institution's EHS department, often through an online portal.[3]
-
Do not, under any circumstances, transport the hazardous waste yourself to a central collection facility.[3]
Step 5: Empty Container Disposal For containers that held this compound, special procedures apply due to the compound's high potency.
-
The first three rinses of the container with a suitable solvent (e.g., ethanol, methanol) must be collected and disposed of as hazardous waste.[2]
-
After triple rinsing and air-drying in a fume hood, deface or remove all hazardous labels from the container.[1]
-
The clean, de-labeled container can then be disposed of in the regular laboratory glass or solid waste stream.[1]
Spill and Decontamination Procedures
Accidental spills require an immediate and calm response. Your laboratory's Chemical Hygiene Plan (CHP), as required by OSHA, should have specific procedures for hazardous chemical spills.[12][13]
Decision Tree for Spill Response
Caption: Decision-making process for chemical spill response.
For a minor spill of this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear, at minimum, a double pair of nitrile gloves, a lab coat, and chemical splash goggles.
-
Containment: Cover the spill with an absorbent material from a chemical spill kit.
-
Cleaning: Working from the outside in, carefully collect the absorbent material and place it in a sealed bag or container.
-
Decontaminate: Clean the spill area with soap and water.[8] Do not use bleach, as it can react with nitrogen-containing compounds to produce more toxic byproducts.[2]
-
Dispose: Label the bag of contaminated materials as hazardous waste and manage it according to the protocol in Section 2.
Understanding the Chemistry: Why Self-Treatment is Inadvisable
While chemical degradation can theoretically render a compound inert, attempting this without validated procedures is dangerous. This compound has several reactive sites:
-
Phenethylamine Backbone: Susceptible to oxidation. Strong oxidizers could lead to uncontrolled reactions or the formation of unknown toxic compounds.
-
Nitrile Group (-CN): Can be hydrolyzed under strong acidic or basic conditions. However, this process can release cyanide gas if not performed correctly, which is acutely toxic.[14]
-
Hydrochloride Salt: This is an acid salt. While it can be neutralized with a base like sodium bicarbonate, this only addresses the corrosivity of an acidic solution and does not degrade the biologically active parent molecule.[15]
Given these complexities, the only scientifically sound and safe disposal method is through a licensed hazardous waste management service coordinated by your EHS office. This ensures the waste is handled, transported, and ultimately destroyed (typically via high-temperature incineration) in compliance with all regulations.[6]
By adhering to this comprehensive disposal guide, researchers can ensure they are protecting themselves, their colleagues, and the environment from the potential hazards of this potent research chemical.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Vanderbilt University Environmental Health & Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Quest Disposal & Recycling Inc. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]
-
Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 23). Training and Decontamination | Substance Use. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from [Link]
Sources
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. emsllcusa.com [emsllcusa.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. osha.gov [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
